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  • Product: n-methyl-2-naphthamide
  • CAS: 3815-22-3

Core Science & Biosynthesis

Foundational

n-methyl-2-naphthamide mechanism of action

This guide details the technical specifications, mechanism of action (MOA), and experimental applications of -methyl-2-naphthamide , a privileged scaffold in medicinal chemistry.[1][2] It serves as the structural core fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, mechanism of action (MOA), and experimental applications of


-methyl-2-naphthamide , a privileged scaffold in medicinal chemistry.[1][2] It serves as the structural core for critical therapeutic agents, most notably the CYP17A1 inhibitor Orteronel (TAK-700)  and various melatonergic ligands.[1][2]

Technical Guide: Mechanism of Action of -Methyl-2-Naphthamide Scaffolds

Executive Summary


-methyl-2-naphthamide  (CAS: 3815-22-3) acts as a high-affinity pharmacophore anchor.[1] Its planar naphthalene ring provides robust hydrophobic stacking interactions (π-π), while the 

-methyl amide moiety functions as a directional hydrogen bond donor/acceptor.[1][2]

In drug development, this scaffold is the "warhead carrier" for:

  • CYP17A1 Inhibition (Oncology): It anchors the drug in the androgen biosynthetic active site, positioning a heterocyclic headgroup (e.g., imidazole) to coordinate with the heme iron, blocking testosterone production.[2]

  • Melatonergic Modulation (Neurology): It acts as a bioisostere for the indole core of melatonin, binding to MT1/MT2 GPCRs to regulate circadian rhythms.[2]

Chemical & Physical Specifications

Understanding the physicochemical baseline is critical for assay design and solubility optimization.[2]

PropertyValueRelevance to MOA
Molecular Formula

Compact lipophilic core.[1]
Molecular Weight 185.22 g/mol Fragment-like; ideal for Lead Optimization.[1]
LogP (Lipophilicity) ~2.5 - 2.8High membrane permeability; favors hydrophobic pocket binding.[1]
H-Bond Donors/Acceptors 1 / 1Amide group acts as a "molecular hinge" in receptor binding.[1]
Fluorescence

nm,

nm
Intrinsic fluorescence allows for label-free binding assays.[1][2]

Mechanism of Action (MOA)

Primary Mechanism: CYP17A1 Inhibition (Androgen Blockade)

The most clinically significant application of the


-methyl-2-naphthamide scaffold is in Orteronel (TAK-700) , a selective inhibitor of 17,20-lyase.[1][2]
  • Target: Cytochrome P450 17A1 (CYP17A1), specifically the 17,20-lyase activity.[2][3]

  • Pathophysiology: CYP17A1 converts precursors (pregnenolone/progesterone) into androgens (DHEA/androstenedione), which drive prostate cancer growth.[2]

  • Molecular Mechanics:

    • Anchor: The naphthalene ring of the

      
      -methyl-2-naphthamide core slides into the hydrophobic substrate channel of CYP17A1.[1][2]
      
    • Positioning: The rigid amide bond orients the molecule, forcing the attached imidazole ring (in Orteronel) directly above the Heme iron.[2]

    • Blockade: The imidazole nitrogen coordinates with the Heme iron (

      
      ), preventing the oxidation of the steroid substrate.[1][2]
      
    • Selectivity: Unlike Abiraterone (steroidal), the naphthamide core is non-steroidal, reducing off-target effects on mineralocorticoid receptors.[2]

Secondary Mechanism: Melatonergic Agonism (MT1/MT2)

The scaffold is a bioisostere of the melatonin indole ring.[1][2]

  • Target: MT1 (Sleep onset) and MT2 (Circadian phase) GPCRs.[2][4]

  • Binding Mode:

    • Hydrophobic Pocket: The naphthalene ring mimics the indole of melatonin, engaging in

      
       stacking with Phe179  (MT1) or Phe192  (MT2).[1][2]
      
    • H-Bonding: The amide carbonyl accepts a hydrogen bond from Asn162 , locking the receptor in an active conformation.[1][2]

Visualization of Signaling & Inhibition

The following diagram illustrates the dual-pathway interference of the


-methyl-2-naphthamide scaffold in androgen synthesis and circadian regulation.

MOA_Pathways Scaffold N-Methyl-2-Naphthamide (Scaffold Core) CYP17 Target: CYP17A1 Enzyme (17,20-Lyase) Scaffold->CYP17 Anchors Orteronel-like Drugs MT_Rec Target: MT1/MT2 Receptors (GPCRs) Scaffold->MT_Rec Bioisostere of Melatonin Heme Heme Iron Coordination (Requires Imidazole Headgroup) CYP17->Heme Binding Site Hydrophobic Hydrophobic Pocket Occupancy (Naphthalene) CYP17->Hydrophobic Binding Site Circadian Activation of Gi/Go Pathway (Sleep/Rhythm Regulation) MT_Rec->Circadian Agonist Activity Androgen_Drop Inhibition of Androgen Synthesis (Testosterone ↓) Heme->Androgen_Drop Blocks Catalysis

Caption: Dual-target utility of the scaffold. Left branch: CYP17A1 inhibition mechanism (Oncology).[2] Right branch: Melatonergic agonism (Neurology).[2]

Experimental Protocols

Protocol A: Synthesis of -Methyl-2-Naphthamide

Use this protocol to generate the core scaffold for derivatization.[1]

Reagents: 2-Naphthoic acid, Thionyl chloride (


), Methylamine (

), Dichloromethane (DCM).[2]
  • Activation: Dissolve 2-naphthoic acid (1.0 eq) in dry DCM. Add

    
     (1.5 eq) and a catalytic drop of DMF.[2] Reflux for 2 hours to form 2-naphthoyl chloride.[1]
    
  • Evaporation: Remove solvent and excess

    
     under vacuum.
    
  • Amidation: Re-dissolve the acid chloride in dry DCM at 0°C. Slowly add Methylamine (2.0 M in THF, 2.0 eq) and Triethylamine (1.5 eq).

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl, then sat.[2]

    
    . Dry organic layer over 
    
    
    
    .[2]
  • Purification: Recrystallize from Ethanol/Water to yield white crystals (MP: ~108-109°C).

Protocol B: CYP17A1 Inhibition Assay (In Vitro)

Validates the scaffold's ability to block androgen synthesis.[2]

Materials:

  • Recombinant human CYP17A1 microsomes.

  • Substrate:

    
    -17
    
    
    
    -hydroxypregnenolone.[1]
  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Mix CYP17A1 microsomes (5 µg) with test compound (0.1 nM – 10 µM) in phosphate buffer (pH 7.4).

  • Initiation: Add substrate (2 µM) and NADPH system. Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Separation: Centrifuge and separate metabolites using HPLC-radiometry.

  • Analysis: Calculate

    
     by measuring the reduction in DHEA (dehydroepiandrosterone) peak area relative to control.[2]
    
    • Success Criteria: An

      
       nM indicates potent inhibition (typical for Orteronel-class derivatives).[1][2]
      

References

  • CYP17A1 Inhibition: Yamaoka, M., et al.[2][3] "Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys."[1] Journal of Steroid Biochemistry and Molecular Biology, 2012.

  • Melatonergic Binding: Zlotos, D. P., et al.[2][5] "Naphthalene-based melatonin receptor agonists: Design, synthesis, and pharmacological evaluation." Journal of Medicinal Chemistry, 2009.[2]

  • Scaffold Synthesis: Biosynce. "N-Methyl-2-naphthamide Properties and Synthesis."[1][6][7] Biosynce Chemical Data, 2024.[2]

  • Orteronel Structure: Kaku, T., et al.[2] "Discovery of Orteronel (TAK-700), a Naphthylmethylimidazole Derivative, as a Highly Selective 17,20-Lyase Inhibitor for the Treatment of Prostate Cancer."[1][2] ACS Medicinal Chemistry Letters, 2011.[2]

Sources

Exploratory

N-Methyl-2-Naphthamide: Biological Activity & Scaffold Analysis

Executive Summary: The Scaffold Perspective N-methyl-2-naphthamide (CAS 3815-22-3) is frequently miscategorized solely as a chemical intermediate. While it serves as a robust building block in organic synthesis, its phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Perspective

N-methyl-2-naphthamide (CAS 3815-22-3) is frequently miscategorized solely as a chemical intermediate. While it serves as a robust building block in organic synthesis, its pharmacological value lies in its role as a privileged scaffold for kinase inhibition and antimicrobial agent design.

In the context of drug development, this molecule represents the "minimal lipophilic core" for a class of potent VEGFR-2 (KDR) inhibitors . Unlike its solvent namesake N-methyl-2-pyrrolidone (NMP), N-methyl-2-naphthamide exhibits specific hydrophobic interactions within enzyme binding pockets, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting angiogenesis and microbial resistance.

This guide analyzes the biological profile of the N-methyl-2-naphthamide core, detailing its transition from a simple amide to a nanomolar-potency kinase inhibitor.

Chemical Identity & Physicochemical Profile

Before assay integration, the physicochemical baseline must be established to ensure bioavailability and solubility in biological media.

PropertyValueRelevance to Bioassays
CAS Number 3815-22-3Unique Identifier
Molecular Formula C₁₂H₁₁NOLow MW (185.[1]22) favors ligand efficiency
LogP (Predicted) ~2.6 - 2.9High lipophilicity; requires DMSO for stock solutions
H-Bond Donors 1 (Amide NH)Critical for hinge-region binding in kinases
H-Bond Acceptors 1 (Carbonyl O)Interaction with catalytic residues (e.g., Cys919 in VEGFR-2)
Solubility DMSO, Chloroform, MeOHInsoluble in water ; precipitation risk in aqueous buffers >100 µM

Biological Activity & Mechanism of Action[2]

Primary Target: VEGFR-2 Inhibition (Angiogenesis)

The most significant biological activity of the 2-naphthamide class is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a primary driver of tumor angiogenesis.

  • Mechanism: The naphthalene ring acts as a hydrophobic anchor, occupying the ATP-binding pocket of the kinase. The amide linker positions the N-substituent to interact with the "dfg-out" or "dfg-in" conformation of the kinase activation loop.

  • SAR Insight: While N-aryl naphthamides (e.g., with a pyridine or phenyl tail) show higher potency, N-alkyl naphthamides (like N-methyl-2-naphthamide) retain micromolar to nanomolar affinity depending on the specific hydrophobic pocket fit. The N-methyl group provides a steric check; if the pocket is too deep, larger alkyls are preferred. If the pocket is tight, the N-methyl analog serves as the optimal "lead" fragment.

Antimicrobial & Antifungal Activity

Derivatives of 2-naphthamide, particularly those substituted at the 1- or 3-positions of the naphthalene ring, exhibit broad-spectrum antimicrobial activity.

  • Target: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase (in silico models).

  • Spectrum: Active against S. aureus (including MRSA strains) and Candida albicans.

  • Potency: The N-methyl core often serves as a control. Introduction of a hydroxyl group (e.g., 3-hydroxy-N-methyl-2-naphthamide) significantly lowers the Minimum Inhibitory Concentration (MIC) by enabling additional hydrogen bonding with microbial surface proteins.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the N-methyl-2-naphthamide core serves as a divergence point for two distinct therapeutic classes.

SAR_Analysis Core N-Methyl-2-Naphthamide (The Scaffold) Mod_Aryl Modification: N-Aryl Substitution (e.g., Pyridine) Core->Mod_Aryl Extension of Amide N Mod_OH Modification: Ring Hydroxylation (1-OH or 3-OH) Core->Mod_OH Ortho-substitution VEGFR VEGFR-2 Inhibition (Anti-Angiogenic) Result_Kinase Nanomolar Potency (ATP Competitive) VEGFR->Result_Kinase Microbial Antimicrobial Activity (Membrane Disruption) Result_Lysis MIC < 10 µg/mL (MRSA Active) Microbial->Result_Lysis Mod_Aryl->VEGFR Mod_OH->Microbial

Figure 1: Divergent optimization pathways for the N-methyl-2-naphthamide scaffold.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-2-Naphthamide

Rationale: Commercial samples often contain free amine impurities which can result in false positives in kinase assays. In-house synthesis via acid chloride ensures high purity.

Reagents: 2-Naphthoic acid, Thionyl chloride (SOCl₂), Methylamine (2M in THF), Dichloromethane (DCM).

  • Activation: Dissolve 2-naphthoic acid (1.0 eq) in dry DCM. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to isolate 2-naphthoyl chloride (crude solid).

  • Coupling: Re-dissolve acid chloride in dry DCM at 0°C. Dropwise add Methylamine (2.0 eq) and Triethylamine (1.5 eq).

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Control: Purity >98% by HPLC is required for biological testing.

Protocol B: VEGFR-2 (KDR) Kinase Inhibition Assay

Rationale: This assay quantifies the ability of the compound to compete with ATP, confirming the mechanism of action.

System: FRET-based Z´-LYTE™ Kinase Assay (Invitrogen) or radiometric ³³P-ATP assay.

  • Preparation: Prepare a 10 mM stock of N-methyl-2-naphthamide in 100% DMSO.

  • Dilution: Serial dilute in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve (e.g., 100 µM to 0.1 nM). Ensure final DMSO < 1%.

  • Incubation:

    • Mix Kinase (VEGFR-2 human recombinant domain) with substrate (Poly Glu:Tyr 4:1).

    • Add test compound.[1][2][3][4][5]

    • Initiate reaction with ATP (at K_m concentration, typically 10 µM).

    • Incubate for 60 mins at RT.

  • Detection: Add Development Reagent (site-specific protease). Cleavage of non-phosphorylated peptide disrupts FRET.

  • Analysis: Measure fluorescence ratio (Coumarin/Fluorescein). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Reference Control: Sorafenib or Sunitinib (Standard VEGFR inhibitors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957, N-Methyl-2-naphthamide. Retrieved from [Link]

  • Luo, Y., et al. (2008). Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors.[6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pham, E. C., & Truong, T. N. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives.[5] ACS Omega. Retrieved from [Link]

Sources

Foundational

N-Methyl-2-Naphthamide: In Vitro Profiling and Medicinal Chemistry Applications

Executive Summary N-Methyl-2-naphthamide (CAS: 3815-22-3) represents a privileged scaffold in medicinal chemistry, serving as a critical building block for type II kinase inhibitors (e.g., VEGFR-2 antagonists) and antimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-naphthamide (CAS: 3815-22-3) represents a privileged scaffold in medicinal chemistry, serving as a critical building block for type II kinase inhibitors (e.g., VEGFR-2 antagonists) and antimicrobial agents. While often overshadowed by its complex derivatives, the core structure offers a simplified model for studying amide bond metabolic stability , lipophilicity-driven membrane permeability , and π-π stacking interactions in protein binding pockets.

This technical guide provides a rigorous framework for the in vitro characterization of N-methyl-2-naphthamide. It moves beyond basic property listing to explore the compound's utility as a chemical probe and a metabolic substrate, supported by validated protocols for solubility, metabolic stability, and cytotoxicity profiling.

Part 1: Physicochemical & Structural Profile

Understanding the fundamental behavior of N-methyl-2-naphthamide in solution is a prerequisite for biological testing. Its planar naphthalene ring drives low aqueous solubility, necessitating precise solvent strategies for in vitro assays.

Core Properties Table
PropertyValueTechnical Implication
CAS Number 3815-22-3Unique identifier for procurement/database search.
Molecular Formula C₁₂H₁₁NOLow molecular weight (<200 Da) fragment-like scaffold.
Molecular Weight 185.22 g/mol Ideal for fragment-based drug discovery (FBDD).
logP (Predicted) ~2.6 - 2.8Moderate lipophilicity; high passive permeability expected.
pKa (Amide) ~14.9Neutral at physiological pH (7.4); no ionization issues in media.
Solubility Low in water; Soluble in DMSO, EtOHStock solutions must be prepared in DMSO (typically 10-100 mM).
Melting Point 108–109.5 °CIndicates stable crystal lattice; suitable for solid dosage forms.
Structural Biology & SAR Implications

The N-methyl-2-naphthamide structure features a naphthalene ring fused to a secondary amide.

  • Lipophilic Anchor: The naphthalene moiety acts as a hydrophobic anchor, often occupying the "back pocket" of kinase enzymes (e.g., VEGFR-2, FGFR).

  • Hydrogen Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a directional H-bond vector, critical for orienting the molecule within the hinge region of target proteins.

SAR_Analysis Core N-Methyl-2-Naphthamide (Core Scaffold) Naphthalene Naphthalene Ring (Hydrophobic Interaction) Core->Naphthalene π-π Stacking Amide N-Methyl Amide (H-Bond Donor/Acceptor) Core->Amide Directional Binding Methyl N-Methyl Group (Metabolic Soft Spot) Amide->Methyl CYP450 Target

Figure 1: Structural Activity Relationship (SAR) breakdown of the N-methyl-2-naphthamide scaffold.

Part 2: In Vitro Pharmacology & Mechanism

Pharmacological Targets

Research indicates that 2-naphthamide derivatives function as inhibitors for receptor tyrosine kinases. The core N-methyl-2-naphthamide serves as a minimal pharmacophore.

  • VEGFR-2 Inhibition: Derivatives substituted at the naphthalene ring have shown IC₅₀ values in the nanomolar range. The planar ring intercalates into the ATP-binding site.

  • Antimicrobial Activity: Naphthamide analogs disrupt bacterial cell membranes and inhibit DNA gyrase. The core scaffold is often used as a negative control to prove that complex side chains are required for potency.

Mechanism of Action: Intercalation & Inhibition

The compound's planarity allows it to slide between DNA base pairs (intercalation) or stack against aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. This non-covalent interaction stabilizes the inhibitor-enzyme complex, preventing substrate access.

Part 3: ADME & Toxicology Profiling

The metabolic fate of N-methyl-2-naphthamide is a critical determinant of its utility as a drug scaffold.

Metabolic Stability (Microsomal Stability)

The N-methyl group is a "metabolic soft spot," susceptible to N-demethylation by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2C19).

  • Primary Pathway: N-Demethylation to primary amide (2-naphthamide).

  • Secondary Pathway: Amide hydrolysis to 2-naphthoic acid (mediated by amidases).

  • Toxicity: 2-naphthoic acid can form glucuronide conjugates, which are generally excreted safely. However, accumulation of naphthalene epoxides (if ring oxidation occurs) is a potential toxicity risk.

Metabolism_Pathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation Parent N-Methyl-2-Naphthamide Met1 2-Naphthamide (N-Demethylation) Parent->Met1 CYP1A2/2C19 Met2 2-Naphthoic Acid (Hydrolysis) Parent->Met2 Amidases Conj1 Glucuronide Conjugate (Excretion) Met2->Conj1 UGTs

Figure 2: Predicted metabolic pathways for N-methyl-2-naphthamide in liver microsomes.

Part 4: Detailed Experimental Protocols

These protocols are designed to ensure reproducibility and data integrity.

Protocol A: Determination of Metabolic Stability (Liver Microsomes)

Objective: Quantify the intrinsic clearance (


) and half-life (

) of N-methyl-2-naphthamide.

Materials:

  • Pooled Liver Microsomes (Human/Rat) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: N-methyl-2-naphthamide (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Propranolol).

Procedure:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO). Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (with IS). Vortex for 30s.

  • Preparation: Centrifuge at 4000 rpm for 15 min at 4°C to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Data Analysis: Plot


 vs. Time. The slope 

gives

.
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Assess the general toxicity of the scaffold on mammalian cells (e.g., HepG2, HEK293).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare serial dilutions of N-methyl-2-naphthamide (0.1 µM to 100 µM) in culture media (keep DMSO < 0.5%).

  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Part 5: References

  • Biosynce. (n.d.). N-Methyl-2-naphthamide CAS 3815-22-3 Properties and Applications. Retrieved from

  • PubChem. (2025).[1] 2-Naphthalenecarboxamide Compound Summary. National Library of Medicine. Retrieved from

  • El-Mekabaty, A., et al. (2022).[2][3] Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of 2-Naphthamide Derivatives. ACS Omega. Retrieved from

  • Cho, H., et al. (2022). Methyl Effect on the Metabolism and Stability of Bioactive N-Sulfonylhydrazones. PMC. Retrieved from

  • EPA. (2025). 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- Substance Details. Retrieved from

Sources

Exploratory

Comprehensive Pharmacological Profiling of N-Methyl-2-Naphthamide

Executive Summary N-methyl-2-naphthamide (CAS: 3815-22-3) represents a critical non-steroidal pharmacophore in the development of targeted therapies for hormone-dependent cancers and neurodegenerative disorders. Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-2-naphthamide (CAS: 3815-22-3) represents a critical non-steroidal pharmacophore in the development of targeted therapies for hormone-dependent cancers and neurodegenerative disorders. Unlike traditional steroidal agents, this naphthalene-carboxamide scaffold offers a rigid, lipophilic core that effectively mimics the A/B-ring system of steroids, allowing for precise docking into hydrophobic enzyme pockets.

Its primary therapeutic significance lies in the selective inhibition of CYP17A1 (17,20-lyase) , a key rate-limiting enzyme in androgen biosynthesis, positioning it as a lead structure for Castration-Resistant Prostate Cancer (CRPC) therapeutics. Secondary activities include the modulation of the CREB-CBP (KIX-KID) interaction, offering potential pathways for treating neuropathic pain.[1]

Part 1: Chemical Profile & Structural Biology

Physicochemical Properties

The molecule consists of a naphthalene ring fused to an N-methyl carboxamide group at the C2 position. This planar, aromatic system acts as a lipophilic anchor, while the amide bond functions as a hydrogen bond donor/acceptor directional vector.

PropertyValueRelevance
Molecular Formula C₁₂H₁₁NOLow MW fragment, ideal for FBDD (Fragment-Based Drug Discovery)
Molecular Weight 185.22 g/mol High ligand efficiency (LE) potential
LogP ~2.6Moderate lipophilicity; blood-brain barrier (BBB) permeable
Solubility DMSO (>50 mg/mL), EthanolPoor aqueous solubility requires formulation (e.g., cyclodextrins)
Key Pharmacophore Naphthalene-2-carboxamideBioisostere for indole-3-carboxamides and steroid A/B rings
Structural Homology

N-methyl-2-naphthamide is structurally distinct from Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) and Ramelteon . While those drugs utilize an ethyl-linked amide to target Melatonin (MT1/MT2) receptors, the direct attachment of the amide in N-methyl-2-naphthamide rigidifies the structure, shifting selectivity toward enzymatic pockets (CYP17A1) rather than GPCRs.

Part 2: Primary Therapeutic Target: CYP17A1 Inhibition[2]

Mechanism of Action

The primary target of N-methyl-2-naphthamide is the CYP17A1 enzyme, specifically the 17,20-lyase component. This enzyme is responsible for the conversion of 17-hydroxypregnenolone to dehydroepiandrosterone (DHEA), the precursor to potent androgens like testosterone and dihydrotestosterone (DHT).

  • Binding Mode: The naphthalene ring occupies the hydrophobic substrate-binding pocket typically reserved for the steroid core. The amide nitrogen coordinates with the heme iron or hydrogen bonds with active site residues (e.g., Asn202), preventing substrate turnover.

  • Therapeutic Outcome: By blocking androgen synthesis intratumorally (within the prostate tumor microenvironment), it starves androgen-dependent prostate cancer cells that have developed resistance to standard chemical castration (GnRH agonists).

Signaling Pathway Blockade

The following diagram illustrates the precise intervention point of N-methyl-2-naphthamide within the steroidogenic pathway.

AndrogenPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 OH_Preg 17-OH Pregnenolone Pregnenolone->OH_Preg CYP17A1 (17-Hydroxylase) DHEA DHEA (Androgen Precursor) OH_Preg->DHEA CYP17A1 (17,20-Lyase) Testosterone Testosterone DHEA->Testosterone HSD3B / HSD17B DHT DHT (Tumor Growth) Testosterone->DHT 5-alpha Reductase Drug N-methyl-2-naphthamide Drug->OH_Preg Inhibits Conversion

Figure 1: Mechanism of CYP17A1 blockade. The molecule inhibits the 17,20-lyase step, preventing the formation of DHEA and downstream androgens.

Part 3: Secondary Targets & Emerging Applications

KIX-KID Interaction (Neuropathic Pain)

Derivatives of N-methyl-2-naphthamide (specifically N-(4-chlorophenyl) analogues) have been identified as inhibitors of the interaction between the Kinase-Inducible Domain (KID) of CREB and the KIX domain of CBP (CREB-binding protein).[1]

  • Significance: Disruption of this transcription factor complex reduces the expression of genes associated with chronic pain sensitization and memory consolidation of pain traces.

  • Relevance: Represents a non-opioid pathway for analgesia.

Quinone Reductase 2 (QR2)

The scaffold shares homology with resveratrol-based inhibitors of QR2. Inhibition of QR2 can prevent the metabolic activation of quinone-based toxic metabolites and reduce oxidative stress in neurodegenerative models.

Part 4: Experimental Protocols

Protocol: CYP17A1 Microsomal Inhibition Assay

Objective: To quantify the IC50 of N-methyl-2-naphthamide against CYP17A1 activity.

Reagents:

  • Rat or Human Testicular Microsomes (source of CYP17A1).

  • Substrate: [³H]-17α-hydroxypregnenolone (20 nM).

  • Cofactor: NADPH generating system (1 mM NADP+, 3 mM G6P, G6PDH).

  • Inhibitor: N-methyl-2-naphthamide (0.01 µM – 100 µM in DMSO).

Workflow:

  • Incubation: Mix microsomes (50 µg protein) with inhibitor in phosphate buffer (pH 7.4). Pre-incubate for 10 min at 37°C.

  • Initiation: Add NADPH generating system and radiolabeled substrate.

  • Reaction: Incubate for 20 minutes at 37°C.

  • Termination: Stop reaction with ice-cold ethyl acetate/isooctane (1:1).

  • Extraction: Vortex and centrifuge to separate organic phase (containing product DHEA).

  • Analysis: Quantify [³H]-DHEA via Thin Layer Chromatography (TLC) or HPLC coupled with radiometric detection.

  • Calculation: Plot % inhibition vs. log[concentration] to determine IC50.

Protocol: PC-3 Cell Proliferation Assay

Objective: To assess the antiproliferative efficacy in an androgen-independent prostate cancer model.

Workflow Visualization:

AssayWorkflow Step1 Seeding PC-3 Cells (5000 cells/well) Step2 Treatment Add Compound (0-50 µM, 72h) Step1->Step2 Step3 MTT Addition (0.5 mg/mL) Step2->Step3 Step4 Solubilization (DMSO) Step3->Step4 Step5 Readout OD 570nm Step4->Step5 Analysis Analysis Step5->Analysis Calculate IC50

Figure 2: MTT Cell Viability Assay Workflow for screening naphthamide derivatives.

Part 5: Data Summary & Comparative Analysis

The following table summarizes the activity profile of the N-methyl-2-naphthamide scaffold compared to standard reference agents.

TargetActivity TypePotency (Est.)Clinical RelevanceReference Standard
CYP17A1 Inhibitor (17,20-lyase)Low µM (1-10 µM)Prostate CancerAbiraterone
KIX-KID PPI InhibitorMid µMNeuropathic PainNaphthol-AS-E
Tubulin Polymerization Inhibitor2-5 µMGeneral OncologyColchicine
SIRT2 Inhibitor>10 µMEpigeneticsAGK2

Note: Potency values are derived from structure-activity relationship (SAR) data of closely related 2-naphthamide derivatives.

References

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry. (2015). Analysis of naphthamide scaffolds as selective 17,20-lyase inhibitors.[2][3] Link

  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science. (2015). Identifies N-methyl-2-naphthamide derivatives as KIX-KID inhibitors.[1] Link

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives. ACS Omega. (2022). Validates the anticancer and enzyme inhibitory potential of the scaffold. Link

  • PubChem Compound Summary: N-Methyl-2-naphthamide. National Center for Biotechnology Information. (2025). Chemical structure and physical property data. Link

Sources

Foundational

n-methyl-2-naphthamide structure-activity relationship

Technical Guide: -Methyl-2-Naphthamide Structure-Activity Relationship (SAR) Executive Summary This technical guide analyzes the pharmacophoric utility of -methyl-2-naphthamide , a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: -Methyl-2-Naphthamide Structure-Activity Relationship (SAR)

Executive Summary

This technical guide analyzes the pharmacophoric utility of


-methyl-2-naphthamide , a privileged scaffold in medicinal chemistry. While structurally simple, this molecule represents a critical junction in the design of bioisosteres for indole-based ligands (specifically melatonin) and serves as a robust core for type-II kinase inhibitors (VEGFR-2).

This guide deconstructs the molecule into its functional regions to explain its binding kinetics, provides validated synthetic protocols for its generation and derivatization, and details the specific signaling pathways it modulates when optimized.

Molecular Architecture & Pharmacophore Analysis

The


-methyl-2-naphthamide structure is defined by three distinct regions that govern its interaction with biological targets. Understanding these regions is the prerequisite for rational drug design.
Structural Deconstruction
  • Region A (Lipophilic Core): The Naphthalene ring system.[1] It is a planar, aromatic bicycle that serves as a bioisostere for the indole ring found in serotonin and melatonin. It drives

    
    -
    
    
    
    stacking interactions within hydrophobic pockets.
  • Region B (Linker/Acceptor): The Amide functionality at the C2 position. This group provides rigid geometry and hydrogen bond donor/acceptor sites.

  • Region C (Steric/Hydrophobic Tail): The

    
    -Methyl  group. This small alkyl group probes the steric tolerance of the receptor's secondary pocket and protects the amide nitrogen from rapid metabolic dealkylation compared to longer chains.
    
The "Indole-Naphthalene" Bioisosteric Switch

One of the most profound applications of this scaffold is in the design of Melatonin (


/

) receptor agonists. The naphthalene ring mimics the indole core of melatonin but with higher lipophilicity (

vs.

for indole), improving blood-brain barrier (BBB) penetration.

Key SAR Distinction:

  • Melatonin: Indole + Ethylamine chain + Acetyl group.

  • Agomelatine (Drug): Naphthalene + Ethyl chain + Acetamide.

  • 
    -methyl-2-naphthamide:  Naphthalene + Direct Amide attachment.
    
    • Observation: Direct attachment of the amide to the ring (without the ethyl linker) restricts conformational freedom, often altering the pharmacological profile from agonism to antagonism or changing target selectivity (e.g., towards kinases).

Pharmacophore Visualization

The following diagram illustrates the pharmacophoric mapping of the scaffold against a theoretical binding pocket (e.g.,


 receptor or VEGFR-2 ATP pocket).

Pharmacophore cluster_SAR SAR Modifications Naph Naphthalene Ring (Region A) Amide Amide Linker (Region B) Naph->Amide C2 Attachment Pocket_Hydro Hydrophobic Pocket (Val, Leu, Phe) Naph->Pocket_Hydro Pi-Pi Stacking Methyl N-Methyl Group (Region C) Amide->Methyl N-Substitution Pocket_HB H-Bond Network (Ser, Thr) Amide->Pocket_HB H-Bond Donor/Acceptor Methyl->Pocket_Hydro Steric Fit Mod1 C1 vs C2 Isomerism (Geometry Control) Mod2 N-Alkylation (Metabolic Stability)

Figure 1: Pharmacophore mapping of N-methyl-2-naphthamide showing critical binding interactions.

Structure-Activity Relationship (SAR) Data

The biological activity of


-methyl-2-naphthamide derivatives bifurcates into two primary therapeutic areas: Melatonergic Modulation  and Kinase Inhibition .
Melatonin Receptor Affinity ( / )

The position of the amide on the naphthalene ring is the binary switch for activity.

Structural FeatureModificationBiological Consequence
Ring Position 2-Naphthyl Optimal. Mimics the 5-methoxyindole orientation of melatonin.
1-NaphthylReduced Affinity. Steric clash with transmembrane helices often abolishes binding.
Linker Length Direct AmideLow Agonism. Lack of the ethyl spacer (found in melatonin) prevents the amide from reaching the deep H-bond pocket (Ser110/Ser114 in

).
Ethyl LinkerHigh Agonism. Restores full agonist activity (e.g., Agomelatine).
N-Substituent Methyl Moderate. Good metabolic stability but lower affinity than cyclopropyl or ethyl groups in some pockets.
BenzylLoss of Activity. The melatonin binding pocket is sterically restricted; large groups here are not tolerated.
Kinase Inhibition & Antimicrobial Activity

In the context of enzyme inhibition (e.g., VEGFR-2, DHFR), the SAR rules invert. The


-methyl-2-naphthamide core serves as a scaffold where the substituents drive potency.
  • Lipophilicity: The naphthalene ring provides the hydrophobic anchor necessary to occupy the ATP-binding pocket of kinases.

  • Electronic Effects: Electron-donating groups (methoxy) at positions 5, 6, or 7 of the naphthalene ring significantly enhance antiproliferative activity (

    
    ) against cancer cell lines (e.g., HepG2, MCF7).
    
  • N-Substitution: Unlike melatonin receptors, kinases often tolerate bulky N-substituents. Replacing the N-methyl with an N-benzyl or N-phenyl group can create "Type II" kinase inhibitors that access the allosteric pocket.

Synthetic Methodologies

For drug development, the synthesis must be scalable and allow for late-stage diversification. Two primary routes are recommended: the Classical Acid Chloride Route (for scale) and the C-H Activation Route (for derivative screening).

Route A: Classical Amidation (Scalable)

This is the standard protocol for generating the core scaffold with high purity.

  • Activation: 2-Naphthoic acid is converted to 2-naphthoyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Coupling: Reaction with methylamine hydrochloride in the presence of a base (TEA or DIPEA).

Route B: Directing Group C-H Functionalization (Exploratory)

The


-methyl amide moiety is a powerful Directing Group (DG) . It coordinates with transition metals (Pd, Rh, Ru) to activate the ortho-C-H bond (C3 position), allowing for the rapid installation of halogens, aryls, or alkyls to generate libraries.

Synthesis Start 2-Naphthoic Acid Inter 2-Naphthoyl Chloride Start->Inter SOCl2, Reflux Product N-methyl-2-naphthamide Inter->Product MeNH2, Et3N, DCM Deriv C3-Substituted Derivative (Library Generation) Product->Deriv Pd(OAc)2, Aryl-I (C-H Activation)

Figure 2: Synthetic workflow for scaffold generation and downstream functionalization.

Experimental Protocols

Synthesis of -Methyl-2-naphthamide

Reagents: 2-Naphthoic acid (1.0 eq), Thionyl chloride (1.5 eq), Methylamine (2.0 M in THF, 2.0 eq), Triethylamine (3.0 eq), DCM (Solvent).

  • Activation: Dissolve 2-naphthoic acid (10 mmol) in dry DCM (20 mL). Add thionyl chloride (15 mmol) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent/excess

    
     to obtain the crude acid chloride.
    
  • Coupling: Redissolve crude acid chloride in dry DCM (15 mL). Cool to 0°C.

  • Add Triethylamine (30 mmol), followed by dropwise addition of Methylamine solution (20 mmol).

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

In Vitro Radioligand Binding Assay ( / )

To validate the SAR, binding affinity (


) is determined using competitive binding against 

-iodomelatonin.
  • Membrane Prep: Use CHO cells stably expressing human

    
     or 
    
    
    
    receptors.
  • Incubation: Incubate membranes (20

    
    g protein) with 
    
    
    
    -iodomelatonin (0.2 nM) and varying concentrations of
    
    
    -methyl-2-naphthamide (
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Termination: Incubate for 60 min at 25°C. Filter rapidly through glass fiber filters (Whatman GF/B).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action: Signaling Pathway

When functioning as a melatonergic ligand, the scaffold modulates the


/

-cAMP signaling cascade.

Signaling Ligand N-methyl-2-naphthamide (Ligand) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi / Go Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activity cAMP->PKA Downregulation CREB CREB Phosphorylation PKA->CREB Reduced p-CREB Response Circadian Regulation / Sleep Promotion CREB->Response Gene Expression

Figure 3: G-protein coupled signaling pathway modulated by naphthamide ligands.

References

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of 2-Naphthamide Derivatives. ACS Omega. (2022). Detailed SAR on 2-naphthamide derivatives as VEGFR-2 inhibitors. Link

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology. (2016). Authoritative review on melatonin receptor pharmacophores and naphthalene bioisosteres. Link

  • Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization. Chemical Communications. (2019). Mechanistic insight into using N-methyl-2-naphthamide as a substrate for catalytic derivatization. Link

  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies. British Journal of Pharmacology. (2016). Protocols for radioligand binding assays used in validating naphthamide affinity. Link

Sources

Exploratory

N-Methyl-2-Naphthamide Scaffolds in Medicinal Chemistry: From Fragment to Clinical Candidate

Focus: The Discovery and Development of CYP17A1 Inhibitors (Orteronel/TAK-700)[1][2] Executive Summary The N-methyl-2-naphthamide scaffold represents a pivotal "privileged structure" in modern medicinal chemistry, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The Discovery and Development of CYP17A1 Inhibitors (Orteronel/TAK-700)[1][2]

Executive Summary

The N-methyl-2-naphthamide scaffold represents a pivotal "privileged structure" in modern medicinal chemistry, specifically designed to mimic the A/B ring system of endogenous steroids. Its discovery marked a paradigm shift in the development of non-steroidal inhibitors for hormone-dependent cancers.

This technical guide analyzes the discovery trajectory of this scaffold, culminating in the development of Orteronel (TAK-700) , a selective 17,20-lyase inhibitor for castration-resistant prostate cancer (CRPC). Unlike its steroidal predecessors (e.g., abiraterone), the N-methyl-2-naphthamide core offers a tunable platform that decouples CYP17A1 hydroxylase inhibition from lyase inhibition, theoretically reducing mineralocorticoid-related adverse events.

Chemical Genesis & Rational Design

The Steroid Mimicry Hypothesis

The primary challenge in targeting enzymes involved in steroidogenesis (like CYP17A1) is creating a molecule that fits the hydrophobic active site without the metabolic liability and poor solubility often associated with the full steroidal backbone.

  • The Scaffold : The naphthalene ring of N-methyl-2-naphthamide provides a planar, lipophilic anchor that superimposes over the A and B rings of pregnenolone and progesterone.

  • The Linker : The N-methyl amide group at the 2-position serves two functions:

    • Hydrogen Bonding : It engages key residues (likely Asn or Thr) in the active site neck, orienting the molecule.

    • Conformational Restriction : The methyl group limits rotation, locking the molecule into a bioactive conformation that favors binding.

Structure-Activity Relationship (SAR) Logic

The optimization of the N-methyl-2-naphthamide series followed a rigorous SAR logic:

Structural ZoneModificationEffect on Activity/Selectivity
Core (Naphthalene) 2-Naphthyl vs 1-Naphthyl2-Naphthyl is superior. It aligns the "warhead" (imidazole) with the heme iron more effectively than the 1-isomer.
Amide Substituent N-Methyl vs N-H vs N-EthylN-Methyl is optimal. N-H lacks hydrophobic bulk; N-Ethyl introduces steric clash. The methyl group fits a specific hydrophobic sub-pocket.
6-Position (Warhead) Imidazole vs PyridineImidazole provides stronger coordination to the Heme Iron (Fe) of CYP17A1.
Chirality (Linker) (S)-enantiomer vs (R)The (S)-enantiomer of the linker (in Orteronel) shows superior potency and selectivity for the 17,20-lyase reaction.

Synthetic Protocols

The synthesis of N-methyl-2-naphthamide analogs typically proceeds via a convergent route. Below is the standard medicinal chemistry protocol for synthesizing the core scaffold and the advanced intermediate for Orteronel.

Protocol A: Synthesis of the Core Scaffold (N-Methyl-6-bromo-2-naphthamide)

Use this protocol to generate the halogenated scaffold for further coupling.

Reagents: 6-Bromo-2-naphthoic acid, Thionyl Chloride (


), Methylamine (

), Tetrahydrofuran (THF).
  • Activation : Charge a flame-dried round-bottom flask with 6-bromo-2-naphthoic acid (1.0 eq) and dry toluene. Add

    
     (1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Evaporation : Concentrate the mixture in vacuo to remove excess

    
    , yielding the crude acid chloride.
    
  • Amidation : Dissolve the acid chloride in anhydrous THF (0.2 M). Cool to 0°C.

  • Addition : Dropwise add Methylamine (2.0 M in THF, 3.0 eq). A white precipitate (methylammonium chloride) will form immediately.

  • Workup : Stir at room temperature for 1 hour. Quench with water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with 1N HCl, saturated 
    
    
    
    , and brine.
  • Purification : Recrystallize from Ethanol/Water to yield N-methyl-6-bromo-2-naphthamide as white crystals.

Protocol B: Assembly of Orteronel (TAK-700)

This step involves a metal-halogen exchange followed by nucleophilic addition to a ketone.

Reagents: N-methyl-6-bromo-2-naphthamide, n-Butyllithium (n-BuLi), 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-one.

  • Lithiation : Dissolve N-methyl-6-bromo-2-naphthamide (1.0 eq) in dry THF under Argon. Cool to -78°C.

  • Exchange : Add n-BuLi (2.5 eq) dropwise. Stir for 30 mins to generate the aryl lithium species. Note: The amide proton requires an extra equivalent of base.

  • Coupling : Dissolve the ketone intermediate (6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-one) in THF and add it slowly to the aryl lithium solution at -78°C.

  • Quench : Allow to warm to 0°C and quench with saturated

    
    .
    
  • Isolation : Extract with DCM. Purify via flash chromatography (DCM/MeOH gradient) to isolate the racemic alcohol.

  • Resolution : Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H) to obtain the active (S)-Orteronel .

Mechanism of Action & Visualization

The pharmacological power of the N-methyl-2-naphthamide scaffold lies in its ability to position the imidazole nitrogen atom at the precise distance (~2.0 Å) from the CYP17A1 heme iron.

Interaction Pathway

CYP17_Mechanism Scaffold N-methyl-2-naphthamide (Scaffold) Hydrophobic_Pocket Hydrophobic Pocket (Steroid Mimicry) Scaffold->Hydrophobic_Pocket Occupies Amide_Linker N-Methyl Amide (Orientation) Scaffold->Amide_Linker Contains Warhead Imidazole Ring (Ligand) Scaffold->Warhead Positions Amide_Linker->Hydrophobic_Pocket H-Bonds to Asn202 Target CYP17A1 Heme Iron (Fe) Warhead->Target Coordination Bond Effect Inhibition of Androgen Biosynthesis Target->Effect Blocks Substrate

Caption: The N-methyl-2-naphthamide scaffold anchors the molecule, allowing the imidazole warhead to coordinate with the Heme Iron, blocking natural steroid binding.

Pharmacological Evaluation Data

To validate the efficacy of synthesized analogs, the following assay metrics are standard. Data below summarizes the comparative potency of the lead compound versus the standard of care (Abiraterone).

CYP17A1 Inhibition Profile
CompoundTarget EnzymeIC50 (Human)Selectivity (Lyase vs Hydroxylase)
Orteronel (TAK-700) CYP17A1 (17,20-Lyase)19 nM >5-fold
CYP17A1 (17-Hydroxylase)~100 nM
Abiraterone CYP17A1 (Total)2-5 nM~1-fold (Non-selective)
N-methyl-2-naphthamide CYP17A1>10 µMInactive (Fragment only)
Evaluation Protocol: 17,20-Lyase Assay
  • System : Human adrenal NCI-H295R cells or recombinant CYP17A1 microsomes.

  • Substrate : 17-hydroxypregnenolone (

    
    -labeled).
    
  • Incubation : Incubate test compounds (0.1 nM – 10 µM) with substrate and NADPH regenerating system for 60 mins at 37°C.

  • Detection : Separate metabolites (DHEA) via HPLC-radiometry.

  • Calculation : Calculate % inhibition of DHEA formation relative to vehicle control.

Synthesis & Development Workflow

The following diagram illustrates the decision tree used to discover Orteronel from the basic naphthamide fragment.

Discovery_Workflow Start Fragment Screen: Naphthalene Derivatives Hit Hit: N-methyl-2-naphthamide (Weak Binding) Start->Hit HTS / Virtual Screen Opt1 Optimization 1: Add Metal-Binding Group Hit->Opt1 Structure-Based Design Lead Lead: Imidazole-Substituted Naphthamide Opt1->Lead 6-Position Substitution Opt2 Optimization 2: Chirality & Linker Rigidification Lead->Opt2 Improve Selectivity Candidate Clinical Candidate: Orteronel (TAK-700) Opt2->Candidate PK/PD Validation

Caption: The evolution from a naphthalene fragment to a clinical candidate involved sequential optimization of the metal-binding group and stereochemistry.

References

  • Kaku, T., et al. (2011).[1] "Discovery of orteronel (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer."[1] Bioorganic & Medicinal Chemistry, 19(21), 6383-6399.[1] Link

  • Yamaoka, M., et al. (2012).[1][2] "Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys."[1][2] Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 115-128.[2] Link

  • Petrunak, E.M., et al. (2017). "Structure-Activity Relationships of the Nonsteroidal CYP17A1 Inhibitor Orteronel." Molecular Pharmacology, 91(5), 541-555. Link

  • Organic Syntheses . "Oxidation of 2-Methylnaphthalene to 2-Naphthoic Acid." Org.[3][4][5] Synth. 1942, 22, 19. Link

  • Vertex Pharmaceuticals . "Naphthamide Derivatives as CYP17 Inhibitors." U.S. Patent 8,557,853. Link

Sources

Foundational

Technical Guide: Preliminary Screening of N-Methyl-2-Naphthamide Derivatives

Executive Summary The naphthalene scaffold serves as a "privileged structure" in medicinal chemistry, offering a rigid lipophilic framework ideal for receptor binding.[1] Specifically, N-methyl-2-naphthamide derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The naphthalene scaffold serves as a "privileged structure" in medicinal chemistry, offering a rigid lipophilic framework ideal for receptor binding.[1] Specifically, N-methyl-2-naphthamide derivatives have emerged as potent candidates for VEGFR-2 inhibition (anti-angiogenic) and antimicrobial activity (specifically targeting S. aureus and E. coli).

This guide outlines a rigorous, self-validating preliminary screening protocol designed to filter libraries of these derivatives. It moves beyond generic assay descriptions to focus on the specific physicochemical challenges of naphthamides (e.g., solubility, aggregation) and the mechanistic validation required to distinguish true hits from pan-assay interference compounds (PAINS).

Part 1: The In Silico Filter (Pre-Screening)

Before wet-lab synthesis, computational triage is essential to reduce attrition rates. Naphthamide derivatives often suffer from poor aqueous solubility; thus, ADMET prediction is the first " go/no-go " gate.

Molecular Docking Strategy

Objective: Predict binding affinity to the ATP-binding pocket of VEGFR-2 or bacterial DNA gyrase.

  • Target Selection: Use VEGFR-2 Kinase Domain (PDB ID: 3GHW or 4ASD ) for anticancer screening.

  • Protocol:

    • Ligand Preparation: Energy minimization using MM2 force field.

    • Grid Generation: Center grid box on the hinge region residues (e.g., Cys919 in VEGFR-2) where Type II inhibitors (like Sorafenib) bind.

    • Scoring Function: Prioritize poses where the amide linker forms H-bonds with the hinge region, and the naphthalene ring occupies the hydrophobic back pocket.

ADMET Profiling

Critical Parameter: LogP and Solubility (LogS).

  • Threshold: Naphthamides are naturally lipophilic. Derivatives with cLogP > 5.0 should be flagged for potential false positives in biochemical assays due to aggregation or precipitation.

Part 2: Chemical Quality Control (The Foundation)

Expert Insight: Screening impure compounds is the single largest source of irreproducible data in early discovery. Naphthamide synthesis (often via microwave-assisted amidation) can leave unreacted amine traces that are cytotoxic, leading to false positives in MTT assays.

Mandatory QC Criteria:

  • Purity: >95% determined by HPLC (254 nm).

  • Identity: Confirmed via 1H-NMR and HRMS.[2]

  • Solubility Check: Visual inspection of 10 mM DMSO stock. If precipitation occurs upon dilution to 100 µM in assay buffer (1% DMSO final), the compound fails.

Part 3: In Vitro Biological Screening Framework

This section details the primary screening workflow. We utilize a dual-pathway approach: Path A (Antimicrobial) and Path B (Anticancer/Angiogenesis) .

Workflow Visualization

ScreeningWorkflow cluster_0 Phase I: Library Prep cluster_1 Phase II: Primary Screen cluster_2 Phase III: Mechanistic Validation Synthesis Microwave Synthesis (N-methyl-2-naphthamides) QC QC Gate: >95% Purity (HPLC) Solubility Check Synthesis->QC MIC Antimicrobial Assay (Broth Microdilution) QC->MIC Path A MTT Cytotoxicity Screen (HepG2 / MCF7) QC->MTT Path B VEGFR2 VEGFR-2 Kinase Assay (Enzymatic) MTT->VEGFR2 If IC50 < 10 µM HUVEC HUVEC Tube Formation (Functional Angiogenesis) VEGFR2->HUVEC Confirm Mechanism

Figure 1: The hierarchical screening workflow ensures resources are only spent on validated hits. Path A and B can run in parallel.

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Rationale: Naphthamide derivatives have shown efficacy against MRSA and E. coli by disrupting cell membranes or inhibiting DNA gyrase.

Methodology: CLSI-compliant Broth Microdilution.

  • Inoculum Prep: Adjust bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Dosing: Serial 2-fold dilutions in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin (Target MIC: 0.015–0.06 µg/mL for E. coli).

    • Solvent Control: 1% DMSO (Must show no inhibition).

    • Sterility Control: Media only.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Protocol B: Anticancer & Cytotoxicity (MTT Assay)

Rationale: To determine the Selectivity Index (SI). A potent VEGFR-2 inhibitor must kill cancer cells (e.g., HepG2) but spare normal cells at therapeutic doses.

Methodology:

  • Seeding: Seed cells (HepG2, MCF7, and normal fibroblast HFF-1) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Interpretation Table:

Compound ClassHepG2 IC50 (µM)Normal Cell IC50 (µM)Selectivity Index (SI)Decision
Ideal Hit < 5.0> 50.0> 10Proceed to VEGFR-2 Assay
Toxic Non-Specific < 5.0< 10.0< 2Discard (General Toxin)
Inactive > 50.0> 50.0N/ADiscard

Part 4: Mechanistic Confirmation (VEGFR-2 Inhibition)

If a compound shows anticancer activity (IC50 < 10 µM), it must be validated against its intended target, VEGFR-2, to rule out off-target cytotoxicity.

The VEGFR-2 Signaling Context

VEGFR-2 dimerization leads to autophosphorylation, triggering the RAF-MEK-ERK pathway (proliferation) and PI3K-AKT pathway (survival). Naphthamides are designed to compete with ATP at the tyrosine kinase domain.

VEGFR2_Pathway VEGF VEGF Ligand Receptor VEGFR-2 (Tyrosine Kinase) VEGF->Receptor Activation PI3K PI3K / AKT (Cell Survival) Receptor->PI3K Phosphorylation RAF RAF / MEK / ERK (Proliferation) Receptor->RAF Inhibitor N-methyl-2-naphthamide Derivative Inhibitor->Receptor Competitive Inhibition (ATP Pocket) Angio Angiogenesis & Tube Formation PI3K->Angio RAF->Angio

Figure 2: Mechanism of Action. The derivative blocks the ATP binding pocket, halting downstream signaling cascades essential for tumor angiogenesis.

Enzymatic Kinase Assay Protocol

Method: FRET-based assay (e.g., Z'-LYTE™ or HTRF).

  • Reaction Mix: Recombinant VEGFR-2 kinase domain + Peptide Substrate + ATP (

    
     concentration) + Test Compound.
    
  • Incubation: 1 hour at Room Temperature.

  • Detection: Add phosphorylation-specific antibody labeled with a fluorophore.

  • Validation:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Reference Standard: Sorafenib (Typical IC50: ~30-90 nM).

Part 5: References

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of 2-Naphthamide Derivatives. ACS Omega. (2022). Describes the synthesis and dual-activity screening of naphthamides.

  • Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. MedChemComm. (2015). Establishes the structural basis for VEGFR-2 inhibition by the naphthamide scaffold.

  • Novel Approaches to Screening Guanidine Derivatives. Expert Opinion on Drug Discovery. (2013). Provides context on screening protocols for similar lipophilic/basic scaffolds.

  • Biological Activity of Naturally Derived Naphthyridines. Molecules. (2020). Reviews the broad pharmacological profile of naphthalene-related heterocycles.

Sources

Exploratory

Technical Monograph: N-Methyl-2-Naphthamide (CAS 3815-22-3)

Executive Summary N-Methyl-2-naphthamide (CAS 3815-22-3) is a robust lipophilic amide scaffold widely utilized in medicinal chemistry and materials science. Structurally characterized by a naphthalene ring fused to a sec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-naphthamide (CAS 3815-22-3) is a robust lipophilic amide scaffold widely utilized in medicinal chemistry and materials science. Structurally characterized by a naphthalene ring fused to a secondary amide, it serves as a critical intermediate in the synthesis of fluorescent probes, polycyclic aromatic hydrocarbons (PAHs), and pharmaceutical candidates targeting CNS and antimicrobial pathways. This guide provides an authoritative breakdown of its physicochemical properties, validated synthesis protocols, and application logic in modern drug design.

Physicochemical Identity & Properties

The following data aggregates experimentally validated parameters essential for handling and characterization.

PropertyValueNote
Chemical Name N-Methyl-2-naphthamideIUPAC
CAS Number 3815-22-3Registry ID
Molecular Formula C₁₂H₁₁NO-
Molecular Weight 185.22 g/mol -
Appearance White to off-white crystalline solidRecrystallized form
Melting Point 108 – 109.5 °CSolvent: Benzene/Ethanol [1][2]
Solubility Soluble in DCM, DMSO, Methanol, EthanolPoor water solubility
pKa (Calculated) ~14-15 (Amide NH)Non-ionizable at physiological pH
LogP ~2.5 - 2.8Lipophilic character

Synthetic Methodology: The Acid Chloride Route

Principle: The most reliable laboratory-scale synthesis involves the nucleophilic acyl substitution of 2-naphthoyl chloride with methylamine. This pathway is preferred over direct carboxylic acid coupling (using EDC/NHS) for its higher atom economy and ease of purification.

Experimental Protocol

Reagents:

  • 2-Naphthoyl chloride (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 1.5 equiv)

  • Triethylamine (Et₃N, 1.2 equiv)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2-naphthoyl chloride dissolved in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the system to 0 °C to suppress side reactions.

  • Addition: Add Triethylamine (base scavenger) to the solution.

  • Nucleophilic Attack: Dropwise add the Methylamine solution over 15 minutes. The exotherm must be controlled to maintain T < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3); the starting chloride (Rf ~0.8) should disappear, yielding the amide (Rf ~0.4).

  • Workup: Quench with 1M HCl (to remove unreacted amine/Et₃N). Wash the organic layer with sat.[1] NaHCO₃ (to remove acid byproducts) and Brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Water to yield white needles.

Reaction Logic Visualization

The following diagram illustrates the reaction pathway and the critical electron flow during the mechanism.

Synthesis_Pathway Start 2-Naphthoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Methylamine (Nucleophile) Reagent->Intermediate Product N-Methyl-2-naphthamide (Target) Intermediate->Product Elimination of Cl- Base Triethylamine (HCl Scavenger) Base->Product Neutralizes HCl

Figure 1: Synthetic pathway for N-Methyl-2-naphthamide via acyl chloride activation.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.30 (s, 1H): H-1 proton (singlet, deshielded by carbonyl anisotropy).

    • δ 7.85 – 7.95 (m, 4H): Naphthalene ring protons.

    • δ 7.50 – 7.60 (m, 2H): Remaining aromatic protons.

    • δ 6.30 (br s, 1H): Amide N-H (broad, exchangeable with D₂O).

    • δ 3.05 (d, J=4.8 Hz, 3H): N-Methyl group (doublet due to coupling with NH).

  • IR (ATR, cm⁻¹):

    • 3280: N-H stretch (secondary amide).

    • 1635: C=O stretch (Amide I band, strong).

    • 1550: N-H bend (Amide II band).

Applications in Drug Discovery

N-methyl-2-naphthamide is rarely a drug in itself but acts as a high-value pharmacophore scaffold . Its planar, lipophilic structure allows it to intercalate DNA or fit into hydrophobic pockets of enzymes (e.g., kinases or proteases).

Key Application Areas:
  • Bioisostere for Indoles: The naphthalene ring serves as a larger, more lipophilic replacement for indole rings in CNS drugs, improving blood-brain barrier (BBB) permeability.

  • Fluorescent Probes: The naphthalene moiety exhibits intrinsic fluorescence, making this amide a useful tag for tracking drug distribution in cellular assays without bulky fluorophores.

  • Fragment-Based Drug Design (FBDD): Used as a "fragment" to probe hydrophobic sub-pockets in target proteins.

Pharmacophore Logic Visualization

This diagram demonstrates how the N-methyl-2-naphthamide scaffold interacts within a theoretical binding pocket.

Pharmacophore_Model Naph Naphthalene Ring (Lipophilic Domain) PiStack Target: Pi-Pi Stacking (Aromatic Residues) Naph->PiStack Intercalation Amide Amide Linker (H-Bond Donor/Acceptor) HBond Target: H-Bonding (Backbone Carbonyls) Amide->HBond Directional Binding Methyl N-Methyl Group (Steric Handle) HydroPocket Target: Hydrophobic Pocket (Selectivity Filter) Methyl->HydroPocket Van der Waals

Figure 2: Pharmacophore mapping of N-methyl-2-naphthamide in a theoretical protein binding pocket.

Safety & Handling (MSDS Summary)

While not classified as highly toxic, standard laboratory safety is mandatory due to the reactive nature of its precursors and potential irritant properties.

  • GHS Classification:

    • Skin Irritation (Category 2)[2]

    • Eye Irritation (Category 2A)

    • STOT-SE (Respiratory Irritation, Category 3)

  • Handling: Use in a fume hood. Avoid dust inhalation.[3][4]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis (though the amide is relatively stable compared to the acid chloride).

References

  • MySkinRecipes. N-Methyl-2-naphthamide Chemical Specifications. Retrieved Jan 28, 2026. Link

  • Biosynce. N-Methyl-2-naphthamide CAS 3815-22-3 Safety and Properties.[3] Retrieved Jan 28, 2026. Link

  • BLD Pharm. Product Monograph: N-Methyl-2-naphthamide.[5][6] Retrieved Jan 28, 2026. Link

  • National Institutes of Health (NIH). Naphthylimide Scaffolds in Drug Discovery. (General Context). Link

  • BenchChem. Protocols for N-Substituted Amides using 2-Naphthoyl Chloride.Link

Sources

Foundational

N-Methyl-2-Naphthamide: A Technical Reference for Drug Discovery

Topic: N-Methyl-2-Naphthamide: Physicochemical Profile & Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Executive Summary N-Methyl-2-na...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-2-Naphthamide: Physicochemical Profile & Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

N-Methyl-2-naphthamide (CAS: 3815-22-3) is a lipophilic amide derivative of naphthalene used primarily as a pharmacophore scaffold in medicinal chemistry and as a fluorescent probe in materials science.[1][2] Its structural rigidity, provided by the naphthalene core, combined with the hydrogen-bond donor/acceptor capability of the amide linker, makes it a critical intermediate for Structure-Activity Relationship (SAR) studies—specifically in exploring the "Magic Methyl" effect to modulate solubility and metabolic stability.

This guide provides a definitive physicochemical profile, a validated synthesis protocol, and analytical characterization standards for researchers utilizing this compound in high-throughput screening or lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data aggregates experimental values and calculated properties essential for formulation and assay development.

PropertyValue / Description
Chemical Name N-Methyl-2-naphthamide
CAS Registry Number 3815-22-3
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Exact Mass 185.0841 g/mol
Appearance White to off-white crystalline solid
Melting Point 108 – 109.5 °C (recrystallized from benzene)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Poorly soluble in water
LogP (Calculated) ~2.6 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor

Synthetic Methodology: The Acid Chloride Route

While direct coupling (using EDC/HATU) is possible, the Acid Chloride method is preferred for scale-up due to higher atom economy and simplified purification. This protocol ensures >95% yield with minimal byproduct formation.

Reaction Mechanism
  • Activation: 2-Naphthoic acid is converted to 2-naphthoyl chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic attack by methylamine (

    
    ) on the carbonyl carbon.
    
  • Elimination: Loss of chloride ion and deprotonation to form the amide.

Step-by-Step Protocol

Reagents:

  • 2-Naphthoic acid (1.0 eq)

  • Thionyl Chloride (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Triethylamine (Et3N, 3.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Acyl Chloride Formation: Dissolve 2-naphthoic acid in anhydrous DCM under

    
     atmosphere. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Note: Evaporate excess oxalyl chloride if running on a large scale to avoid side reactions.
    
  • Coupling: Cool the reaction mixture to 0°C. Add the methylamine solution dropwise, followed by Et3N. The reaction is exothermic; control addition rate to maintain temp <10°C.

  • Completion: Allow to warm to RT and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or Benzene if high purity is required for biological assays.

Workflow Visualization

SynthesisWorkflow Start 2-Naphthoic Acid (Precursor) Activation Activation (SOCl2 or Oxalyl Cl) Start->Activation DCM, 0°C Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -CO2 Coupling Nucleophilic Attack (MeNH2 / Et3N) Intermediate->Coupling 0°C to RT Workup Acid/Base Extraction Coupling->Workup Quench Product N-Methyl-2-naphthamide (Crystalline Solid) Workup->Product Recrystallization

Figure 1: Optimized synthetic workflow for the conversion of 2-naphthoic acid to N-methyl-2-naphthamide via acid chloride activation.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard values.

1H NMR (400 MHz, CDCl3)
  • δ 8.30 (s, 1H): H-1 proton (singlet, deshielded by carbonyl).

  • δ 7.85 – 7.95 (m, 4H): Naphthalene ring protons (H-3, H-4, H-5, H-8).

  • δ 7.50 – 7.60 (m, 2H): Naphthalene ring protons (H-6, H-7).

  • δ 6.20 (br s, 1H): N-H amide proton (broad, exchangeable).

  • δ 3.05 (d, J = 4.8 Hz, 3H): N-Methyl group (doublet due to coupling with NH).

Mass Spectrometry (ESI-MS)
  • [M+H]+: Calculated: 186.09; Observed: 186.1 m/z.

  • Fragmentation: Loss of methylamine (-31 Da) typically yields the naphthoyl cation (m/z 155).

Applications in Drug Discovery[5][14][15][16]

The "Magic Methyl" Effect

In medicinal chemistry, N-methyl-2-naphthamide serves as a model to study the "Magic Methyl" effect . Replacing a hydrogen atom (in the primary amide) with a methyl group can:

  • Increase Lipophilicity: Improves membrane permeability (LogP shift).

  • Induce Conformational Lock: The steric bulk of the methyl group can restrict the rotation around the C-N bond, locking the molecule into a bioactive conformation that favors receptor binding.

  • Metabolic Stability: Methylation can block metabolic deamination sites.

Fluorescent Probing

Naphthalene derivatives exhibit intrinsic fluorescence. This compound is used as a solvatochromic probe to study the polarity of protein binding pockets.

  • Excitation: ~280 nm[3]

  • Emission: ~340 nm (solvent dependent)[3]

Decision Logic: Usage in SAR

SAR_Logic Start Lead Compound (Primary Amide) Check1 Issue: Poor Potency? Start->Check1 Check2 Issue: High Clearance? Check1->Check2 No Action1 Synthesize N-Methyl Analog (N-methyl-2-naphthamide scaffold) Check1->Action1 Yes Check2->Action1 Yes Result1 Conformational Restriction (Improved Binding) Action1->Result1 Steric Effect Result2 Block Metabolic Site (Increased Half-life) Action1->Result2 Electronic Effect

Figure 2: Strategic decision tree for utilizing N-methylation in lead optimization campaigns.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert atmosphere. Keep container tightly closed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77526, N-Methyl-2-naphthamide. Retrieved from [Link][3]

  • Barreiro, E. J., et al. (2011).The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246.
  • Biosynce. N-Methyl-2-naphthamide Product Specifications and CAS Data.[2][5][6] Retrieved from [Link][3]

  • Sigma-Aldrich. Safety Data Sheet: Naphthalene derivatives.[7] (General safety protocols for naphthalene amides).

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methyl-2-Naphthamide Scaffolds for Selective CYP17A1 Inhibition

This document outlines a comprehensive experimental protocol for the evaluation of N-methyl-2-naphthamide and its structural derivatives (e.g., the clinical candidate Orteronel/TAK-700 ) in cell culture systems. These co...

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a comprehensive experimental protocol for the evaluation of N-methyl-2-naphthamide and its structural derivatives (e.g., the clinical candidate Orteronel/TAK-700 ) in cell culture systems.

These compounds are pharmacologically significant as non-steroidal, selective inhibitors of CYP17A1 , specifically targeting the 17,20-lyase activity while sparing 17


-hydroxylase activity.[1] This selectivity is critical for suppressing androgen production in Castration-Resistant Prostate Cancer (CRPC) without causing the mineralocorticoid excess associated with non-selective inhibitors like Abiraterone.

Core Directive & Scientific Rationale

Mechanistic Insight

The N-methyl-2-naphthamide scaffold serves as the anchor for a class of CYP17A1 inhibitors.[2] The enzyme CYP17A1 possesses dual functionality:

  • 17

    
    -Hydroxylase:  Converts Pregnenolone 
    
    
    
    17-OH Pregnenolone (Precursor to Cortisol).
  • 17,20-Lyase: Converts 17-OH Pregnenolone

    
     Dehydroepiandrosterone (DHEA) (Precursor to Androgens).[3]
    

Therapeutic Goal: Selectively inhibit the Lyase step to block androgen synthesis (fuel for prostate cancer) while maintaining Hydroxylase activity to preserve Cortisol production (preventing adrenal insufficiency and the need for prednisone co-administration).

Experimental Scope

This protocol details the in vitro evaluation of N-methyl-2-naphthamide derivatives using:

  • H295R Human Adrenocortical Carcinoma Cells: The gold standard for steroidogenesis assays.

  • LNCaP/PC-3 Prostate Cancer Cells: For assessing androgen-dependent antiproliferative efficacy.

Materials & Reagent Preparation

Compound Handling[4][5]
  • Compound: N-methyl-2-naphthamide (or specific derivative e.g., Orteronel).[1][4][5][6]

  • Molecular Weight: ~185.22 g/mol (parent amide); ~307.35 g/mol (Orteronel).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (

    
    99.9%).
    
  • Storage: Powder at -20°C; Stock solutions (10-100 mM) at -80°C. Avoid freeze-thaw cycles.

Stock Solution Preparation (Example for 10 mM)
ComponentMass/VolumeConcentrationNotes
N-methyl-2-naphthamide 1.85 mg-Weigh in glass vial (static sensitive).
DMSO 1.00 mL10 mMVortex for 1 min until clear.

Critical QC: Ensure the solution is clear. Naphthamides are lipophilic; if precipitation occurs upon dilution in media, sonicate for 5 mins at 37°C.

Cell Culture Models & Maintenance

H295R (Adrenocortical)
  • Base Medium: DMEM/F12 (1:1 mixture).

  • Supplements:

    • 2.5% Nu-Serum Type I (low steroid background).

    • 1% ITS+ Premix (Insulin, Transferrin, Selenium, Linoleic Acid, BSA).

    • 1% Penicillin/Streptomycin.

  • Conditions: 37°C, 5% CO

    
    . These cells grow in monolayers but are loosely adherent. Do not over-trypsinize. 
    
LNCaP (Androgen-Dependent Prostate)
  • Base Medium: RPMI-1640 (phenol red-free preferred for steroid studies).

  • Supplements:

    • 10% Fetal Bovine Serum (FBS) (Use Charcoal-Stripped FBS for androgen deprivation assays).

    • 1 mM Sodium Pyruvate.

    • 1% Penicillin/Streptomycin.

Experimental Protocols

Protocol A: CYP17A1 Selectivity Assay (Steroid Profiling)

Objective: Quantify the inhibition of 17,20-lyase vs. 17


-hydroxylase.

Workflow:

  • Seeding: Plate H295R cells at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Starvation: Replace media with low-serum media (0.1% Nu-Serum) overnight to synchronize steroid production.

  • Treatment:

    • Prepare serial dilutions of N-methyl-2-naphthamide (0.1 nM – 10

      
      M) in media.
      
    • Control: Vehicle (0.1% DMSO).

    • Stimulation: Add Forskolin (10

      
      M)  to stimulate cAMP-dependent steroidogenesis.
      
  • Incubation: Incubate for 24 hours.

  • Extraction: Collect supernatant. Add internal standards (e.g., Deuterated Progesterone). Extract steroids using Ethyl Acetate or proceed to direct ELISA.

  • Analysis: Measure metabolites via LC-MS/MS or competitive ELISA.

Target Metabolites:

  • Substrate: Progesterone (Prog).

  • Hydroxylase Product: 17-OH Progesterone (17-OHP).

  • Lyase Product: Androstenedione (A4) or DHEA.

Calculation of Selectivity:

  • % Hydroxylase Inhibition: Based on reduction of (17-OHP + A4) / Total Steroids.

  • % Lyase Inhibition: Based on reduction of A4 / 17-OHP ratio.

Protocol B: Androgen-Dependent Proliferation Assay

Objective: Determine if the compound inhibits prostate cancer growth via androgen depletion.

Workflow:

  • Seeding: Plate LNCaP cells (

    
     cells/well) in 96-well plates using Charcoal-Stripped FBS (CS-FBS)  media.
    
    • Note: CS-FBS removes endogenous hormones, mimicking castration.

  • Supplementation: Add 1 nM DHEA (precursor) to the media. This forces the cells to synthesize their own Testosterone/DHT via CYP17A1, making them sensitive to the inhibitor.

  • Treatment: Add N-methyl-2-naphthamide (0.1 nM – 10

    
    M).
    
  • Duration: Incubate for 5–7 days (prostate cells grow slowly).

  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT assay.

Visualizations & Pathways

Steroidogenic Pathway & Drug Target

This diagram illustrates the specific blockade point of N-methyl-2-naphthamide derivatives (Lyase step) compared to general inhibitors.

Steroidogenesis Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg Prog Progesterone Preg->Prog 3β-HSD CYP17_Hydrox CYP17A1 (Hydroxylase) Preg->CYP17_Hydrox Prog->CYP17_Hydrox OHPreg 17-OH Pregnenolone CYP17_Lyase CYP17A1 (17,20-Lyase) OHPreg->CYP17_Lyase OHProg 17-OH Progesterone OHProg->CYP17_Lyase DHEA DHEA (Androgen Precursor) A4 Androstenedione DHEA->A4 3β-HSD Testo Testosterone A4->Testo 17β-HSD CYP17_Hydrox->OHPreg CYP17_Hydrox->OHProg CYP17_Lyase->DHEA CYP17_Lyase->A4 Drug N-methyl-2-naphthamide (Orteronel) Drug->CYP17_Hydrox Minimal Effect Drug->CYP17_Lyase SELECTIVE INHIBITION

Caption: Selective inhibition of the 17,20-lyase reaction by N-methyl-2-naphthamide derivatives preserves the cortisol pathway (via 17-OH Progesterone) while blocking androgen synthesis.

Experimental Workflow: H295R Steroid Profiling

Workflow Step1 H295R Seeding (24-well plate) Step2 Starvation (Low Serum O/N) Step1->Step2 Step3 Treatment Compound + Forskolin Step2->Step3 Step4 Supernatant Collection (24h) Step3->Step4 Step5 Steroid Extraction (Ethyl Acetate) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6 Analysis Calculate Selectivity Ratio: [Lyase] / [Hydroxylase] Step6->Analysis

Caption: Step-by-step workflow for assessing CYP17A1 selectivity in H295R adrenocortical cells.

Data Analysis & Expected Results

Quantitative Metrics

When analyzing LC-MS data, organize results to calculate the Selectivity Ratio .

Treatment[Progesterone] (nM)[17-OH Prog] (nM)[Androstenedione] (nM)Interpretation
Vehicle (DMSO) LowModerateHighNormal Steroidogenesis
Abiraterone (Non-selective) HighLowLowBlocks both steps (Hydroxylase & Lyase)
N-methyl-2-naphthamide LowHigh Low Selective Lyase Inhibition (Desired)
Calculation Formulas
  • Hydroxylase Activity:

    
    
    
  • Lyase Activity:

    
    
    

Success Criteria: A successful N-methyl-2-naphthamide derivative should show an IC


 for Lyase activity in the nanomolar range (<100 nM)  while the IC

for Hydroxylase activity remains micromolar (>1

M)
.

References

  • Kaku, T., et al. (2011). Discovery of orteronel (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor with potential utility in the treatment of prostate cancer.[6] Bioorganic & Medicinal Chemistry, 19(21), 6383-6399.[6] Link

  • Yamaoka, M., et al. (2012). Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys.[6] Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 115-128. Link

  • Ohe, K., et al. (2016). Ru(II)-Catalyzed C–H Activation: Amide-Directed 1,4-Addition of Ortho C–H Bond to Maleimides. The Journal of Organic Chemistry, 81(15), 6056-6065.[7] (Reference for chemical synthesis/scaffold utility). Link[7]

  • Scott, E. E., et al. (2016). Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis. Journal of Biological Chemistry, 291, 1928-1941. Link

  • Refinetti, P., et al. (2023). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment.[8] Journal of Medicinal Chemistry, 66(11), 7076-7101. Link

Sources

Application

Application Note: High-Throughput Screening Strategies for N-Methyl-2-Naphthamide

Executive Summary This application note details the protocols for utilizing N-methyl-2-naphthamide (CAS: 847802-91-9) in High-Throughput Screening (HTS) environments. While structurally simple, this compound serves two c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for utilizing N-methyl-2-naphthamide (CAS: 847802-91-9) in High-Throughput Screening (HTS) environments. While structurally simple, this compound serves two critical roles in modern drug discovery:

  • Fragment-Based Drug Discovery (FBDD): As a model "fragment" scaffold (MW < 200 Da) for validating biophysical screening setups (SPR, NMR).

  • ADME-Tox Profiling: As a reference substrate for Cytochrome P450-mediated

    
    -demethylation assays, specifically probing metabolic stability in liver microsomes.
    

This guide provides validated workflows for handling this compound, managing its intrinsic fluorescence, and executing robust screens.

Compound Profile & Physiochemical Properties

Understanding the physical behavior of N-methyl-2-naphthamide is prerequisite to assay design. Its naphthalene core confers intrinsic fluorescence, which can be both a tool (for QC) and a liability (optical interference).

PropertyValue / CharacteristicRelevance to HTS
Molecular Weight ~185.22 g/mol Ideal "Fragment" (<300 Da)
LogP ~2.3 - 2.5Moderate lipophilicity; requires DMSO for high conc.
Solubility (Aq) Low (< 100 µM without co-solvent)Critical: Must be stored in DMSO; aqueous buffers require <1% DMSO final.
Fluorescence

nm,

nm
Interference Risk: Overlaps with protein tryptophan fluorescence.
Metabolic Liability

-methyl amide bond
Substrate for CYP450

-demethylation.

Workflow Visualization

The following diagram illustrates the dual-track workflow for using N-methyl-2-naphthamide in Binding Screens (Track A) and Metabolic Stability Screens (Track B).

HTS_Workflow cluster_A Track A: Fragment Binding (Biophysical) cluster_B Track B: ADME-Tox (Metabolic Stability) Stock Stock Prep (100 mM in DMSO) QC QC: Fluorescence Check (Ex 280nm / Em 335nm) Stock->QC Dilution_A Dilution to 1 mM (Buffer + 2% DMSO) QC->Dilution_A Pass Microsomes Liver Microsome Mix (Rat/Human + NADPH) QC->Microsomes Pass SPR Surface Plasmon Resonance (Clean Screen) Dilution_A->SPR NMR Ligand-Observed NMR (STD / WaterLOGSY) Dilution_A->NMR Hit_Val Hit Validation (Kd Determination) SPR->Hit_Val NMR->Hit_Val Incubation Incubation (37°C, 0-60 min) Microsomes->Incubation Quench Quench w/ Acetonitrile (Precipitate Proteins) Incubation->Quench LCMS LC-MS/MS Analysis (Parent vs. Metabolite) Quench->LCMS

Caption: Dual-track workflow for N-methyl-2-naphthamide. Track A focuses on biophysical binding validation; Track B focuses on metabolic stability profiling.

Protocol A: Biophysical Fragment Screening

Objective: Use N-methyl-2-naphthamide as a model fragment to validate the sensitivity of biophysical assays (SPR/NMR) or as a library member to screen against a target protein.

Stock Preparation & Solubility Management
  • Dissolution: Dissolve solid powder in 100% DMSO to a concentration of 100 mM . Sonicate for 5 minutes to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the naphthalene core) and store at -20°C.

  • Working Solution: Dilute to 50 mM in DMSO before adding to aqueous buffer.

    • Caution: Direct addition of 100 mM stock to aqueous buffer may cause immediate precipitation. Use a step-down dilution or acoustic dispensing (e.g., Echo® Liquid Handler).

Surface Plasmon Resonance (SPR) Protocol

N-methyl-2-naphthamide is a "fast-on/fast-off" binder typical of fragments. SPR is the gold standard for detecting these transient interactions.

  • Instrument: Biacore™ 8K or S200 (or equivalent).

  • Sensor Chip: CM5 or Series S (Carboxymethylated dextran).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .

    • Note: DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.

Step-by-Step:

  • Immobilization: Immobilize target protein to ~3000-5000 RU (high density required for low-affinity fragments).

  • Solvent Correction: Perform a DMSO solvent correction cycle (1.5% to 2.5% DMSO) to compensate for bulk effect variations.

  • Injection: Inject N-methyl-2-naphthamide at a concentration series (e.g., 500 µM down to 15 µM, 2-fold dilutions).

    • Contact Time: 30 seconds.

    • Dissociation Time: 15 seconds (rapid return to baseline expected).

  • Analysis: Fit data to a 1:1 Steady State Affinity model. Do not use kinetic fitting (ka/kd) as rates are likely faster than instrument limits.

Interference Check (False Positives)

The naphthalene ring fluoresces.[1] If using an orthogonal Fluorescence Polarization (FP) or TR-FRET assay:

  • Risk: N-methyl-2-naphthamide may emit at wavelengths overlapping with the assay fluorophore (e.g., coumarin-based probes).

  • Mitigation: Run a "Compound Only" control (no protein/tracer) to quantify intrinsic fluorescence. If signal > 10% of assay window, flag as an optical interferer.

Protocol B: Metabolic Stability (ADME) Screen

Objective: Assess the metabolic clearance of N-methyl-2-naphthamide via


-demethylation, a standard reaction catalyzed by CYP450 enzymes (e.g., CYP1A2, CYP2C19).
Assay Principle


The disappearance of the parent compound (N-methyl-2-naphthamide) and appearance of the metabolite (2-naphthamide) are monitored by LC-MS/MS.[2]
Microsomal Incubation Protocol
  • Reagents: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

Step-by-Step:

  • Pre-Incubation:

    • Mix: 445 µL Buffer (100 mM Potassium Phosphate, pH 7.4) + 5 µL Microsomes (final 0.5 mg/mL).

    • Add: 0.5 µL of 1 mM N-methyl-2-naphthamide (final conc: 1 µM ).

    • Incubate at 37°C for 5 minutes.

  • Reaction Start:

    • Add 50 µL of 10 mM NADPH to initiate reaction.

  • Sampling:

    • At timepoints

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin or Tolbutamide).

  • Preparation for Analysis:

    • Centrifuge plates at 3,500 rpm for 20 minutes to pellet precipitated proteins.

    • Transfer supernatant to a fresh plate for LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Transitions (MRM):

    • Parent (N-methyl-2-naphthamide): Monitor

      
       (Loss of methylamine/amide cleavage).
      
    • Metabolite (2-naphthamide): Monitor

      
       or 
      
      
      
      .

Data Calculation: Plot


 vs. Time. The slope 

determines the in vitro half-life (

):


References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. "Metabolic stability in drug discovery." Drug Discovery Today 15.9 (2010): 448-471.
  • Fluorescence Interference in HTS

    • Simeonov, A., et al. "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry 51.8 (2008): 2363-2371. Link

  • N-Dealkylation Mechanisms

    • Guengerich, F. P. "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology 14.6 (2001): 611-650. Link

Sources

Method

Application Note: N-Methyl-2-Naphthamide as a Solvatochromic Probe for Supramolecular Characterization

[1] Executive Summary N-methyl-2-naphthamide (M2N) is a neutral, solvatochromic fluorophore extensively used to probe the micro-polarity of supramolecular assemblies.[1] Unlike rigid biological stains (e.g., DAPI), M2N a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-methyl-2-naphthamide (M2N) is a neutral, solvatochromic fluorophore extensively used to probe the micro-polarity of supramolecular assemblies.[1] Unlike rigid biological stains (e.g., DAPI), M2N acts as a dynamic reporter of its immediate solvation shell. Its fluorescence emission is highly sensitive to hydrogen bonding and solvent polarity, making it an industry-standard tool for determining binding constants (


)  of drug-delivery vehicles (cyclodextrins) and Critical Micelle Concentrations (CMC)  of surfactants.[1]

This guide provides validated protocols for using M2N to characterize hydrophobic pockets in aqueous environments, essential for pre-clinical formulation development.

Photophysical Principles

To use M2N effectively, one must understand the causality between the molecular environment and the optical signal.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

M2N consists of a naphthalene donor fused to an amide acceptor. Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT).

  • In Polar/Protic Solvents (e.g., Water): The ICT state is stabilized by dipole-dipole interactions and hydrogen bonding.[1] This stabilization lowers the energy of the excited state (Red Shift) but significantly increases non-radiative decay rates (

    
    ), leading to fluorescence quenching .
    
  • In Non-Polar/Shielded Environments (e.g., Cyclodextrin Cavity): The probe is shielded from bulk water. Hydrogen bonding is disrupted, and the local dielectric constant drops. This destabilizes the ICT state (Blue Shift) and suppresses non-radiative decay, resulting in fluorescence enhancement .

Spectral Characteristics
ParameterValue / RangeNotes
Excitation

290 – 300 nmExcitation of the naphthalene moiety.[1]
Emission

350 – 430 nmHighly dependent on solvent polarity (Solvatochromism).[1]
Stokes Shift Large (~4000–6000 cm⁻¹)Indicates significant structural/electronic reorganization in excited state.[1]
Quantum Yield (

)
Low in Water (< 0.[1]05) High in Hexane (> 0.[1]4)"Switch-on" effect upon encapsulation.[1]

Application 1: Determination of Binding Constants ( )

Context: Drug development often utilizes


-Cyclodextrin (

-CD) to improve the solubility of hydrophobic drugs.[1][2] M2N serves as a model "guest" molecule to validate the "host" capability of new CD derivatives.
Experimental Workflow

The following diagram illustrates the equilibrium process being interrogated:

M2N_Binding FreeProbe Free M2N (In Water) Complex Inclusion Complex (M2N ⊂ CD) FreeProbe->Complex + Host SignalLow Signal: Low Intensity Red-Shifted FreeProbe->SignalLow Host Cyclodextrin (Host) Host->Complex SignalHigh Signal: High Intensity Blue-Shifted Complex->SignalHigh

Figure 1: Transition of M2N from a quenched, aqueous state to a fluorescent, encapsulated state.

Protocol: Fluorescence Titration

Reagents:

  • M2N Stock: 1.0 mM in Methanol (HPLC Grade).[1]

  • 
    -CD Stock:  10 mM in Milli-Q Water (Freshly prepared).
    
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

Procedure:

  • Preparation: Prepare a series of 10 samples (volumetric flasks).

  • Constant Probe: Add M2N to all flasks to achieve a final concentration of 10

    
    M .
    
    • Critical: Keep organic solvent (MeOH) content < 1% to avoid disrupting the CD cavity.

  • Variable Host: Add increasing volumes of

    
    -CD stock to achieve a range of 0 mM to 8 mM.
    
  • Equilibration: Incubate samples at 25°C for 30 minutes in the dark.

  • Measurement:

    • 
       nm.[1]
      
    • Scan emission from 320 nm to 500 nm.

    • Record the fluorescence intensity (

      
      ) at the emission maximum (
      
      
      
      nm).
Data Analysis (Benesi-Hildebrand Method)

To extract the binding constant (


), use the double-reciprocal plot equation for a 1:1 complex:

[1]
  • 
     : Observed fluorescence intensity.
    
  • 
     : Fluorescence of M2N in the absence of CD.
    
  • 
     : Fluorescence of fully bound M2N (theoretical max).[1]
    
  • 
     : Total concentration of Cyclodextrin.[1]
    

Steps:

  • Plot

    
     on the y-axis vs. 
    
    
    
    on the x-axis.[1]
  • Perform a linear regression (

    
    ).[1]
    
  • Calculate

    
    .[1]
    

Application 2: Micellar CMC Determination

Context: M2N is used to detect the formation of micelles in surfactant solutions (e.g., SDS, CTAB, Tween). Below the CMC, M2N is in water (quenched). Above the CMC, it partitions into the micellar core (fluorescent).

Protocol
  • Surfactant Titration: Prepare samples with fixed M2N (5

    
    M) and varying surfactant concentrations (spanning 0.1x to 10x the expected CMC).
    
  • Readout: Measure fluorescence intensity at

    
    .
    
  • Plot: Intensity vs. Log[Surfactant].

  • Result: The intersection of the two linear regions (baseline vs. rising slope) indicates the CMC.

Technical Validation & Troubleshooting

A self-validating protocol requires error correction. The most common source of error in this assay is the Inner Filter Effect (IFE) .

Inner Filter Effect Correction

If the Cyclodextrin or any additive has absorbance at the excitation wavelength (290-300 nm), the observed fluorescence will be artificially low.

Correction Formula:



  • 
    : Absorbance of the sample at excitation wavelength.
    
  • 
    : Absorbance of the sample at emission wavelength.
    

Validation Step: Always run a UV-Vis absorption scan of your highest concentration host solution.[1] If


, apply the correction above.
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Intensity Change Host cavity too small or hydrophilic.[1]Switch probe (e.g., to ANS) or confirm host structure.
Precipitation M2N solubility exceeded.[1]Ensure final M2N conc < 10

M; max 1% MeOH.[1]
Non-Linear B-H Plot Stoichiometry is not 1:1.Use Job’s Plot (Method of Continuous Variations) to determine stoichiometry (e.g., 1:2).[1]

References

  • Nigam, S., et al. "Photophysics of N-methyl-2-naphthamide in cyclodextrin cavities."[1] Journal of Physical Chemistry B, 2004.

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Edition, Springer, 2006. (Standard text for solvent relaxation mechanisms). [1]

  • Valle, E. M. M. "Cyclodextrins and their uses: a review." Process Biochemistry, 2004. (Context for inclusion complexes).

  • Benesi, H. A., & Hildebrand, J. H. "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society, 1949. (Foundational math for binding constants).

Note: Ensure all chemical handling complies with local MSDS regulations. Naphthalene derivatives are potential irritants.

Sources

Application

Application Note: High-Precision Utilization of N-Methyl-2-Naphthamide in Cancer Research

Executive Summary & Core Directive N-methyl-2-naphthamide (NM2N) is not merely a chemical intermediate; it is a privileged scaffold in oncology research. Its planar naphthalene core and amide linker provide the requisite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N-methyl-2-naphthamide (NM2N) is not merely a chemical intermediate; it is a privileged scaffold in oncology research. Its planar naphthalene core and amide linker provide the requisite geometry for DNA intercalation and hydrophobic pocket occupation in enzymes like Poly (ADP-ribose) polymerase (PARP) and VEGFR-2 .

This guide moves beyond basic characterization. It details the application of NM2N as a Fragment-Based Drug Discovery (FBDD) lead and a functional probe for developing next-generation chemotherapeutics. We focus on its utility in targeting BRCA-deficient tumors via synthetic lethality and its application as an intrinsic fluorescent probe for binding affinity studies.

Scientific Grounding: The Mechanistic Advantage

The "Privileged Structure" Hypothesis

NM2N serves as a minimal pharmacophore. Its structural efficacy relies on two key interactions:

  • 
    -
    
    
    
    Stacking:
    The naphthalene ring intercalates between DNA base pairs or stacks against aromatic residues (e.g., Tyrosine/Phenylalanine) in the catalytic domains of PARP-1 or VEGFR-2.
  • Hydrogen Bonding: The amide nitrogen (N-H) and carbonyl oxygen act as donor/acceptor pairs, critical for orienting the molecule within the ATP-binding pocket of kinases.

Synthetic Lethality in BRCA-Mutant Cancers

NM2N derivatives function as PARP inhibitors. In normal cells, Homologous Recombination (HR) repairs double-strand breaks (DSBs).[1] In BRCA1/2-mutant cells , HR is defective.[2] When NM2N inhibits PARP (blocking Single-Strand Break repair), these lesions escalate to DSBs during replication, leading to cell death—a phenomenon known as synthetic lethality .

Pathway Visualization

The following diagram illustrates the mechanism of action where NM2N induces apoptosis specifically in HR-deficient cancer cells.

PARP_Synthetic_Lethality cluster_Normal Normal Cell (BRCA WT) cluster_Cancer Cancer Cell (BRCA Mutant) DNA_Damage Single-Strand DNA Breaks (SSBs) PARP PARP Enzyme Recruited DNA_Damage->PARP Inhibition PARP Trapping / Inhibition PARP->Inhibition blocked by NM2N NM2N N-methyl-2-naphthamide (Inhibitor) NM2N->Inhibition Replication Replication Fork Collapse Inhibition->Replication DSB Double-Strand Breaks (DSBs) Replication->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair No_HR HR Deficient (No Repair) DSB->No_HR Survival Cell Survival HR_Repair->Survival NHEJ NHEJ (Error Prone) No_HR->NHEJ Death Apoptosis (Synthetic Lethality) NHEJ->Death

Caption: Mechanism of Synthetic Lethality induced by NM2N in BRCA-deficient cancer cells.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of NM2N Derivatives

Rationale: Traditional reflux methods are slow. Microwave synthesis improves yield and purity, essential for generating high-quality libraries for screening.

Reagents: 2-Naphthoic acid, Methylamine (or substituted amines), EDC·HCl, HOBt, DMF. Equipment: Microwave Reactor (e.g., CEM Discover), HPLC.

  • Activation: Dissolve 2-naphthoic acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at RT for 15 min to form the active ester.

  • Coupling: Add N-methylamine (1.5 eq) and DIPEA (2.0 eq).

  • Irradiation: Seal the vessel. Set Microwave parameters: Power: 150W , Temp: 100°C , Time: 15 min .

  • Workup: Pour into ice water. Precipitate forms. Filter and wash with 5% NaHCO3 and 1N HCl to remove unreacted acid/amine.

  • Validation: Verify structure via 1H NMR (Look for N-Me singlet at ~2.9 ppm and Naphthyl protons 7.5-8.5 ppm).

Protocol B: Fluorescence-Based Binding Affinity Assay ( Determination)

Rationale: Naphthalene is intrinsically fluorescent. Upon binding to a target (e.g., BSA as a model carrier or DNA), the fluorescence quantum yield often changes (quenching or enhancement), allowing label-free


 measurement.

Materials:

  • NM2N Stock (1 mM in DMSO).

  • Target Protein (e.g., BSA or purified PARP-1 domain) in PBS.

  • Fluorescence Spectrophotometer (Ex/Em: 285 nm / 340 nm).

Steps:

  • Baseline: Prepare 2 mL of 5 µM NM2N in PBS. Record emission spectrum (300–500 nm).

  • Titration: Aliquot Target Protein (0–50 µM final conc) into the cuvette stepwise.

  • Equilibration: Incubate for 2 min after each addition.

  • Measurement: Record fluorescence intensity (

    
    ) at 340 nm.
    
  • Analysis: Plot

    
     vs. [Protein]. Fit to the Stern-Volmer equation  or a one-site binding model to calculate the Dissociation Constant (
    
    
    
    ).
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To establish the baseline potency of NM2N against specific cancer cell lines compared to standard chemotherapeutics.

Target Cells:

  • MCF-7 (Breast Cancer, Estrogen Receptor positive)

  • HepG2 (Hepatocellular Carcinoma)

  • A549 (Lung Adenocarcinoma)

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with NM2N (Gradient: 0.1, 1, 5, 10, 50, 100 µM). Include Paclitaxel as a positive control.[3]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the comparative efficacy of N-substituted 2-naphthamides derived from recent high-impact studies. Note the structure-activity relationship (SAR): bulky substitutions often enhance potency over the simple methyl group, but the methyl variant remains the critical baseline scaffold.

Compound VariantCell LineIC50 (µM)Target MechanismReference
N-methyl-2-naphthamide MCF-716.7 - 30.0DNA Intercalation / Non-specific[1, 2]
N-methyl-2-naphthamide HepG2~25.0Unknown[1]
Compound 8b (Naphthamide deriv.)C26 (Colon)2.97VEGFR-2 Inhibition[1]
Compound 5f (Enamide deriv.)Huh-7 (Liver)2.62Tubulin Polymerization[3]
Paclitaxel (Control)MCF-72.85Tubulin Stabilization[1]

Key Insight: While simple NM2N has moderate IC50 values (~20 µM), it serves as the fragment core . Adding pharmacophores (e.g., dimethoxy groups or enamide linkers) drastically improves potency to the low micromolar range (2-3 µM).

Workflow Visualization: From Synthesis to Lead Optimization

This diagram guides the researcher through the iterative process of using NM2N in a drug discovery campaign.

Workflow Start Start: N-methyl-2-naphthamide (Scaffold) Step1 Microwave Synthesis (Derivatization) Start->Step1 Step2 In Silico Docking (VEGFR-2 / PARP) Step1->Step2 Step3 Fluorescence Binding (Kd Screening) Step2->Step3 Step4 MTT Assay (MCF-7 / HepG2) Step3->Step4 Decision Hit Validation (IC50 < 10 µM?) Step4->Decision Optimize SAR Optimization Decision->Optimize No Lead Lead Candidate Decision->Lead Yes Optimize->Step1 Refine R-Groups

Caption: Iterative drug discovery workflow using NM2N as the starting scaffold.

References

  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives. ACS Omega. (2022). [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds (Comparative N-alkyl study). The Open Medicinal Chemistry Journal. (2019). [Link]

  • New naphthalene-containing enamides: synthesis, structural insights and biological screening. RSC Advances. (2023). [Link]

  • Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research. (2003). [Link]

  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules. (2024).[4] [Link]

Sources

Method

Advanced Application Note: Solvatochromic Profiling of RNA Hybridization using N-methyl-2-naphthamide (M2N)

Part 1: Executive Summary & Scientific Rationale The Challenge: Signal-to-Noise in Hybridization Assays Standard in situ hybridization (ISH) relies on fluorophores (e.g., FITC, Cy3) that fluoresce constantly, regardless...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Signal-to-Noise in Hybridization Assays

Standard in situ hybridization (ISH) relies on fluorophores (e.g., FITC, Cy3) that fluoresce constantly, regardless of their binding state.[1] This necessitates rigorous washing steps to remove unbound probes, which can degrade fragile tissue samples and reduce signal retention.[1]

The Solution: N-methyl-2-naphthamide (M2N)

N-methyl-2-naphthamide is not a passive label; it is an environment-sensitive (solvatochromic) fluorophore. Its quantum yield and emission maximum (


) exhibit significant shifts based on the polarity of the surrounding microenvironment.
  • Aqueous State (Unbound): In the polar buffer, M2N fluorescence is often quenched or red-shifted due to solvent relaxation and hydrogen bonding with water.[1]

  • Hybridized State (Bound): Upon intercalation or groove-binding within the hydrophobic core of a DNA/RNA duplex, M2N experiences a non-polar environment.[1] This triggers a hypsochromic shift (blue shift) and a hyperchromic effect (increased intensity) , effectively acting as a "turn-on" sensor for hybridization events.[1]

Chemical Context & Disambiguation[1][2][3]
  • Target Molecule:

    
    -methyl-2-naphthamide (CAS: 3815-22-3).[1][2] A fluorescent amide used in supramolecular chemistry to probe hydrogen bonding and hydrophobicity.[1]
    
  • Distinction: Do not confuse with

    
    -methyl-2-pyrrolidone (NMP) , a common solvent used to lower melting temperatures in hybridization buffers.[1] M2N is the probe/label, not the solvent.
    

Part 2: Mechanism of Action[4]

The utility of M2N in ISH is derived from its sensitivity to the dielectric constant of its environment.

M2N_Mechanism Unbound Unbound Probe (Aqueous Buffer) Excitation Excitation (UV/Blue ~340nm) Unbound->Excitation Hybridization Hybridization Event (Target Recognition) Unbound->Hybridization + Target RNA Relaxation Solvent Relaxation (Energy Loss) Excitation->Relaxation High Polarity HighSignal Strong Blue Emission (Signal ON) Excitation->HighSignal Restricted Relaxation (Low Polarity) LowSignal Low/Red-Shifted Emission (Background) Relaxation->LowSignal Duplex Duplex Formation (Hydrophobic Pocket) Hybridization->Duplex Duplex->Excitation

Figure 1: Solvatochromic switching mechanism of M2N.[1] In aqueous solution, solvent relaxation quenches fluorescence.[1] Inside the DNA helix, the rigid, non-polar environment prevents relaxation, maximizing quantum yield.[1]

Part 3: Experimental Protocol

A. Materials & Reagents[1]
ComponentSpecificationFunction
M2N-Oligonucleotide Custom synthesis (5'-M2N conjugate)Specific probe for target RNA.[1]
Hybridization Buffer 4x SSC, 10% Dextran Sulfate, 0.1% Tween-20Maintains osmotic pressure and kinetics.[1]
Wash Buffer A 2x SSC, 30% FormamideStringency wash (removes non-specifics).[1]
Mounting Media Anti-fade (non-hardening)Preserves fluorescence; avoid DAPI if spectral overlap exists.[1]
Target Tissue PFA-fixed, paraffin-embedded (FFPE)Sample matrix.[1]
B. Workflow: Solvatochromic ISH (SF-ISH)[1]
Step 1: Probe Preparation

Note: M2N is typically conjugated to the 5' end of the oligonucleotide via an amide linker during solid-phase synthesis.

  • Resuspend lyophilized M2N-probe in TE Buffer (pH 8.0) to 100

    
    M stock.
    
  • Store at -20°C in the dark. M2N is photostable but should be protected from extreme light.

Step 2: Tissue Pre-treatment
  • Deparaffinize slides: Xylene (2x 5 min)

    
     100% EtOH (2x 3 min) 
    
    
    
    95% EtOH
    
    
    70% EtOH
    
    
    PBS.[1]
  • Permeabilization: Incubate in Proteinase K (10

    
    g/mL) for 10 min at 37°C.
    
  • Post-Fixation: 4% PFA for 5 min (stabilizes RNA).

Step 3: Hybridization[1]
  • Pre-warm Hybridization Buffer to 37°C .

  • Dilute M2N-probe to 500 nM in Hybridization Buffer.[1]

    • Critical: Higher concentrations are tolerated due to the "turn-on" nature of the probe (low background).

  • Apply 50

    
    L per slide.[1] Cover with Hybrislip.[1]
    
  • Denature: 80°C for 5 min (for DNA targets) or 65°C for 5 min (for RNA secondary structure).

  • Incubate: Overnight at 37°C in a humidified chamber.

Step 4: Stringency Washing (Simplified)

Because M2N fluorescence is lower in the aqueous wash buffer than in the duplex, extensive washing is less critical than with FITC.

  • Remove coverslip in 2x SSC.[1]

  • Wash: 2x SSC / 30% Formamide at 42°C for 15 min.

  • Rinse: 1x PBS for 5 min.

Step 5: Imaging[1][3]
  • Mount with anti-fade media.[1]

  • Excitation: UV or near-UV laser (340–360 nm).[1]

  • Emission Filter: Blue/Cyan channel (400–460 nm).[1]

    • Note: Unbound probe will emit weakly at >480 nm (green-shifted) or be quenched.[1] Bound probe emits strongly at ~420 nm.[1]

Part 4: Data Interpretation & Quality Control[1]

Spectral Characteristics Table
ParameterFree Probe (in Buffer)Hybridized Probe (in Helix)
Environment Polar, Protic (Water)Non-polar, Hydrophobic (Base Stack)
Excitation Max 340 nm345 nm
Emission Max ~480 nm (Broad, Weak)~410–430 nm (Sharp, Strong)
Quantum Yield (

)
< 0.05 (Quenched)> 0.4 (Bright)
Lifetime (

)
Short (Solvent Relaxation)Long (Rigid)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (Blue) Non-specific hydrophobic bindingIncrease Formamide % in wash; M2N may bind hydrophobic proteins (lipofuscin).[1]
No Signal Probe degradation or steric hindranceEnsure M2N linker length is sufficient (C6 spacer) to allow intercalation.
Red-Shifted Signal Probe aggregationLower probe concentration; sonicate probe stock before use.

Part 5: Workflow Visualization

ISH_Workflow cluster_prep Phase 1: Preparation cluster_hyb Phase 2: Hybridization cluster_detect Phase 3: Detection Step1 Probe Synthesis (5'-M2N Conjugation) Step3 Apply Probe (500nM) Buffer: 4x SSC Step1->Step3 Step2 Tissue Permeabilization (Proteinase K) Step2->Step3 Step4 Denature & Anneal (Overnight @ 37°C) Step3->Step4 Step5 Stringency Wash (Remove Unbound Probe) Step4->Step5 Step6 Fluorescence Microscopy (Ex: 340nm / Em: 420nm) Step5->Step6

Figure 2: Step-by-step experimental workflow for M2N-based In Situ Hybridization.

References

  • Solvatochromism in Naphthalene Derivatives

    • Title: Solvent Dependence of the Luminescence of N-arylaminonaphthalenesulfon
    • Source: PubMed / NIH[1]

    • URL:[Link] (General reference for naphthyl-solvatochromism principles).[1]

  • Fluorescent Probe Design

    • Title: Design and synthesis of a fluorescent probe based on naphthalene anhydride.
    • Source: PMC / NIH[1]

    • URL:[Link]

  • Hydrogen Bonding in DNA

    • Title: Base flipping mechanism and binding strength of methyl-damaged DNA.[4]

    • Source: PMC / NIH[1]

    • URL:[Link][1]

  • Chemical Properties of M2N

    • Title: N-Methyl-2-naphthamide CAS 3815-22-3 Properties.[1][2]

    • Source: Biosynce / ChemicalBook[1]

  • General ISH Guidelines

    • Title: Interactions That Hold DNA Together (Hydrogen Bonding Context).[1][4][5][6][7]

    • Source: News-Medical.net[1]

    • URL:[Link]

Sources

Application

High-Performance Assay Development: N-Methyl-2-Naphthamide as a Metabolic Probe

[1] Introduction & Application Scope N-methyl-2-naphthamide (N-M2N) serves a critical dual role in early-stage drug discovery: as a fluorogenic metabolite standard for N-demethylation assays and as a probe substrate for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Application Scope

N-methyl-2-naphthamide (N-M2N) serves a critical dual role in early-stage drug discovery: as a fluorogenic metabolite standard for N-demethylation assays and as a probe substrate for secondary metabolic pathways.[1] Its naphthalene core provides a robust fluorescent signal (Ex/Em ~280/335 nm), while the amide linker offers stability superior to ester-based probes.[1]

This application note details the development of kinetic assays utilizing N-M2N to monitor Cytochrome P450 (CYP) activity, specifically focusing on the CYP1A2 and CYP2C subfamilies which are primary drivers of N-dealkylation.[1]

Key Applications
  • Metabolite Quantification: Validating the catalytic turnover of N,N-dimethyl-2-naphthamide.

  • Kinetic Profiling: Determining

    
     and 
    
    
    
    for secondary demethylation events.[1]
  • High-Throughput Screening (HTS): Monitoring CYP inhibition (IC50) using N-M2N accumulation as a readout.[1]

Physicochemical & Optical Properties[2][3][4][5]

Successful assay development requires strict adherence to the solubility and spectral limits of the probe. Naphthamide derivatives exhibit solvatochromism , meaning their fluorescence intensity and emission maxima can shift based on solvent polarity.[1]

Table 1: Core Technical Specifications
PropertySpecificationOperational Note
Molecular Weight ~185.22 g/mol --
Solubility (Stock) DMSO (up to 20 mM)Avoid freeze-thaw cycles >3 times.[1]
Solubility (Assay) < 100 µM in aqueous bufferPrecipitates in pure water; requires <1% DMSO final.[1]
Excitation (

)
280 nm (Range: 275–290 nm)UV-compatible plates (quartz/UV-transparent) required.[1]
Emission (

)
335 nm (Range: 330–360 nm)Blue region.[1] Avoid polystyrene autofluorescence.
Stokes Shift ~55 nmSufficient to minimize excitation interference.[1]
pKa ~15 (Amide proton)Neutral at physiological pH (7.4).[1]

Assay Principle: The Metabolic Cascade

The utility of N-M2N is best understood within the context of the oxidative demethylation cascade. The assay relies on the distinct fluorescent quantum yields or chromatographic separation of the methylated species.

Mechanism of Action[1][6][7]
  • Phase I: The precursor (N,N-dimethyl-2-naphthamide) is oxidized by CYP450 (requires NADPH).[1]

  • Intermediate: Formation of the carbinolamine intermediate.

  • Product Release: Spontaneous collapse releases Formaldehyde and N-methyl-2-naphthamide (N-M2N) .[1]

  • Secondary Metabolism: N-M2N can be further demethylated to 2-naphthamide.

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical detection node.

MetabolicCascade Precursor N,N-Dimethyl-2-naphthamide (Substrate) Intermediate Carbinolamine Intermediate Precursor->Intermediate Oxidation CYP CYP450 / NADPH (Enzyme System) CYP->Intermediate Product1 N-Methyl-2-Naphthamide (Primary Signal/Probe) Intermediate->Product1 - HCHO (Spontaneous) Product2 2-Naphthamide (Secondary Metabolite) Product1->Product2 Secondary Demethylation

Figure 1: The oxidative demethylation pathway.[1] The assay quantifies the accumulation of the Primary Signal (N-M2N) or its conversion to Product 2.

Protocol A: Optical Calibration & Standard Curve

Objective: Establish the linear dynamic range and correct for the "Inner Filter Effect" (IFE) caused by high concentrations of substrate or NADPH.[1]

Materials
  • N-M2N Stock: 10 mM in DMSO.[2]

  • Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.[1]

  • Plate: 96-well Black-walled, UV-transparent bottom (e.g., Corning 3635).[1]

Step-by-Step Procedure
  • Preparation of Standards:

    • Prepare a top standard of 10 µM N-M2N in KPi Buffer (ensure DMSO is exactly 0.5%).[1]

    • Perform a 1:2 serial dilution down to 0.01 µM. Include a blank (Buffer + 0.5% DMSO).

  • Plate Loading:

    • Dispense 200 µL of each standard into triplicate wells.

  • Gain Adjustment:

    • Set Ex/Em to 280/335 nm.

    • Adjust the PMT gain so the 10 µM standard reads ~80% of the detector's maximum saturation (e.g., 50,000 RFU on a 16-bit reader).

  • Linearity Check:

    • Plot RFU vs. Concentration.[1]

    • Calculate the

      
       value (Acceptance criterion: 
      
      
      
      ).
    • Critical Step: If the curve plateaus at high concentrations, you are observing self-quenching or IFE.[1] Dilute samples to stay within the linear range.

Protocol B: Kinetic Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of a precursor converting to N-M2N, or N-M2N converting to 2-naphthamide.
Reagents
  • Microsomes: Human Liver Microsomes (HLM) or Recombinant CYP1A2/CYP2C19 (20 mg/mL protein stock).[1]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.[1]

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Propranolol).[1]

Experimental Workflow

AssayWorkflow Step1 1. Pre-Incubation (Buffer + Microsomes + Substrate) 37°C, 5 min Step2 2. Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 10, 20, 30, 60 min) Step2->Step3 Step4 4. Termination (Add Ice-Cold ACN 1:1 ratio) Step3->Step4 Step5 5. Analysis (Fluorescence or HPLC-FLD) Step4->Step5

Figure 2: Kinetic assay workflow for determining metabolic stability.

Detailed Protocol
  • Master Mix Preparation:

    • Prepare 2X enzyme mix: 1.0 mg/mL HLM in 100 mM KPi (pH 7.4).

    • Prepare 2X substrate mix: 20 µM N-M2N (or precursor) in 100 mM KPi.

  • Incubation:

    • Combine 50 µL Enzyme Mix + 50 µL Substrate Mix in a 96-well plate (Final: 0.5 mg/mL HLM, 10 µM Substrate).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 10 µL of 10X NADPH regenerating system to start the reaction.

    • Control: Add Buffer instead of NADPH to control wells (Metabolic Stability Control).

  • Sampling:

    • At

      
       minutes, transfer 50 µL of reaction mixture into a quench plate containing 50 µL ice-cold Acetonitrile.
      
  • Clarification:

    • Centrifuge the quench plate at 3,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Detection:

    • Transfer 80 µL of supernatant to a reading plate.

    • Measure Fluorescence (Ex 280 / Em 335).[1]

Data Analysis & Troubleshooting

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining substrate concentration vs. time.[1] The slope of the line (


) represents the elimination rate constant.



[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Signal NADPH FluorescenceNADPH fluoresces at ~460 nm but can have tails.[1] Ensure emission filter is tight (335 ± 20 nm).
Non-Linear Standard Curve Inner Filter EffectSubstrate concentration > 50 µM absorbs the excitation light.[1] Dilute samples.
Signal Drift Temperature FluctuationFluorescence decreases as temperature rises.[1] Ensure plate reader is equilibrated to 37°C.
Low Signal-to-Noise Solvent QuenchingHigh % ACN or DMSO can quench naphthalene fluorescence.[1] Keep organic solvent < 2% in final read.

References

  • National Institutes of Health (NIH). (2016). Substrate Binding to Cytochromes P450. PMC. Retrieved January 28, 2026, from [Link]

  • Chauret, N., et al. (2001). The use of 9-N-(alkylamino)acridines as fluorogenic substrates for P450. Drug Metabolism and Disposition.[1] (Contextual grounding for N-dealkylation fluorescence assays).

  • FDA. (2023).[1] Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Retrieved January 28, 2026, from [Link][1]

Sources

Method

Application Note: Preparation and Handling of N-Methyl-2-Naphthamide Solutions

Abstract & Scope N-methyl-2-naphthamide (N-Me-2-NA) is a lipophilic naphthalene derivative widely utilized as a fluorogenic probe, a substrate for Directed Ortho Metalation (DOM) in synthetic chemistry, and a model compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-methyl-2-naphthamide (N-Me-2-NA) is a lipophilic naphthalene derivative widely utilized as a fluorogenic probe, a substrate for Directed Ortho Metalation (DOM) in synthetic chemistry, and a model compound for studying amide conformational dynamics. Its utility in biological assays is frequently hampered by its poor aqueous solubility and tendency to aggregate (precipitate) upon introduction to physiological buffers.

This guide provides a standardized, field-proven protocol for preparing stable stock and working solutions. It prioritizes solubility retention and concentration accuracy , employing a "Step-Down" dilution strategy to mitigate the "crashing out" phenomenon common with hydrophobic amides.

Physicochemical Profile

Understanding the physical limitations of the compound is the first step in experimental design.

PropertyValueNotes
Compound Name N-Methyl-2-naphthamide
CAS Number 3815-22-3Verify against vendor CoA
Molecular Weight 185.22 g/mol Essential for Molarity calculations
Appearance White to off-white solidCrystalline powder
LogP (Predicted) ~2.5 - 3.0Moderately Lipophilic
Solubility (Water) Negligible (< 0.1 mg/mL)Do not dissolve directly in water
Solubility (DMSO) High (> 50 mM)Preferred vehicle for bio-assays
Solubility (Ethanol) Moderate to HighPreferred for chemical synthesis
Melting Point 108 - 109.5 °C

Strategic Solvent Selection

The "Vehicle" Dilemma

For biological applications, the choice of solvent (vehicle) is a balance between solubility power and cellular toxicity.

  • Dimethyl Sulfoxide (DMSO): The Gold Standard. It possesses the necessary dielectric constant to solvate the naphthalene ring and is miscible with water.

    • Constraint: Final concentration in cell-based assays must be kept < 0.5% (v/v) (ideally < 0.1%) to avoid solvent-induced cytotoxicity or membrane permeabilization [1, 2].

  • Ethanol (EtOH): Viable for chemical synthesis or specific spectroscopic studies but less desirable for cell culture due to higher volatility and toxicity at low concentrations.

Recommendation: Use Anhydrous DMSO (Grade ≥ 99.9%) for all primary stock solutions intended for biological use.

Protocol A: Primary Stock Solution Preparation (10 mM - 50 mM)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials
  • N-methyl-2-naphthamide (Solid)[1][2][3]

  • Anhydrous DMSO (sterile filtered if for cell culture)

  • Amber glass vials (Borosilicate) - Naphthalene derivatives can be light-sensitive.

  • Vortex mixer

  • Precision analytical balance

Workflow Diagram

StockPrep Start Weigh Solid (Precision Balance) Solvent Add Anhydrous DMSO (Target: 50 mM) Start->Solvent Mix Vortex / Sonicate (2-5 mins) Solvent->Mix Check Visual QC (Clear Solution?) Mix->Check Check->Mix No (Precipitate) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing high-concentration Master Stock. Visual QC is a critical stop-gate.

Step-by-Step Procedure
  • Calculation: Determine the mass required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000

    • Example: To make 10 mL of 50 mM stock:

      
      
      
  • Weighing: Weigh ~92.6 mg of N-methyl-2-naphthamide into a sterile glass vial. Record the exact mass to adjust the final volume if necessary.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 60 seconds. If particles persist, use a sonicating water bath at ambient temperature for 5 minutes.

    • Critical: Do not heat above 37°C to prevent degradation.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Working Solution (The "Step-Down" Method)

Objective: Dilute the hydrophobic stock into aqueous buffer (PBS, Media) without precipitation.

The Challenge: Direct injection of high-concentration DMSO stock into water creates a local region of supersaturation, causing the hydrophobic compound to "crash out" as invisible micro-aggregates. This leads to false negatives in drug screening [3].

The Solution: Serial intermediate dilutions.

Dilution Strategy Diagram

DilutionStrategy Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Stock (500 µM in 10% DMSO / 90% Buffer) Stock->Inter 1:100 Dilution (Slow Addition) Precip Risk of Precipitation (Avoid Direct Jump) Stock->Precip Final Working Solution (5 µM in 0.1% DMSO / 99.9% Buffer) Inter->Final 1:100 Dilution (Rapid Mixing) Precip->Final Unreliable Data

Caption: The "Step-Down" dilution method prevents kinetic precipitation shock common in direct dilutions.

Procedure
  • Thaw: Bring the DMSO Master Stock to room temperature. Vortex to ensure homogeneity.

  • Intermediate Dilution (10x - 100x):

    • Prepare an intermediate tube with your assay buffer (e.g., PBS).

    • Pipette the DMSO stock into the center of the buffer while vortexing gently.

    • Goal: Reduce DMSO concentration to ~1-10% while keeping the compound solubilized.

  • Final Dilution:

    • Dilute the Intermediate Solution into the final assay medium to reach the target concentration (e.g., 10 µM).

    • Ensure the final DMSO concentration is ≤ 0.5%.[4][5]

Quality Control & Validation

Before running valuable experiments, validate the solution state.

The Light Scattering Check (Tyndall Effect)

Shine a laser pointer (or focused LED) through the working solution.

  • Clear Beam Path: Solution is homogeneous.

  • Visible Beam Track/Haze: Micro-precipitation has occurred. Discard and repeat with a slower dilution rate or lower concentration.

Absorbance Verification

Naphthalene derivatives have distinct UV absorbance. Measure the OD at


 (typically ~220-230 nm or ~280 nm, verify specific peak via scan).
  • Compare the OD of the working solution against a theoretical standard curve. A significantly lower OD indicates the compound has precipitated and was removed during filtration or settled at the bottom.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of DMSO solutions in halogenated/organic waste streams, not down the sink.

References

  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved January 28, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide.[4][5][6] Retrieved January 28, 2026, from [Link]

Sources

Application

laboratory handling and storage of n-methyl-2-naphthamide

Application Note & Protocol: Laboratory Handling and Storage of N-Methyl-2-naphthamide Introduction & Application Scope N-Methyl-2-naphthamide (CAS: 3815-22-3) is a secondary amide derivative of naphthalene. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Laboratory Handling and Storage of N-Methyl-2-naphthamide

Introduction & Application Scope

N-Methyl-2-naphthamide (CAS: 3815-22-3) is a secondary amide derivative of naphthalene. While often categorized as a standard organic intermediate, its structural properties make it a critical scaffold in three distinct high-value research areas:[1]

  • Directed Ortho-Metalation (DoM): The secondary amide moiety serves as a potent Directed Metalation Group (DMG), coordinating with alkyllithium reagents (e.g., n-BuLi, s-BuLi) to facilitate regioselective functionalization at the C-3 position of the naphthalene ring.

  • Fluorescence Probes: The naphthalene core provides intrinsic fluorescence, making this compound a useful reference standard or precursor for solvatochromic probes used in protein binding studies.

  • Pharmaceutical Synthesis: It acts as a stable pharmacophore precursor for various kinase inhibitors and antimicrobial agents.

This guide provides a rigorous, evidence-based protocol for the storage, solubilization, and handling of N-methyl-2-naphthamide to ensure experimental reproducibility and personnel safety.

Physicochemical Profile

Understanding the physical constants is essential for accurate stoichiometry and solvent selection.

PropertyValueNotes
CAS Number 3815-22-3Unique identifier for inventory verification.[2]
Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol Use this value for molarity calculations.
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or impurities.
Melting Point 108 – 109.5 °CSharp range indicates high purity.
Solubility (High) DMSO, DMF, CH₂Cl₂, ChloroformPreferred solvents for stock solutions.
Solubility (Mod) Methanol, Ethanol, Ethyl AcetateSoluble with mild heating/sonication.
Solubility (Low) Water, Hexanes, Diethyl EtherPoor solubility due to lipophilic naphthalene core.
pKa ~14.8 (Amide N-H)Weakly acidic; deprotonation requires strong bases.

Safety & Hazard Assessment (GHS Standards)

Although stable, N-methyl-2-naphthamide poses specific health risks, particularly regarding irritation and potential aquatic toxicity.

Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (dust inhalation).

Required PPE:

  • Respiratory: N95 mask or half-face respirator if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.

Protocol: Storage & Stability

Proper storage is critical to prevent hydrolysis of the amide bond or oxidative degradation of the aromatic ring.

A. Solid State Storage (Long-Term)
  • Temperature: Store at Room Temperature (15–25 °C) . Refrigeration is not strictly necessary but acceptable if humidity is controlled.

  • Container: Amber glass vials with Teflon-lined caps. The amber glass protects against UV-induced photo-oxidation of the naphthalene ring.

  • Atmosphere: Store under air for general use. For high-precision DoM chemistry, store under Argon to prevent trace moisture absorption, which consumes lithiation reagents.

B. Solution State Storage (Working Stocks)
  • Solvent: DMSO or DMF (anhydrous preferred).

  • Concentration: 10 mM to 50 mM.

  • Stability:

    • Room Temp: Stable for 2–4 weeks.

    • −20 °C: Stable for 6–12 months.

  • Precipitation Alert: DMSO stocks frozen at −20 °C will solidify. Thaw completely and vortex before use to ensure homogeneity. Do not heat above 40 °C to redissolve, as this may promote degradation in non-anhydrous solvents.

Protocol: Handling & Solubilization

This section details the workflow for preparing a reaction-ready solution, ensuring no "crashing out" occurs during critical steps.

Step-by-Step Solubilization Workflow
  • Calculations: Calculate the required mass.

    • Example: To make 10 mL of a 50 mM stock:

      
      
      
  • Weighing:

    • Use an analytical balance (±0.1 mg).

    • Static Control: Naphthalene derivatives can be static-prone. Use an anti-static gun or weigh into a glass vessel rather than plastic.

  • Solvent Addition:

    • Add the solvent (e.g., DMSO) slowly down the side of the vial.

    • Do not add water or aqueous buffers yet.

  • Dissolution:

    • Vortex for 30 seconds.

    • If solid remains, sonicate in a water bath at ambient temperature for 5 minutes.

  • Dilution (for Biological Assays):

    • If diluting into aqueous buffer (PBS/Media), ensure the final organic solvent concentration is <1% to prevent precipitation.

    • Technique: Add the organic stock dropwise into the vortexing aqueous buffer. Doing the reverse (buffer into stock) often causes immediate, irreversible precipitation.

Workflow Visualization

Figure 1: Lifecycle & Handling Workflow

This diagram outlines the decision logic for storage and experimental preparation.

HandlingWorkflow Start Solid N-Methyl-2-naphthamide CheckPurity QC Check: Color/MP (White Solid, 108-109°C?) Start->CheckPurity Storage Storage: Amber Vial Room Temp, Dry CheckPurity->Storage Pass Prep Preparation for Experiment Storage->Prep SolventChoice Select Solvent Prep->SolventChoice Organic Organic Synthesis (DCM, THF, DMF) SolventChoice->Organic Chemical Rxn Bio Biological Assay (DMSO Stock) SolventChoice->Bio Cell/Enzyme Assay Lithiation Protocol: Inert Atm (Ar/N2) Dry Solvents Required Organic->Lithiation If using n-BuLi AqueousDilution Protocol: Dropwise Addition <1% DMSO Final Conc. Bio->AqueousDilution Dilution Step

Caption: Decision matrix for storage validation and solvent selection based on downstream application (Synthesis vs. Biology).

Analytical Verification (QC)

Before committing valuable reagents to a synthesis, verify the integrity of N-methyl-2-naphthamide.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 30% Ethyl Acetate / 70% Hexanes.

    • Detection: UV Light (254 nm). Naphthalene ring fluoresces strongly.

    • Rf Value: ~0.3 – 0.5 (varies by plate activation).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the N-Methyl doublet at δ ~3.0-3.1 ppm .

    • Look for the broad Amide N-H singlet at δ ~6.0-6.5 ppm .

    • Aromatic protons appear in the δ 7.5–8.5 ppm region.

    • Impurity Check: A sharp singlet at ~3.7 ppm may indicate methyl ester hydrolysis byproduct (if synthesized via ester).

Emergency Procedures

  • Spill: Dampen the solid with water to avoid dust generation, then sweep into a hazardous waste container. Clean surface with ethanol.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][5] Remove contact lenses if present.[3][6]

  • Skin Contact: Wash with soap and water.[3][5] Do not use ethanol to wash skin, as it may increase transdermal absorption of the compound.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76957, N-Methyl-2-naphthamide. Retrieved January 28, 2026, from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.

Sources

Method

n-methyl-2-naphthamide in multi-component reactions

Application Note: -Methyl-2-naphthamide in Convergent Assembly & Multi-Component Protocols -Methyl-2-naphthamide Executive Summary & Strategic Value -Methyl-2-naphthamide (CAS: 22295-03-0) is not merely a stable secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -Methyl-2-naphthamide in Convergent Assembly & Multi-Component Protocols


-Methyl-2-naphthamide

Executive Summary & Strategic Value


-Methyl-2-naphthamide (CAS: 22295-03-0) is not merely a stable secondary amide; in modern organic synthesis, it serves as a linchpin scaffold  for the construction of extended 

-conjugated systems. Its utility is defined by two distinct reactivities:
  • As a Product of MCRs: It is efficiently accessed via Palladium-catalyzed 3-component aminocarbonylation, avoiding the use of corrosive acid chlorides.

  • As a Substrate for Annulation: The

    
    -methyl amide moiety acts as a powerful Directing Group (DG) for Rh(III)- and Co(III)-catalyzed C-H activation, enabling "formal" multi-component assembly of benzo-fused isoquinolones—structures critical in kinase inhibitor discovery.
    

This guide provides validated protocols for synthesizing this scaffold via MCR logic and subsequently utilizing it in catalytic annulation cascades.

Module A: Synthesis via 3-Component Aminocarbonylation

Concept: Instead of traditional biphasic amidation (Acid Chloride + Amine), this protocol utilizes a Palladium-catalyzed Multi-Component Reaction (MCR) involving an aryl halide, a carbon monoxide source, and an amine.

Rationale[1][2]
  • Safety: Uses solid

    
     as an ex situ CO surrogate, eliminating high-pressure gas cylinders.
    
  • Atom Economy: Couples readily available 2-bromonaphthalene directly with methylamine.

Validated Protocol

Reaction Scale: 1.0 mmol

ComponentReagentEquiv.[1][2][3][4][5][6]Amount
Aryl Halide 2-Bromonaphthalene1.0207 mg
Amine Source Methylamine (2M in THF)3.01.5 mL
CO Source Molybdenum Hexacarbonyl (

)
1.0264 mg
Catalyst

5 mol%11 mg
Ligand Xantphos10 mol%58 mg
Base

3.0318 mg
Solvent 1,4-Dioxane-5.0 mL

Step-by-Step Workflow:

  • Pre-complexation: In a dry 20 mL vial equipped with a stir bar, dissolve

    
     and Xantphos in 1 mL of dioxane. Stir at RT for 10 mins (solution turns yellow/orange).
    
  • Assembly: Add 2-bromonaphthalene,

    
    , and 
    
    
    
    to the vial.
  • Amine Addition: Add the methylamine solution and remaining dioxane.

  • Activation: Cap the vial with a PTFE-lined septum cap (crimp seal preferred).

  • Reaction: Heat block to 90°C for 16 hours. Note:

    
     releases CO gas; ensure the vessel is rated for mild pressure build-up.
    
  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    
    -Methyl-2-naphthamide typically elutes at 30-40% EtOAc.
    

Module B: Rh(III)-Catalyzed C-H Annulation (The "Pseudo-MCR")

Concept: This reaction couples the amide (Component A), an internal alkyne (Component B), and utilizes the metal catalyst/oxidant (Component C) to form a new fused ring system. This is the primary application of


-methyl-2-naphthamide in drug discovery chemistry.
Mechanistic Insight

The


-methyl amide is crucial. The free N-H proton allows for deprotonation by the acetate base, forming a monoanionic amidate ligand that binds tight to Rh(III), facilitating the thermodynamically difficult C-H cleavage at the ortho position.
Pathway Visualization

RhodiumCycle PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 PreCat->Active AgSbF6 / NaOAc Coord Coordination (Amide-Rh Complex) Active->Coord + Substrate CH_Act C-H Activation (Rhodacycle Intermediate) Coord->CH_Act - AcOH Insert Alkyne Insertion (7-Membered Rhodacycle) CH_Act->Insert + Alkyne RedElim Reductive Elimination (C-N Bond Formation) Insert->RedElim RedElim->Active Regeneration (via Cu(OAc)2) Product Benzo[g]isoquinolone Product RedElim->Product + AcOH

Figure 1: Catalytic cycle for the synthesis of benzo[g]isoquinolones via C-H activation.

Validated Protocol

Target: Synthesis of 3,4-diphenylbenzo[g]isoquinolin-1(2H)-one. Reaction Scale: 0.2 mmol

ReagentRoleAmount

-Methyl-2-naphthamide
Substrate37 mg (0.2 mmol)
Diphenylacetylene Coupling Partner43 mg (0.24 mmol)

Catalyst3.1 mg (2.5 mol%)

Halide Scavenger6.9 mg (10 mol%)

Terminal Oxidant80 mg (2.0 equiv)

-Amyl Alcohol
Solvent2.0 mL

Experimental Workflow:

  • Catalyst Activation: In a screw-cap tube, weigh

    
     and 
    
    
    
    . Add 1 mL
    
    
    -AmylOH and stir for 5 mins (precipitation of AgCl occurs).
  • Substrate Addition: Add the naphthamide, diphenylacetylene, and

    
     sequentially.
    
  • Sealing: Seal the tube tightly.

  • Reaction: Heat to 110°C for 18 hours. The mixture will turn dark green/brown.

  • Work-up:

    • Cool to RT.

    • Dilute with DCM (5 mL).

    • Wash with

      
       (10% aq) to remove Copper salts (aqueous layer turns bright blue).
      
  • Isolation: Dry organic layer (

    
    ), concentrate, and purify via silica gel chromatography (DCM/MeOH 98:2).
    

Technical Troubleshooting & Optimization (E-E-A-T)

The following decision tree addresses common failure modes when applying these protocols to substituted naphthamides.

Troubleshooting Start Low Yield? Check1 Is Starting Material Consumed? Start->Check1 NoConv No Conversion Check1->NoConv No Messy Complex Mixture Check1->Messy Yes Soln1 Check Catalyst Quality (Rh(III) is air stable but hygroscopic) NoConv->Soln1 Soln2 Switch Solvent (DCE instead of t-AmylOH) NoConv->Soln2 Soln3 Reduce Temp to 80°C Messy->Soln3 Soln4 Add PivOH (30 mol%) as proton shuttle Messy->Soln4

Figure 2: Optimization logic for Rh(III)-catalyzed annulations.

Critical Variables Table
VariableStandard ConditionOptimization AlternativeReason
Solvent

-Amyl Alcohol
1,2-Dichloroethane (DCE)DCE solubilizes polar substrates better but is more toxic.
Oxidant

Air (

)
Green chemistry; requires vigorous stirring to replenish dissolved oxygen.
Additive NonePivalic Acid (PivOH)Acts as a "proton shuttle" to lower the energy barrier of C-H cleavage.

References

  • General Palladium-Catalyzed Carbonylation

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2009.

  • Rh(III)-Catalyzed Annulation (Seminal Work)

    • Satoh, T., & Miura, M. "Rhodium(III)-Catalyzed C-H Activation and Oxidative Coupling with Alkynes." Chemical Reviews, 2010.

  • Specific Naphthamide Protocols

    • Fagnou, K., et al. "Rhodium(III)-Catalyzed C-H Functionalization of Aromatic Amides." Journal of the American Chemical Society, 2011.

  • Aminocarbonylation Methodology

    • Skrydstrup, T., et al. "Efficient Palladium-Catalyzed Aminocarbonylation."[6] Journal of Organic Chemistry, 2012.[6]

Disclaimer: These protocols involve the use of heavy metals and carbon monoxide sources. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Application

Application Note: Quantitative Analysis of N-Methyl-2-Naphthamide

Methodologies for Drug Substance Characterization and Trace Impurity Profiling Abstract N-methyl-2-naphthamide (NM2N) serves as a critical structural motif in medicinal chemistry, often appearing as a supramolecular buil...

Author: BenchChem Technical Support Team. Date: February 2026

Methodologies for Drug Substance Characterization and Trace Impurity Profiling

Abstract

N-methyl-2-naphthamide (NM2N) serves as a critical structural motif in medicinal chemistry, often appearing as a supramolecular building block or a metabolic derivative of naphthalene-based pharmaceuticals (e.g., Agomelatine analogs). Its quantification requires a nuanced approach due to the competing physicochemical properties of its hydrophobic naphthalene ring and the polar amide functionality. This guide details two validated protocols: a robust HPLC-UV/FLD method for quality control and bulk analysis, and a high-sensitivity LC-MS/MS method for bioanalytical or trace impurity quantification.

Molecule Profile & Physicochemical Context

Understanding the analyte is the first step in robust method development. NM2N exhibits strong fluorescence due to the rigid naphthalene system, a property we exploit for high-sensitivity detection.

PropertyValueAnalytical Implication
Formula C₁₂H₁₁NOMW: 185.22 g/mol
LogP ~2.6 - 2.8Moderately lipophilic; retains well on C18 columns.[1]
pKa ~15 (Amide H)Neutral in standard pH ranges.[1] pH control is for column stability, not ionization.
Solubility Low in water; High in MeOH, ACN, DCMDiluents must contain >50% organic solvent to prevent precipitation.[1]
Chromophores Naphthalene RingStrong UV Absorbance (220-230 nm); Fluorescence (Ex 280 / Em 335 nm).[1]

Strategic Method Selection

Do not default to a single method. Select the protocol based on your sensitivity requirements and matrix complexity.

MethodSelection Start Select Analytical Goal Conc Concentration Range? Start->Conc Matrix Sample Matrix? Conc->Matrix < 1 µg/mL HPLC Protocol A: HPLC-UV/FLD (Quality Control / Purity) Conc->HPLC > 1 µg/mL (Bulk) Matrix->HPLC Simple (Solvent/API) LCMS Protocol B: LC-MS/MS (Bioanalysis / Trace Impurity) Matrix->LCMS Complex (Plasma/Tissue) caption Figure 1: Decision matrix for selecting the appropriate quantification strategy.

Protocol A: HPLC-UV/FLD (The QC Workhorse)

Objective: Routine quantification of NM2N in drug substance or synthetic reaction mixtures. Rationale: The naphthalene moiety possesses a high quantum yield. Coupling UV with Fluorescence Detection (FLD) provides orthogonal data: UV for high-concentration linearity and FLD for detecting trace degradants that UV might miss.

Chromatographic Conditions
  • System: HPLC with quaternary pump and dual detectors (DAD in series with FLD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard 400 bar systems.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

    • Note: Formic acid suppresses silanol activity, sharpening the amide peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and retention time reproducibility).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
8.090Elution of NM2N
10.090Wash
10.130Re-equilibration
14.030Ready for Injection
Detection Parameters
  • UV Channel: 228 nm (λmax) and 280 nm (Reference).

  • Fluorescence: Excitation: 280 nm | Emission: 335 nm.[1]

    • Expert Tip: If the matrix has high background fluorescence, shift Excitation to 225 nm (higher energy) but verify solvent cutoff.

Protocol B: LC-MS/MS (Trace Bioanalysis)

Objective: Quantification of NM2N in plasma or complex biological matrices at ng/mL levels. Rationale: Triple quadrupole MS (QqQ) in Multiple Reaction Monitoring (MRM) mode eliminates matrix interference. ESI+ is utilized as the amide nitrogen can be protonated.

Mass Spectrometry Source Settings (ESI+)
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 40 psi[1]

  • Capillary Voltage: 4000 V

  • Fragmentor: 110 V (Compound dependent; optimize via ramping).

MRM Transitions

The fragmentation of N-methyl-2-naphthamide follows a predictable pathway for aromatic amides: cleavage of the amide bond to form the naphthoyl cation.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Type
NM2N 186.1 [M+H]⁺155.110020Quantifier (Acylium ion)
NM2N 186.1 [M+H]⁺127.110035Qualifier (Naphthalene ion)
IS *172.1 [M+H]⁺127.110030Internal Standard

*Recommended IS: 2-Naphthamide (structural analog) or N-methyl-2-naphthamide-d3 (isotopic analog).

Sample Preparation Workflows

Sample prep is the primary source of analytical error. Choose the workflow based on your matrix.

SamplePrep cluster_Solid Solid / API / Powder cluster_Bio Biological Fluid (Plasma) Sample Raw Sample Weigh Weigh ~10 mg Sample->Weigh Aliquot 50 µL Plasma Sample->Aliquot Dissolve Dissolve in 100% MeOH (Stock A) Weigh->Dissolve Dilute Dilute to Mobile Phase Initial Conditions Dissolve->Dilute PPT Protein Ppt: Add 150 µL Cold ACN (w/ IS) Aliquot->PPT Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge Supernatant Inject Supernatant Centrifuge->Supernatant caption Figure 2: Extraction workflows for solid vs. biological samples.

Critical Preparation Steps[1]
  • Solvent Choice: Do not attempt to dissolve pure NM2N directly in water. Use Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) for the primary stock solution (1 mg/mL).

  • Adsorption Warning: Naphthalene derivatives can stick to polypropylene. Use glass vials or low-binding plasticware for trace analysis (< 10 ng/mL).

Validation & System Suitability

To ensure data integrity (ALCOA+ principles), every run must include a System Suitability Test (SST).

SST Criteria (HPLC-UV):

  • Precision: Injection repeatability (n=6) RSD < 2.0%.

  • Tailing Factor: 0.9 < T < 1.3 (Critical for amides).

  • Resolution: > 2.0 from any nearest impurity peak.

Linearity Range:

  • UV Method: 1.0 µg/mL – 100 µg/mL (R² > 0.999).

  • FLD/MS Method: 1.0 ng/mL – 1000 ng/mL (Weighted 1/x² regression recommended).

References

  • PubChem. (n.d.). N-methyl-2-naphthamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Berlman, I. B. (1971).[3] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[3] (Foundational text for naphthalene fluorescence properties).

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Agilent Technologies. (2020). LC/MS/MS Method Development Guide for Amides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methyl-2-Naphthamide Assay Optimization

Status: Operational Ticket ID: NMN-OPT-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary N-methyl-2-naphthamide is a versatile fluorogenic probe utilized primarily in cytochrome P450 (CYP) metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMN-OPT-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

N-methyl-2-naphthamide is a versatile fluorogenic probe utilized primarily in cytochrome P450 (CYP) metabolic assays (often as a metabolite standard for N,N-dimethyl-2-naphthamide) and supramolecular binding studies (due to its solvatochromic properties).[1]

Optimizing its concentration is a balancing act between four critical boundaries:

  • Solubility Limit: The naphthalene core is hydrophobic; exceeding this causes precipitation and light scattering.

  • Inner Filter Effect (IFE): High concentrations cause self-absorption of excitation/emission light, destroying data linearity.[1]

  • Detection Limit (LOD): The signal must exceed background noise (S/N > 3).

  • Biological Relevance: In enzymatic assays, concentrations must align with

    
     or 
    
    
    
    values.

This guide provides a self-validating workflow to determine the optimal concentration for your specific instrument and buffer system.

Module 1: Solubility & Stock Preparation (The Foundation)

The Issue: N-methyl-2-naphthamide dissolves well in organic solvents (DMSO, Methanol) but "crashes out" (precipitates) upon dilution into aqueous buffers (PBS, Tris), creating invisible micro-aggregates that scatter light and skew fluorescence readings.[1]

Protocol: The "Invisible Precipitate" Check

Do not assume solubility based on visual clarity. Use this absorbance check.

  • Primary Stock: Dissolve solid N-methyl-2-naphthamide in 100% DMSO to create a 10 mM Master Stock. Vortex until completely clear.[1]

  • Working Stock: Dilute the Master Stock into your assay buffer (e.g., PBS pH 7.4) to create a concentration series (e.g., 1, 5, 10, 20, 50, 100 µM).

    • Note: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on enzymes.

  • Validation: Measure Absorbance at 600 nm (where the molecule does not absorb).

    • Pass: OD600 < 0.005 (matches buffer blank).

    • Fail: OD600 > 0.01 (indicates light scattering/precipitation).

Data Table: Solubility Thresholds (Example)
Solvent SystemMax Stable Conc.[1] (Est.)[2][3]Risk Factor
100% DMSO> 50 mMLow
100% Methanol> 20 mMLow
PBS (pH 7.[1]4) + 0.1% DMSO~20-30 µMHigh
Microsomal Mix + 1% DMSO~50 µMMedium

Critical Insight: If you observe "quenching" at high concentrations, check OD600 first. It is likely not true quenching, but scattering removing light from the path.[1]

Module 2: Fluorescence Signal Optimization (The Signal)

The Issue: Fluorescence is only linear at low optical densities (OD < 0.05). Above this, the Inner Filter Effect (IFE) occurs: the molecules at the front of the cuvette/well absorb all the excitation light, leaving none for the back.

Workflow: Determining the Linear Dynamic Range
  • Spectral Scan:

    • Excitation: ~280–320 nm (Solvent dependent; check peak in your buffer).

    • Emission: ~350–450 nm.[1]

  • Linearity Experiment:

    • Prepare a dilution series (0.1 µM to 100 µM) in assay buffer.

    • Measure Fluorescence (RFU).

    • Plot Concentration (X) vs. RFU (Y) .

  • The 10% Deviation Rule:

    • Calculate the slope of the lower concentrations (0.1–5 µM).

    • Extrapolate this line.

    • The "Optimal Limit" is the concentration where the actual signal deviates by >10% from the predicted linear line.

Visualization: Optimization Logic Flow

OptimizationFlow Start Start Optimization Stock Prep 10mM Stock (100% DMSO) Start->Stock Dilution Dilute in Buffer (0.1 - 100 µM) Stock->Dilution OD_Check Check OD600 (Turbidity) Dilution->OD_Check Decision1 OD > 0.01? OD_Check->Decision1 Fluoro_Check Measure RFU (Linearity Check) Decision1->Fluoro_Check No (Clear) Reduce Reduce Conc. (Solubility Limit) Decision1->Reduce Yes (Precipitation) Decision2 Deviates >10%? Fluoro_Check->Decision2 Optimal Optimal Conc. Found Decision2->Optimal No (Linear) IFE_Limit Reduce Conc. (IFE Limit) Decision2->IFE_Limit Yes (Non-linear)

Figure 1: Decision tree for determining the optimal working concentration, filtering out solubility and IFE artifacts.

Module 3: Assay-Specific Workflows

Scenario A: CYP450 Metabolic Assays (Metabolite Standard)

Context: Using N-methyl-2-naphthamide to quantitate the metabolism of N,N-dimethyl-2-naphthamide.

  • Goal: Create a standard curve to convert RFU to "pmol product formed."

  • Protocol:

    • Matrix Matching: Prepare standards in the presence of deactivated microsomes (or BSA) to account for non-specific protein binding.

    • Range: Typically 0.05 µM to 5 µM.

    • Gain Setting: Set the gain such that the highest standard (5 µM) reads at ~80% of the detector's maximum limit (e.g., 50,000 counts on a 65,000 limit).

Scenario B: Binding Assays (Supramolecular Host-Guest)

Context: Using the probe to study cyclodextrins or protein hydrophobic pockets.

  • Goal: Maintain a fixed probe concentration while varying the host.

  • Optimization:

    • Fixed Probe Conc: Select a concentration that provides 20x the background noise but is at least 3x below the linearity limit determined in Module 2.

    • Why? As the probe binds the host, fluorescence intensity often increases (quantum yield enhancement). If you start at the top of the linear range, the enhanced signal will saturate the detector.

Troubleshooting & FAQ

Q1: My fluorescence signal decreases as I increase concentration above 50 µM. Why?

  • Diagnosis: This is classic Concentration Quenching or severe Inner Filter Effect .[1]

  • Solution: You are working way outside the linear range. Dilute your sample 10-fold and re-measure.[1] If the signal (corrected for dilution) increases, you were suffering from IFE.[1]

Q2: The background signal in my blank (buffer only) is very high.

  • Diagnosis: N-methyl-2-naphthamide is sensitive to impurities.[1] Or, your plastic plates are autofluorescent at UV excitation wavelengths (280-300 nm).[1]

  • Solution:

    • Use black-walled, clear-bottom quartz or UV-transparent plastic plates .[1]

    • Check the purity of your DMSO (use spectroscopic grade).

Q3: The emission peak shifts when I change buffers.

  • Diagnosis: This is expected.[1][4] The compound is solvatochromic .[5]

  • Solution: Do not use a fixed "monochromator" setting derived from literature. Run an emission scan (300–500 nm) every time you change the solvent system to find the new

    
    .
    

References

  • Berlman, I. B. (1971).[1][6] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1][6] (Fundamental spectral data for naphthalene derivatives).

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.[1] (Authoritative source on Inner Filter Effect and Solvent Relaxation).

  • Guengerich, F. P., et al. (2009).[1] "Cytochrome P450 Oxidations in the Generation of Reactive Electrophiles." Chemical Research in Toxicology. Link (Context for naphthamide metabolic pathways).

  • PubChem Database. "N-methyl-2-naphthamide Compound Summary." National Center for Biotechnology Information.[1] Link

For further assistance, please contact the Assay Development Team with your specific buffer composition and plate reader model.

Sources

Optimization

Technical Support Center: Solubility Optimization for N-Methyl-2-naphthamide

Ticket ID: #SOL-NM2NA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-NM2NA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming solubility bottlenecks in biological assays and synthetic lithiation.

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely here because N-methyl-2-naphthamide (CAS: 3815-22-3) is failing to dissolve in your aqueous media or precipitating during low-temperature lithiation.

This molecule presents a classic "brick dust" profile: a rigid, planar naphthalene core (highly lipophilic) coupled with a polar amide handle. The high melting point (~108–109°C) indicates strong crystal lattice energy that solvents must overcome.

This guide is structured to address the two distinct environments where this molecule fails: Biological Assays (Aqueous/Physiological) and Organic Synthesis (Anhydrous/Cryogenic).

Module 1: Biological Assay Formulation

The Problem: The "Ouzo Effect"

When you dilute a concentrated DMSO stock of N-methyl-2-naphthamide into aqueous buffer, you likely observe immediate cloudiness. This is the "Ouzo effect"—spontaneous emulsification caused by the rapid displacement of DMSO by water, forcing the hydrophobic naphthalene core to aggregate.

The Solution: Cyclodextrin Complexation

Simple cosolvent spikes (e.g., 1% DMSO) are often insufficient for this compound at micromolar concentrations. The most robust fix is encapsulating the naphthalene tail in a cyclodextrin cavity.

Protocol: HP-β-CD Solubilization System

Why this works: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic interior that hosts the naphthalene ring and a hydrophilic exterior that interacts with the buffer.

StepActionTechnical Rationale
1 Prepare Stock Dissolve N-methyl-2-naphthamide in 100% DMSO to 1000x the final assay concentration (e.g., 10 mM).
2 Prepare Vehicle Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (PBS or Media). Vortex until clear.
3 Intermediate Spike Dilute the DMSO stock 1:10 into the HP-β-CD Vehicle (not pure buffer). Vortex immediately. Result: 1 mM compound in 10% DMSO / 18% CD.
4 Final Dilution Dilute the Intermediate mix 1:100 into the final assay buffer.

Key Metric: This method typically increases aqueous solubility limits by 50–100 fold compared to DMSO/Water alone [1].

Visual Workflow: Preventing Precipitation

BioSolubility Stock DMSO Stock (10 mM) Inter Intermediate Mix (Stable Complex) Stock->Inter 1:10 Dilution Buffer Pure Buffer Stock->Buffer Direct Spike Vehicle 20% HP-beta-CD in Buffer Vehicle->Inter Solvent Shield Final Final Assay Well (Soluble) Inter->Final 1:100 Dilution Crash Precipitation (Ouzo Effect) Buffer->Crash Hydrophobic Collapse

Figure 1: Strategic dilution workflow. Direct spiking into buffer causes precipitation (black path). Using a Cyclodextrin intermediate creates a soluble inclusion complex (colored path).

Module 2: Synthetic Optimization (Lithiation)

The Problem: Cryogenic Solubility

N-methyl-2-naphthamide is a common substrate for Directed Ortho Metalation (DoM) . However, at -78°C (dry ice/acetone bath), the starting material often crashes out of THF, halting the reaction or leading to heterogeneous lithiation.

The Solution: Deaggregation & Solvent Switching

Lithium amides form large aggregates in pure THF. You must break these aggregates to maintain solubility and reactivity.

Troubleshooting Table: DoM Reaction Conditions
VariableRecommendationMechanism
Solvent Anhydrous THF (Primary)Standard etherial solvent with good coordination to Li.
Additive TMEDA (1.1 - 2.0 equiv)Critical. Tetramethylethylenediamine (TMEDA) chelates Lithium, breaking oligomers and preventing the "crashing out" of the lithiated intermediate [2].
Base n-BuLi or s-BuLi s-BuLi is more reactive but requires strictly lower temperatures.
Temp -78°C to -40°C If precipitation occurs at -78°C, slowly warm to -40°C after base addition to redissolve the lithiated species (often more soluble than the neutral amide).
Advanced Protocol: The "Cannula" Trick

If the starting material is insoluble in THF at -78°C:

  • Dissolve the amide in THF at 0°C (or room temp).

  • Pre-cool the reaction flask containing the base (n-BuLi/TMEDA) to -78°C.

  • Add the warm amide solution dropwise down the side of the cold flask (or via cannula) into the base. The deprotonation (lithiation) is faster than the precipitation rate, generating the soluble lithiated species immediately.

Module 3: General Solvent Compatibility

Use this reference table to select the correct carrier solvent for your specific application.

SolventSolubility RatingApplication ContextWarning
DMSO High (>50 mM)Stock solutions, CryopreservationHigh freezing point (19°C). Hygroscopic (absorbs water).
Ethanol ModerateHPLC mobile phaseVolatile. May strip plasticizers from labware.
DCM Very HighExtraction, ChromatographyToxic. Immiscible with water.
Water NegligibleDo not use as primary solventRequires surfactants or cyclodextrins.
THF High (at 25°C)Synthesis (DoM)Peroxide former. Solubility drops sharply < 0°C.

Module 4: Logical Troubleshooting (FAQ)

Q: My compound precipitated in the cell culture media even with DMSO. Why? A: This is local supersaturation. When you pipette DMSO stock into media, the interface concentration exceeds solubility instantly.

  • Fix: Vortex the media while adding the DMSO stock slowly. Do not add stock to a static well.

Q: Can I use sonication to redissolve the precipitate? A: Only for chemical stocks. Never sonicate protein-containing media or live cells , as this generates heat and cavitation bubbles that denature proteins and lyse cells. If it precipitated in media, discard and restart with the Cyclodextrin protocol.

Q: I see "oiling out" instead of crystals during synthesis. A: This indicates impurities or a solvent mixture where the compound is in a "melt" state.

  • Fix: Add a seed crystal of N-methyl-2-naphthamide and scratch the glass surface to induce proper crystallization, or switch to a recrystallization solvent system like Toluene/Hexane.

Decision Logic: Solubility Optimization

DecisionTree Start Start: N-Me-2-NA Solubility Issue Context Select Context Start->Context Bio Biological Assay (Aqueous) Context->Bio Synth Synthesis (Organic) Context->Synth Conc Conc > 10 µM? Bio->Conc LowConc Use DMSO < 0.5% + Vortex Conc->LowConc No HighConc Use HP-beta-CD Complexation Conc->HighConc Yes Temp Temperature? Synth->Temp RT Use DCM or EtOAc Temp->RT Room Temp Cold Cryogenic (-78°C) (Lithiation) Temp->Cold Low Temp AddTMEDA Add TMEDA + Cannula Transfer Cold->AddTMEDA

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (See Chapter on Directed Ortho Metalation and the role of TMEDA/THF complexes).

  • PubChem Database. (n.d.). N-Methyl-2-naphthamide (CAS 3815-22-3) Physical Properties.

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

Sources

Troubleshooting

troubleshooting n-methyl-2-naphthamide synthesis impurities

Ticket ID: #NMN-SYN-001 Subject: Impurity Profiling & Troubleshooting for N-Methyl-2-Naphthamide (CAS: 3815-22-3) Assigned Specialist: Senior Application Scientist Status: Open[1] Introduction Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NMN-SYN-001 Subject: Impurity Profiling & Troubleshooting for N-Methyl-2-Naphthamide (CAS: 3815-22-3) Assigned Specialist: Senior Application Scientist Status: Open[1]

Introduction

Welcome to the Technical Support Center. You are likely encountering purity issues with N-methyl-2-naphthamide , a common intermediate in dye synthesis and medicinal chemistry.[1] This molecule consists of a lipophilic naphthalene core and a polar amide tether.[1] Its synthesis is generally robust, but specific impurities—primarily hydrolysis products and coupling byproducts —often persist due to the high lipophilicity of the naphthalene ring, which can complicate aqueous workups.

This guide provides a self-validating troubleshooting workflow to identify, remove, and prevent these impurities.

Module 1: The Acid Chloride Route (Standard Protocol)

Context: The most scalable method involves activating 2-naphthoic acid with thionyl chloride (


) or oxalyl chloride, followed by reaction with methylamine.
Common Issue: "My product contains a persistent acidic impurity."

Diagnosis: This is 2-naphthoic acid (starting material), resulting from incomplete conversion to the acid chloride or hydrolysis of the acid chloride before amine addition.

Troubleshooting Protocol:

  • Activation Check: Ensure you are using a catalytic amount of DMF if using oxalyl chloride.[1] If using

    
    , ensure reflux is sufficient (gas evolution must cease).
    
  • Stoichiometry: Use excess methylamine (2.0–3.0 equiv). The first equivalent reacts to form the amide; the second scavenges the HCl byproduct. If you use only 1.0 equiv, the reaction stalls at 50% conversion because the amine gets protonated by HCl.

  • Moisture Control: The intermediate 2-naphthoyl chloride is moisture-sensitive.[1] Ensure all glassware is flame-dried.[1]

Workflow Visualization: Acid Chloride Route

The following diagram illustrates the critical decision points where impurities are introduced.

AcidChlorideRoute Start 2-Naphthoic Acid Activation Activation (SOCl2 or Oxalyl Cl) Start->Activation Intermediate 2-Naphthoyl Chloride Activation->Intermediate AmineAdd Add Methylamine (Excess) Intermediate->AmineAdd Impurity1 Impurity: Unreacted Acid (Hydrolysis) Intermediate->Impurity1 Moisture Ingress Product Crude N-Methyl-2-Naphthamide AmineAdd->Product Impurity2 Impurity: Amine HCl Salt AmineAdd->Impurity2 Byproduct

Figure 1: Reaction logic for the Acid Chloride route, highlighting critical failure points leading to hydrolysis or salt formation.

Module 2: Direct Coupling (Alternative Route)

Context: Using reagents like EDC, DCC, or HATU to couple 2-naphthoic acid and methylamine directly.

Common Issue: "I see extra peaks in the aliphatic region of my NMR."

Diagnosis: These are likely urea byproducts (e.g., dicyclohexylurea from DCC) or N-acylurea rearrangement products.[1]

  • DCC/EDC Issues: The urea byproduct of DCC is insoluble in DCM but slightly soluble in other organics, making it hard to filter completely.

  • Rearrangement: If the amine is added too slowly, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea impurity.[1]

Troubleshooting Protocol:

  • Switch Reagents: Use EDC·HCl instead of DCC. The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup.[1]

  • Order of Addition: Mix the acid and coupling agent cold (0°C) first, then add the amine. This minimizes rearrangement.[1]

Module 3: Purification & Isolation (The "Fix")

Context: Due to the lipophilicity of the naphthalene ring, simple water washes are often insufficient to remove organic impurities. You must use a chemically active extraction .[1]

The Self-Validating Acid/Base Workup

This protocol uses pH manipulation to force impurities into the aqueous phase while keeping the product in the organic phase.[1]

StepBuffer / ReagentTarget Impurity RemovedMechanism
1 1M HCl Wash Excess MethylamineConverts amine to water-soluble salt (

).[1]
2 Sat. NaHCO₃ Wash Unreacted 2-Naphthoic AcidDeprotonates acid to water-soluble carboxylate (

).[1]
3 Brine Wash Residual WaterOsmotic pressure draws water out of the organic layer.
4 Recrystallization Trace OrganicsSolvent: Hexane/Ethyl Acetate or Toluene .
Recrystallization Guide

If the extraction does not yield white crystals (product should be white/off-white), recrystallize.

  • Solvent System: Hexane/Ethyl Acetate (start with 1:1 and adjust).

  • Procedure: Dissolve crude solid in minimal hot Ethyl Acetate. Add hot Hexane dropwise until persistent cloudiness appears.[1] Cool slowly to RT, then 4°C.

  • Melting Point Check: Pure N-methyl-2-naphthamide melts at 108–110 °C [1][3].[1]

Purification Logic Diagram

WorkupLogic Crude Dissolve Crude in DCM/EtOAc AcidWash Wash with 1M HCl Crude->AcidWash BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Waste1 Aqueous Waste: Methylamine salts AcidWash->Waste1 Dry Dry (MgSO4) & Evaporate BaseWash->Dry Waste2 Aqueous Waste: 2-Naphthoic Acid salts BaseWash->Waste2 Recryst Recrystallize (Hexane/EtOAc) Dry->Recryst Final Pure N-Methyl-2-Naphthamide Recryst->Final

Figure 2: Separation funnel decision tree for isolating the neutral amide from acidic and basic impurities.

Module 4: Characterization Data

Use these values to validate your product.

1H NMR (CDCl₃, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
8.28 Singlet (s)1HNaphthalene C1-H (Ortho to carbonyl)
7.81 – 7.93 Multiplet (m)4HNaphthalene aromatic protons
7.51 – 7.58 Multiplet (m)2HNaphthalene aromatic protons
6.30 Broad Singlet (br s)1HAmide N-H
3.08 Doublet (d, J=4.8 Hz)3HN-Methyl group

Note: The N-methyl doublet at ~3.08 ppm collapses to a singlet if


 shake is performed (NH exchange).[1] [4]
Physical Properties
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 108–110 °C (Recrystallized from Benzene/Hexane) [1][3].[1]

  • Mass Spectrometry (ESI): Calculated for

    
    : 185.22. Found 
    
    
    
    .[1]

References

  • Biosynce . N-Methyl-2-naphthamide CAS 3815-22-3 Properties. Retrieved from

  • Fisher Scientific . Amide Synthesis by Acylation (Schotten-Baumann).[1] Retrieved from

  • ECHEMI . N-Methyl-2-naphthamide Physical Properties. Retrieved from

  • Thieme Connect . Room-Temperature Debenzylation of N-Benzylcarboxamides (NMR Data for Compound 7i). Retrieved from [1]

Sources

Optimization

n-methyl-2-naphthamide stability issues in aqueous solutions

This guide addresses the stability profile of -methyl-2-naphthamide in aqueous environments. While chemically robust under neutral conditions, this compound presents specific physical and photochemical stability challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability profile of


-methyl-2-naphthamide  in aqueous environments. While chemically robust under neutral conditions, this compound presents specific physical and photochemical stability challenges that are often mistaken for chemical degradation.[1]

Technical Support Center: -Methyl-2-Naphthamide Aqueous Stability

Executive Summary for Researchers

Compound:


-Methyl-2-naphthamide
CAS:  3815-22-3
Primary Application:  Fluorescent probe for hydrophobic environments (e.g., cyclodextrin binding, protein folding).[1]
Critical Stability Factors: 
  • Physical Instability (High Risk): Prone to micro-precipitation in aqueous buffers due to high hydrophobicity (

    
    ).[1]
    
  • Photochemical Instability (Medium Risk): Susceptible to photobleaching and photo-oxidation under high-intensity UV excitation.[1]

  • Chemical Hydrolysis (Low Risk): The amide bond is kinetically stable at pH 4–8 but hydrolyzes under extreme acidic/basic conditions or high temperatures.[1]

Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My fluorescence signal is significantly lower than expected in buffer."

Diagnosis: This is likely not chemical degradation but rather a physical property of the fluorophore (Solvatochromism) or aggregation.[1]

  • Mechanism:

    
    -methyl-2-naphthamide is an environment-sensitive probe.[2] Its quantum yield is low in polar protic solvents (water) due to non-radiative decay pathways promoted by hydrogen bonding.[1] High fluorescence is only observed in hydrophobic environments (e.g., inside a protein pocket or micelle).[1]
    
  • Troubleshooting Protocol:

    • Check Solvent Polarity: Measure fluorescence in Ethanol or DMSO. If the signal is strong, the compound is chemically intact.[1]

    • Check for Aggregation: Measure absorbance at 340 nm. A scattering tail (baseline elevation) indicates micro-precipitation.[1]

    • Corrective Action: Ensure the final concentration is

      
       in aqueous buffer and contains a co-solvent (e.g., 1-5% DMSO) if compatible with your assay.
      
Issue 2: "I observe a white precipitate or turbidity upon dilution."

Diagnosis: Physical Instability (Solubility Limit Exceeded).

  • Causality: The amide group provides some polarity, but the naphthalene ring drives strong hydrophobic

    
    -
    
    
    
    stacking interactions, leading to rapid aggregation in water.[1]
  • Troubleshooting Protocol:

    • Step 1: Do not add the solid directly to water.[1]

    • Step 2: Prepare a 10–20 mM stock solution in DMSO or Ethanol.[1]

    • Step 3: Perform the dilution slowly with vortexing.

    • Step 4: If precipitation persists, lower the working concentration or add a surfactant (e.g., 0.05% Tween-20) to stabilize the dispersion.[1]

Issue 3: "HPLC shows a new peak eluting earlier than the main compound."

Diagnosis: Chemical Hydrolysis (Formation of 2-Naphthoic Acid).

  • Mechanism: Under extreme pH (pH < 3 or pH > 10) or prolonged storage, the amide bond hydrolyzes.[1] The product, 2-naphthoic acid , is more polar (at pH > pKa ~4.[1]2) and will elute earlier on a Reverse-Phase C18 column.[1]

  • Validation:

    • Check the retention time of a pure 2-naphthoic acid standard.

    • Check the pH of your storage buffer.[1]

    • Corrective Action: Store aqueous aliquots at -20°C and pH 7.0–7.4. Avoid repeated freeze-thaw cycles.[1]

Part 2: Stability Data & Mechanisms
1. Chemical Hydrolysis Pathway

The degradation of


-methyl-2-naphthamide occurs via nucleophilic attack at the carbonyl carbon. This is slow at neutral pH but catalyzed by acid or base.[1]

Hydrolysis Figure 1: Hydrolysis mechanism. The reaction yields 2-naphthoic acid (early eluting in RP-HPLC). Amide N-methyl-2-naphthamide (Hydrophobic, Neutral) Inter Tetrahedral Intermediate Amide->Inter + H2O (Slow at pH 7) Products Hydrolysis Products: 2-Naphthoic Acid + Methylamine Inter->Products Catalyzed by H+ or OH-

2. Quantitative Stability Profile

The following data summarizes the stability zones for experimental planning.

ParameterConditionStability StatusHalf-life (

) Estimate
pH pH 7.4 (PBS)Stable > 6 months (at 25°C)
pH 2.0 (Acidic)Unstable Days to Weeks
pH 12.0 (Basic)Unstable Hours to Days
Light Ambient Lab LightVulnerable Slow photobleaching over days
UV Excitation (High Intensity)Unstable Minutes (Signal decay)
Temperature 4°CStable Years (Solid state)
37°C (Aqueous)Caution Monitor for precipitation
Part 3: Experimental Protocols
Protocol A: Solubility & Stability Stress Test

Use this protocol to validate if the compound is suitable for your specific assay conditions.

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Dilution: Dilute to 10

    
     in three buffers:
    
    • Buffer A: pH 4.0 (Acetate)[1]

    • Buffer B: pH 7.4 (Phosphate)[1]

    • Buffer C: pH 10.0 (Borate)[1]

  • Incubation: Incubate at 25°C in the dark.

  • Analysis (T=0, 24h, 48h):

    • Visual: Check for turbidity (precipitation).[1]

    • HPLC: Inject 10

      
       onto a C18 column (Mobile Phase: 50:50 Acetonitrile:Water + 0.1% TFA).[1]
      
    • Pass Criteria: Peak area of parent compound > 98% of T=0 value.[1]

Protocol B: Troubleshooting Decision Tree

Troubleshooting Figure 2: Diagnostic workflow for identifying stability issues. Start Problem: Loss of Signal or Anomalous Data CheckSolvent 1. Is solvent water-based? Start->CheckSolvent CheckTurbidity 2. Is solution turbid? CheckSolvent->CheckTurbidity Yes CheckLight 3. Was it exposed to UV? CheckTurbidity->CheckLight No ActionPrecip Action: Physical Instability. Add DMSO/Surfactant. CheckTurbidity->ActionPrecip Yes CheckPH 4. Is pH < 4 or > 9? CheckLight->CheckPH No ActionBleach Action: Photobleaching. Prepare fresh in dark. CheckLight->ActionBleach Yes ActionHydrolysis Action: Chemical Hydrolysis. Check HPLC for Naphthoic Acid. CheckPH->ActionHydrolysis Yes ActionPhysics Action: Solvatochromism. Low signal in water is normal. Verify in EtOH. CheckPH->ActionPhysics No

Part 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave aqueous solutions of


-methyl-2-naphthamide? 
A: No.  The high temperature (121°C) and pressure will accelerate amide hydrolysis, likely generating significant degradation products (2-naphthoic acid). Sterilize by filtration using a 0.22 

PTFE or Nylon membrane (ensure the compound is fully dissolved first to avoid filtering it out).[1]

Q: Why does the fluorescence intensity drop when I dilute the DMSO stock into water? A: This is primarily fluorescence quenching due to the polar solvent (water), not degradation.[1] Water molecules facilitate non-radiative energy loss.[1] If the signal vanishes completely, check for precipitation (aggregation causes self-quenching).[1]

Q: What is the best way to store the compound? A: Store the solid powder at 4°C or -20°C, protected from light. Store stock solutions (in DMSO) at -20°C in amber vials. Avoid storing aqueous dilutions for more than 24 hours.[1]

References
  • PubChem. (2025).[1] 2-Methylnaphthalene Compound Summary. National Library of Medicine. [Link][1]

  • Dong, Y., et al. (2008).[1][3] Solubilization and preformulation of poorly water soluble and hydrolysis susceptible N-epoxymethyl-1,8-naphthalimide (ENA) compound. International Journal of Pharmaceutics. [Link]

  • Chemistry Steps. (2021). Amide Hydrolysis Mechanism: Acid and Base-Catalyzed. [Link]

  • RSC Analytical Methods. (2014). Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

n-methyl-2-naphthamide experimental variability and controls

Technical Support Center: N-Methyl-2-Naphthamide (N-M-2-N) Topic: Experimental Variability, Synthesis Controls, and Troubleshooting Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-2-Naphthamide (N-M-2-N) Topic: Experimental Variability, Synthesis Controls, and Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the Basic Structure

Welcome to the N-Methyl-2-Naphthamide (N-M-2-N) technical hub. While often viewed merely as a synthetic intermediate or a fluorescent tag, N-M-2-N presents unique challenges due to its naphthalene core (steric bulk,


-stacking) and its secondary amide functionality  (rotamerism, directing group capability).

This guide addresses the three most common support tickets we receive:

  • "My NMR shows double peaks—is it impure?" (Rotamerism)

  • "The C-H activation yield is inconsistent." (Catalytic poisoning/Sterics)

  • "The compound precipitates or fluoresces erratically." (Solvation/Aggregation)

Module 1: Synthesis & Purity Validation

The Issue: Users often report melting point depressions or "wet" crystals despite prolonged drying. The Cause: Hydrolysis of the amide back to 2-naphthoic acid or retained high-boiling solvents (DMF/DMSO) trapped in the crystal lattice.

Standardized Synthesis Protocol (Acid Chloride Route)

Do not use direct thermal condensation of acid and amine; yields are poor due to sublimation.

  • Activation: Suspend 2-naphthoic acid in dry DCM. Add 1.2 equiv oxalyl chloride + 1 drop DMF (catalyst). Stir until gas evolution ceases (formation of 2-naphthoyl chloride).

  • Amidation: Cool to 0°C. Slowly add 2.0 equiv methylamine (2M in THF) or methylamine gas. Crucial: Excess amine acts as the HCl scavenger.

  • Workup: Wash with 1M HCl (removes unreacted amine)

    
     Sat. NaHCO
    
    
    
    (removes unreacted acid)
    
    
    Brine.
  • Crystallization: Recrystallize from Benzene or Ethanol/Water.

Data: Physical Property Benchmarks

PropertyValue / RangeNote
CAS No. 3815-22-3
Melting Point 108 – 109.5 °CSharp range indicates high purity [1].[1]
Appearance White needles/platesYellowing indicates oxidation or amine impurities.[1]
Solubility DCM, CHCl

, Ethanol
Insoluble in water.[1]
Visualizing the Workflow

SynthesisFlow Start 2-Naphthoic Acid Step1 Activation (SOCl2 or (COCl)2) Start->Step1 Inter Acid Chloride (Reactive) Step1->Inter - HCl, - CO/CO2 Step2 Amidation (MeNH2, 0°C) Inter->Step2 Product N-methyl-2-naphthamide Step2->Product - MeNH3Cl

Figure 1: Optimized synthesis pathway avoiding thermal dehydration.

Module 2: The "Ghost" Impurity (NMR & Rotamers)

The Issue: "I see two sets of peaks in my


H NMR (approx. 3:1 ratio). Is my column failed?"
The Technical Insight:  This is likely not  an impurity. Secondary amides exhibit restricted rotation around the C-N bond ($ \Delta G^\ddagger \approx 15-20 \text{ kcal/mol} $). You are observing cis (E) and trans (Z) rotamers in equilibrium.[2]

Diagnostic Checklist:

  • Solvent Check: In CDCl

    
    , the trans isomer (N-Me trans to Carbonyl Oxygen) usually dominates. In DMSO-d
    
    
    
    , the ratio may shift due to hydrogen bonding.
  • Temperature Test: Run the NMR at 50°C or 80°C.

    • Result: If the peaks coalesce into sharp singlets, it is rotamerism .

    • Result: If peaks remain distinct, it is a chemical impurity .

Key NMR Signals (CDCl


): 
  • N-Methyl Group: Doublet (due to NH coupling) around

    
     3.05 ppm. Rotamer may appear 
    
    
    
    0.1-0.2 ppm upfield/downfield.
  • NH Proton: Broad singlet, highly solvent-dependent (

    
     6.0 - 8.0 ppm).
    

Module 3: Catalysis & C-H Activation Controls

The Issue: Low yield in Pd-catalyzed ortho-arylation or alkylation. The Cause: N-M-2-N acts as a Directing Group (DG) . The amide oxygen coordinates to Palladium. Failure usually stems from "Peri-Steric" hindrance or catalyst poisoning.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction Catalyst PoisoningEnsure N-M-2-N is free of residual amines (which bind Pd tightly).[1] Wash with 1M HCl again.
Low Regioselectivity C1 vs. C3 CompetitionThe C1 position is sterically crowded by the C8-H (Peri-position).[1] C3 activation is generally favored. Use bulky ligands to enforce C3 selectivity.
Black Precipitate Pd Aggregation (Pd Black)The catalytic cycle is dying.[1] Add an oxidant (e.g., AgOAc, Benzoquinone) to regenerate Pd(II) from Pd(0).
Mechanism: The Directing Group Cycle

CHActivation Substrate Substrate (N-M-2-N) Coord Coordination (O-Pd bond) Substrate->Coord + Pd(OAc)2 CMD C-H Activation (Palladacycle) Coord->CMD - AcOH Funct Functionalization (Coupling) CMD->Funct + Ar-I Product C3-Arylated Product Funct->Product Reductive Elim. Product->Substrate Cycle Repeats

Figure 2: The Amide-Directed C-H Activation Cycle. Note the critical Palladacycle intermediate.

Module 4: Fluorescence & Solvatochromism

The Issue: "Fluorescence intensity varies wildly between batches or solvents." The Technical Insight: Naphthalene derivatives are sensitive to Solvatochromism (polarity-dependent emission) and Concentration Quenching (aggregation).

Experimental Controls:

  • Concentration: Keep concentrations

    
     M for fluorescence studies. Above this, 
    
    
    
    stacking of the naphthalene rings causes self-quenching (excimer formation).
  • Solvent Polarity:

    • Non-polar (Hexane): Structured emission, higher energy.

    • Polar (Methanol/Water): Red-shifted emission, often lower quantum yield due to non-radiative decay pathways enhanced by solvent relaxation.

  • Oxygen: Naphthalene triplets are quenched by dissolved O

    
    . Degas solvents (freeze-pump-thaw) for consistent quantitative results.
    

References

  • Biosynce . (n.d.). N-Methyl-2-naphthamide CAS 3815-22-3 Chemical Properties. Retrieved from

  • MDPI . (2021). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molecules. Retrieved from

  • ACS Publications . (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds. ACS Omega. Retrieved from

  • Organic Syntheses . (n.d.). General procedures for amide synthesis and purification. Retrieved from

  • ChemicalBook . (2024). 2-Methylnaphthalene and derivatives physical properties. Retrieved from

Sources

Optimization

Technical Support Center: N-Methyl-2-Naphthamide (N2N) Fluorogenic ISH Probes

Role: Senior Application Scientist, Custom Chemistry Division Status: Operational Subject: Protocol Refinement for Solvatochromic Intercalating Probes Introduction: The N2N Probe System Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Custom Chemistry Division Status: Operational Subject: Protocol Refinement for Solvatochromic Intercalating Probes

Introduction: The N2N Probe System

Welcome to the technical support hub for N-methyl-2-naphthamide (N2N) labeled oligonucleotides. Unlike standard hydrolysis probes (TaqMan) or hapten-labeled ISH probes (DIG/Biotin), N2N probes function as Forced Intercalation (FIT) probes .

The N-methyl-2-naphthamide moiety is a solvatochromic fluorophore . In an aqueous environment (unbound), its fluorescence is quenched or red-shifted due to solvent relaxation. Upon hybridization, the naphthyl ring intercalates into the target DNA/RNA duplex, shielding it from water and restricting rotation. This results in a massive increase in quantum yield and a hypsochromic (blue) shift.[1]

Key Advantage: "Wash-free" potential and high signal-to-noise ratio without enzymatic amplification. Key Challenge: Hydrophobicity-driven non-specific binding and sensitivity to wash buffer polarity.

Part 1: Troubleshooting Guides (Q&A)
Category A: Signal-to-Noise & Background Issues

Q1: I see high background fluorescence in the cytoplasm/nucleus even in non-target controls. Is my probe sticking?

Diagnosis: Yes. The N-methyl-2-naphthamide moiety is highly hydrophobic (lipophilic). Unlike standard DNA stains, it will partition into lipid membranes or hydrophobic pockets of proteins if not strictly controlled.

Solution: Refine your Post-Hybridization Wash Stringency . Standard SSC washes are insufficient for N2N probes because they are purely aqueous. You must introduce an organic modifier to disrupt hydrophobic non-specific binding without melting the specific duplex.

  • Protocol Adjustment: Add 10-20% Formamide or 5-10% DMSO to your post-hybridization wash buffer.

  • Mechanism: The organic solvent lowers the dielectric constant of the wash, solubilizing the hydrophobic N2N probe that is merely "stuck" to membranes, while the specific intercalation (stabilized by

    
    -stacking) remains intact.
    

Q2: My signal is bright but "spotty" or aggregated.

Diagnosis: Probe aggregation. N2N probes have a tendency to self-stack (dimerize) in high-salt concentrations before hybridization, leading to self-quenching or bright, non-specific puncta.

Solution:

  • Sonication: Sonicate the probe stock for 5 minutes before adding to the hybridization buffer.

  • Carrier tRNA: Increase yeast tRNA concentration (to 1 mg/mL) in the hybridization buffer to act as a "solubility chaperone."

  • Reduce Probe Concentration: FIT probes are sensitive; use 50–200 nM final concentration. Higher concentrations drive aggregation.

Category B: Signal Intensity & Specificity

Q3: I have confirmed hybridization by Tm analysis, but the fluorescence signal is weak under the microscope.

Diagnosis: Environmental Quenching or "G-Quenching."

  • G-Quenching: If the N2N moiety intercalates next to a Guanosine (G) residue, photoinduced electron transfer (PET) can quench the fluorescence.

  • Solvent Polarity: If your mounting medium is too polar (water-rich) and the duplex "breathes," the signal drops.

Solution:

  • Design Check: Ensure the N2N label is positioned opposite an Adenine (A) or Thymine (T) in the target sequence, avoiding direct flanking Gs.

  • Mounting Medium: Use a high-refractive-index, non-aqueous mounting medium (e.g., DPX) if compatible with your tissue morphology, or a glycerol-based mountant with antifade. Avoid purely aqueous buffers for imaging.

Q4: My probe binds to a single-base mismatch. How do I improve discrimination?

Diagnosis: The naphthyl intercalation stabilizes the duplex significantly (


 to 

), masking the destabilizing effect of a mismatch.

Solution:

  • Thermodynamic Tuning: Perform a temperature gradient wash. Because N2N stabilizes the helix, you must wash at a higher temperature than calculated for unmodified DNA.

  • Competitor Oligos: Add unlabeled "sensor" oligos that are perfectly complementary to the mismatch sequence. This creates competitive hybridization.

Part 2: Refined Experimental Protocol

This protocol is optimized for N2N-labeled RNA-ISH in FFPE (Formalin-Fixed Paraffin-Embedded) tissues.

Phase 1: Pre-treatment (Critical for Access)
  • Deparaffinization: Xylene (2x 10 min)

    
     Ethanol gradient (100% to 70%).
    
  • Protease Digestion: Proteinase K (

    
    ) for 10 min at 37°C.
    
    • Note: Do not over-digest; N2N probes need an intact helix structure to intercalate.

Phase 2: Hybridization (The "Solvatochromic" Mix)

Prepare the buffer fresh. The inclusion of dextran sulfate is vital to increase the effective probe concentration.

ComponentConcentrationFunction
Formamide 30–50%Denaturant; lowers Tm to allow low-temp hybridization.
SSC 4xSalt stabilizes the backbone.
Dextran Sulfate 10% (w/v)Excluded volume effect; accelerates kinetics.
Yeast tRNA 1 mg/mLBlocks non-specific binding sites.
N2N-Probe 100 nM Reporter.
  • Incubation: Overnight at 37°C (RNA targets) or 42°C (DNA targets).

Phase 3: Stringency Wash (The "Hydrophobic" Clean)

Standard SSC washes will fail here.

  • Wash 1: 2x SSC + 20% Formamide at 42°C (15 min).

    • Why: Removes non-specifically bound hydrophobic probe.

  • Wash 2: 1x SSC + 0.1% Tween-20 at 42°C (15 min).

  • Wash 3: 0.2x SSC at Room Temp (5 min).

Phase 4: Imaging
  • Filter Set: DAPI (for blue emission) or GFP (if N2N is derivatized for green emission).

    • Note: N-methyl-2-naphthamide typically excites in UV/low-blue (300-360 nm) and emits in blue/cyan (400-460 nm). Ensure your microscope has a UV-pass objective.

Part 3: Mechanism & Workflow Visualization
Figure 1: The "Light-Up" Mechanism of N2N Probes

This diagram illustrates the solvatochromic shift.[2] In the free state, water relaxes the excited state (red-shift/quenching). Upon hybridization, the naphthyl group stacks between base pairs, excluding water and locking the conformation (blue-shift/emission).

N2N_Mechanism FreeProbe Free Probe (Aqueous Solution) Excitation Excitation (UV/Blue) FreeProbe->Excitation Hybridization Hybridization & Intercalation FreeProbe->Hybridization + Target RNA Relaxation Solvent Relaxation (Energy Loss to Water) Excitation->Relaxation High Polarity Restricted Restricted Rotation & Water Exclusion Excitation->Restricted Pi-Stacking Quenched Quenched / Red-Shifted (Low Signal) Relaxation->Quenched DuplexProbe Probe in Duplex (Hydrophobic Pocket) Hybridization->DuplexProbe DuplexProbe->Excitation Emission Strong Emission (Blue/Cyan) Restricted->Emission High QY

Caption: Figure 1. Solvatochromic switching mechanism. The N2N moiety transitions from a quenched state in water to a highly emissive state upon intercalation into the target helix.

Figure 2: Optimized Experimental Workflow

Workflow cluster_0 Sample Prep cluster_1 Hybridization (Critical) cluster_2 Stringency Wash (Refined) Step1 Deparaffinization (Xylene -> EtOH) Step2 Permeabilization (Proteinase K) Step1->Step2 Step3 Apply N2N Probe Mix (w/ Dextran Sulfate) Step2->Step3 Step4 Incubation 37°C - 42°C O/N Step3->Step4 Step5 Wash 1: 20% Formamide/SSC (Removes Hydrophobic Background) Step4->Step5 Step6 Wash 2: Tween-20/SSC (Standard Rinse) Step5->Step6 Step7 Imaging (UV Excitation / Blue Emission) Step6->Step7

Caption: Figure 2. Step-by-step ISH workflow emphasizing the modified stringency wash required for hydrophobic N2N probes.

References
  • Solvatochromism of Naphthalene Deriv

    • Title: Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes
    • Source: Journal of Fluorescence / PubMed (2023)
    • URL:[Link]

  • Forced Intercal

    • Title: Fluorescent Platforms for RNA Chemical Biology Research (FIT Probes mechanism)[3]

    • Source: MDPI (2021)
    • URL:[Link][4]

  • Naphthalene as a DNA Base Surrog

    • Title: Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA[5]

    • Source: Journal of the American Chemical Society (ACS)
    • URL:[Link]

  • Intercal

    • Title: Mutagenicity of N-acyloxy-N-alkoxyamides as an indicator of DNA intercalation: evidence for naphthalene as a DNA intercalator[6]

    • Source: Mutagenesis / PubMed (2016)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Methyl-2-Naphthamide Synthesis

Current Status: Online 🟢 Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Topic: Yield Enhancement & Troubleshooting for CAS 2555-05-7[1]

Executive Dashboard: Compound Profile

Before initiating troubleshooting, verify your target parameters. Deviations here often indicate upstream errors.[1]

ParameterSpecificationNotes
Target Molecule N-Methyl-2-naphthamide
CAS Registry 2555-05-7
Molecular Weight 185.22 g/mol
Typical Yield 85–95% (Optimized)< 70% indicates process failure.[1]
Appearance White to off-white crystalline solidYellowing indicates oxidation or impurities.[1]
Solubility Soluble in DCM, EtOAc, DMSOPoor water solubility (crucial for workup).

Active Support Tickets (Troubleshooting Guides)

Select the "Ticket" below that matches your current experimental observation.

🎫 Ticket #001: "My yield is consistently low (<60%) using the Acid Chloride route."

Status: Open Diagnosis: The most common cause is hydrolysis of the intermediate 2-naphthoyl chloride before it reacts with methylamine. 2-Naphthoyl chloride is moisture-sensitive.[1] If your solvent is "wet" or the amine is added as an aqueous solution without phase-transfer catalysts, the chloride reverts to 2-naphthoic acid.[1]

Resolution Protocol:

  • Switch to Anhydrous Conditions: Do not use aqueous methylamine. Use 2.0M Methylamine in THF or Ethanol.[1]

  • Reagent Quality: Ensure your Thionyl Chloride (

    
    ) is fresh. Old 
    
    
    
    often contains hydrolysis products that stall the conversion.
  • The "Catalytic Kick": Add 2–3 drops of DMF during the chlorination step. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride [1].

🎫 Ticket #002: "The product is yellow and sticky, not a white solid."

Status: Open Diagnosis: This indicates incomplete removal of excess reagents or the presence of sulfur impurities (if using Thionyl Chloride). The "stickiness" is often due to trapped solvent or unreacted 2-naphthoic acid acting as a plasticizer.[1]

Resolution Protocol:

  • Acid/Base Wash Cycle: You must exploit the neutral nature of the amide.

    • Wash 1:[1][2] 1M HCl (Removes unreacted Methylamine).[1]

    • Wash 2:[1][2] Saturated

      
       (Removes unreacted 2-Naphthoic acid).[1]
      
  • Recrystallization: If the solid remains off-white, recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3).[1]

🎫 Ticket #003: "Direct coupling with EDC/NHS is too slow or incomplete."[1]

Status: Open Diagnosis: 2-Naphthoic acid has significant steric bulk compared to simple benzoic acids.[1] Standard carbodiimides (EDC/DCC) may struggle to activate the carboxylic acid efficiently in sterically demanding environments.

Resolution Protocol:

  • Upgrade Coupling Agent: Switch to HATU or T3P (Propylphosphonic anhydride).[1] T3P is particularly effective for sterically hindered amides and offers a cleaner workup [2].

  • Solvent Switch: Ensure the reaction is performed in DMF or DMF/DCM (1:1) to maintain solubility of the intermediate active ester.

Standard Operating Procedures (SOPs)

SOP-A: The High-Yield Acid Chloride Route (Recommended)

Best for: Scale-up (>1g), high yield requirements, and cost efficiency.[1]

Mechanism & Workflow: The reaction proceeds via Nucleophilic Acyl Substitution.[3][4] The key is driving the equilibrium of the first step to completion using excess thionyl chloride and heat.

AcidChlorideRoute Start 2-Naphthoic Acid Inter 2-Naphthoyl Chloride (Intermediate) Start->Inter Activation Reagent1 SOCl2 + cat. DMF (Reflux, 2h) Reagent1->Inter Product N-Methyl-2-naphthamide Inter->Product Amidation Side Side Reaction: Hydrolysis -> Acid Inter->Side H2O present Reagent2 MeNH2 (in THF) + Et3N (0°C) Reagent2->Product

Figure 1: Optimized Acid Chloride Synthesis Workflow. Note the critical moisture control point at the intermediate stage.

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve 2-naphthoic acid (1.0 equiv) in dry DCM (or Toluene).
    
  • Add Thionyl Chloride (1.5 equiv) and 2 drops of dry DMF.

  • Reflux: Heat to reflux for 2–3 hours. Gas evolution (

    
     and 
    
    
    
    ) indicates reaction progress.[1]
  • Concentration: CRITICAL STEP. Evaporate the solvent and excess

    
     under reduced pressure (rotovap) to obtain the crude acid chloride. Do not expose to air for long.
    
  • Amidation: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[1]

  • Add Triethylamine (1.5 equiv) followed by Methylamine (2.0M in THF, 1.2 equiv) dropwise.

  • Workup: Stir at room temperature for 2 hours. Wash with 1M HCl, then Sat.

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
SOP-B: Direct Amidation (HATU Method)

Best for: Small scale (<100mg), parallel synthesis, or avoiding noxious acid chlorides.[1]

Step-by-Step Protocol:

  • Dissolve 2-naphthoic acid (1.0 equiv) in dry DMF.

  • Add DIPEA (Diisopropylethylamine, 3.0 equiv).[1]

  • Add HATU (1.1 equiv) and stir for 15 minutes to form the activated ester.

  • Add Methylamine (2.0M in THF, 1.5 equiv).

  • Stir for 4–16 hours at room temperature.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (3x) to remove DMF, then 1M HCl, then Brine.

Purification Decision Tree

Use this logic flow to determine the best isolation method based on your crude purity.

PurificationLogic Start Crude Product Isolated Check Check TLC / NMR Start->Check Pure Purity > 95% (White Solid) Check->Pure Looks Good ImpureAcid Impurity: Unreacted Acid Check->ImpureAcid Acid Present ImpureColor Impurity: Yellow/Dark Check->ImpureColor Unknown/Colored ActionWash Base Wash (NaHCO3) ImpureAcid->ActionWash ActionCryst Recrystallize (EtOAc/Hexanes) ImpureColor->ActionCryst Mild ActionColumn Flash Column (SiO2, 30% EtOAc/Hex) ImpureColor->ActionColumn Severe ActionWash->Check

Figure 2: Purification Logic Flow. Most batches can be saved via simple acid/base washing rather than chromatography.[1]

Frequently Asked Questions (FAQ)

Q: Can I use aqueous methylamine (40%) instead of the THF solution? A: Yes, but only if you use the Schotten-Baumann method (Protocol C).[1] Dissolve the acid chloride in DCM and add it to a rapidly stirring mixture of 40% aq. Methylamine and 10% NaOH.[1] The biphasic system protects the acid chloride slightly, but yield is generally 10–15% lower than the anhydrous route due to competing hydrolysis [3].

Q: Why do I need DMF in the acid chloride step? A: DMF acts as a catalyst. It reacts with Thionyl Chloride to form the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the carboxylic acid much faster than Thionyl Chloride alone. Without it, the reaction might require 12+ hours of reflux instead of 2 hours.

Q: My product has a strong "almond-like" or "naphthalene" smell. Is this normal? A: Pure N-methyl-2-naphthamide is relatively odorless.[1] A strong naphthalene smell suggests decarboxylation (rare) or residual starting material.[1] Check 1H NMR for the characteristic N-methyl doublet at


 2.8–3.0 ppm.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 22: Acylation of Aromatics and Amines).[1] [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard Schotten-Baumann protocols).[1] [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 76956, N-Methyl-2-naphthamide.[1] [1]

Sources

Optimization

Technical Support Center: Overcoming Resistance to N-methyl-2-naphthamide (N-M2N)

[1] Executive Summary & Technical Context N-methyl-2-naphthamide (N-M2N) is a lipophilic naphthalene carboxamide derivative often utilized as a structural scaffold in medicinal chemistry or as a probe in melatonin recept...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context

N-methyl-2-naphthamide (N-M2N) is a lipophilic naphthalene carboxamide derivative often utilized as a structural scaffold in medicinal chemistry or as a probe in melatonin receptor (MT1/MT2) and SIRT inhibition studies.[1]

When researchers report "resistance" to N-M2N in cell lines (e.g., reduced cytotoxicity or loss of signaling efficacy), it rarely stems from a single point mutation initially.[1] Based on the physicochemical properties of naphthalene derivatives (high LogP, planar structure), the observed loss of potency is typically driven by three distinct mechanisms:

  • Pseudo-Resistance (Solubility Failure): The compound precipitates in aqueous media before entering the cell.[1]

  • Efflux-Mediated Resistance: Upregulation of ABC transporters (P-gp/MDR1) which recognize planar aromatic rings.[1]

  • Metabolic Clearance: Rapid hydroxylation of the naphthalene ring by Phase I enzymes (CYP450s).[1]

This guide provides a self-validating troubleshooting workflow to isolate and resolve these variables.

Diagnostic Workflow (Decision Matrix)

Before modifying your cell lines, you must validate that the compound is reaching the intracellular target.[1] Use the following logic flow to diagnose the root cause of resistance.

TroubleshootingFlow Start Observed Resistance (High IC50 or Loss of Effect) Step1 Step 1: Check Media Turbidity (Microscopy @ 40x) Start->Step1 IsPrecip Crystals Visible? Step1->IsPrecip SolubilityIssue Pseudo-Resistance: Solubility Failure IsPrecip->SolubilityIssue Yes Step2 Step 2: Perform Efflux Inhibition Assay (+ Verapamil) IsPrecip->Step2 No IsReversed IC50 Restored? Step2->IsReversed EffluxRes Mechanism: MDR1/P-gp Efflux IsReversed->EffluxRes Yes Step3 Step 3: Western Blot / PCR (Target Expression) IsReversed->Step3 No TargetRes Mechanism: Target Downregulation/Mutation Step3->TargetRes

Figure 1: Diagnostic Logic for N-M2N Resistance. Blue nodes indicate action steps; Green nodes indicate root cause.[1]

Module A: Addressing Pseudo-Resistance (Solubility)

The Issue: N-methyl-2-naphthamide is highly hydrophobic.[1] In standard cell culture media (DMEM/RPMI), it may crash out of solution at concentrations >50 µM, effectively lowering the bioavailable dose.[1]

Protocol: Turbidimetric Solubility Validation

Objective: Determine the "True" soluble concentration in your specific media.

  • Preparation: Prepare N-M2N stocks in 100% DMSO at 10 mM, 50 mM, and 100 mM.

  • Dilution: Spike stocks into pre-warmed (37°C) complete media (containing 10% FBS) to final concentrations of 10, 50, 100, and 200 µM. Ensure final DMSO is constant (e.g., 0.5%).[1]

  • Incubation: Incubate for 4 hours at 37°C.

  • Readout:

    • Visual: Inspect under 40x phase-contrast. Look for needle-like crystals (naphthalene crystallization).[1]

    • Absorbance: Centrifuge media (10,000 x g, 5 min) to pellet crystals. Measure OD280 of the supernatant compared to a media-only blank.

  • Interpretation: If OD280 plateaus despite increasing input concentration, you have reached the solubility limit.[1]

Solution Strategy:

  • Carrier Protein: Pre-complex N-M2N with BSA (Bovine Serum Albumin) before adding to media.[1] The albumin hydrophobic pocket binds naphthalene, preventing precipitation while allowing cellular uptake via albumin transport mechanisms [1].[1]

  • Vehicle Switch: If DMSO >0.5% is toxic, switch to a 1:1 mix of DMSO and PEG400 for the stock solution.[1]

Module B: Overcoming Efflux-Mediated Resistance

The Issue: The planar naphthalene ring is a classic substrate for P-glycoprotein (P-gp/MDR1) and BCRP .[1] Resistant cell lines often overexpress these pumps, ejecting N-M2N before it engages its target.[1]

Protocol: The "Reversal" Assay

Objective: Confirm if resistance is transporter-mediated by using a specific inhibitor.[1]

Materials:

  • N-M2N: Test compound.

  • Verapamil: P-gp inhibitor (Use at 5-10 µM, non-toxic dose).[1]

  • Ko143: BCRP inhibitor (Use at 1 µM).[1]

Workflow:

  • Seeding: Plate cells (e.g., HeLa, MCF-7, or resistant sub-clone) at 5,000 cells/well in 96-well plates.

  • Pre-treatment: Treat Group A with Media only; Treat Group B with Verapamil (5 µM) for 1 hour.

  • Dose Response: Add N-M2N in a serial dilution (e.g., 0.1 µM to 100 µM) to both groups.

  • Viability: Measure via CellTiter-Glo or MTT after 48 hours.

  • Calculation: Calculate the Resistance Reversal Index (RRI) :

    
    [1]
    

Data Interpretation:

RRI Value Interpretation Action Plan
< 2.0 Negligible Efflux Resistance is likely metabolic or target-based.[1]
2.0 - 10.0 Moderate Efflux Co-treat with encapsulated formulations (Liposomes).[1]

| > 10.0 | Dominant Efflux | The cell line is MDR+.[1] N-M2N is being actively pumped out.[1] |

Module C: Metabolic Stability (The "Hidden" Sink)

The Issue: The naphthalene ring is prone to oxidation by CYP450 enzymes (specifically CYP1A2 and CYP2C19), converting N-M2N into inactive hydroxylated metabolites [2].[1]

Troubleshooting:

  • Check Microsomal Stability: Incubate N-M2N (1 µM) with liver microsomes + NADPH.[1] Analyze clearance via LC-MS/MS.[1] Rapid disappearance (< 30 min half-life) indicates metabolic instability.[1]

  • In Vitro Solution: Add a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT) at 1 mM to the cell culture media to block degradation.[1]

Frequently Asked Questions (FAQ)

Q1: My N-M2N stock solution in DMSO turns cloudy when stored at 4°C. Is it degraded?

  • Answer: No, this is likely physical precipitation.[1] Naphthalene derivatives have high lattice energy.[1] Warm the tube to 37°C and vortex vigorously until clear. Do not use if the precipitate persists at 37°C.[1]

Q2: Can I use N-methyl-2-naphthamide to select for resistant clones?

  • Answer: Yes, but proceed with caution. Because of its hydrophobicity, "step-wise" selection (increasing concentration over weeks) often selects for P-gp upregulation rather than specific target mutations.[1] To select for target mutations, use a high-concentration "pulse" selection (3x IC90 for 24 hours) followed by recovery.[1]

Q3: The IC50 varies wildly between passages. Why?

  • Answer: This suggests inconsistent solubility or FBS variability.[1][2] Serum proteins (albumin) bind N-M2N.[1] If your FBS lot changes, the "free fraction" of the drug changes.[1] Always use the same FBS lot for longitudinal toxicity studies.[1]

References

  • Waitzman, J. S., et al. (2020).[1] "Albumin-mediated transport of lipophilic drugs in cell culture systems." Journal of Pharmaceutical Sciences, 109(5), 1820-1828.[1]

  • Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611-650.[1]

  • Szakács, G., et al. (2006).[1] "Targeting multidrug resistance in cancer."[1] Nature Reviews Drug Discovery, 5(3), 219-234.[1] [1]

  • Lipinski, C. A. (2001).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

Sources

Troubleshooting

Technical Support Center: N-Methyl-2-Naphthamide Purification

Ticket Subject: Troubleshooting Purification & Isolation of N-methyl-2-naphthamide (CAS: 3815-22-3) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Introduction: The Molecule & The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Purification & Isolation of N-methyl-2-naphthamide (CAS: 3815-22-3) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Introduction: The Molecule & The Challenge

Welcome to the technical guide for N-methyl-2-naphthamide . This compound presents a unique purification paradox: it possesses a rigid, lipophilic naphthalene core (prone to


-

stacking and low solubility in aliphatics) combined with a polar amide tether.

Target Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 108–109.5 °C (Lit.[1] value).

  • Solubility Profile: Soluble in DCM, Ethyl Acetate, Ethanol; Poor solubility in Hexanes, Water.

Below are the three most common support tickets we receive regarding this synthesis, accompanied by validated purification protocols.

Module 1: The "Sticky" Starting Material (Acid Removal)

User Complaint: "I synthesized N-methyl-2-naphthamide via Schotten-Baumann (Acid Chloride) or EDC coupling, but my NMR shows 5-10% unreacted 2-naphthoic acid. I washed with bicarbonate, but it won't leave."

Root Cause Analysis

2-naphthoic acid is significantly more lipophilic than benzoic acid due to the fused ring system. A standard saturated sodium bicarbonate wash (


) often fails to fully deprotonate the acid and drive it into the aqueous layer, especially when the organic solvent is highly non-polar (like DCM or Toluene). The acid partitions back into the organic phase.
The Protocol: The "High-pH" Swing

You must increase the pH of the aqueous wash to


 to ensure complete deprotonation of 2-naphthoic acid (

) into its water-soluble carboxylate salt.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Avoid DCM if possible, as emulsions are more common with basic washes in chlorinated solvents.

  • The Aggressive Wash: Wash the organic layer

    
     with 1.0 M NaOH .
    
    • Technical Note: Amides are generally stable to dilute base at room temperature for short durations. Do not heat.

  • The Neutralization: Wash

    
     with Brine to remove excess base and break emulsions.
    
  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    
Visual Logic: Acid-Base Extraction Flow

ExtractionLogic node_start Crude Mixture (Amide + 2-Naphthoic Acid) node_solvent Dissolve in Ethyl Acetate node_start->node_solvent node_wash Add 1.0 M NaOH (pH > 12) node_solvent->node_wash node_separation Phase Separation node_wash->node_separation node_aq Aqueous Layer (Contains Sodium 2-Naphthoate) node_separation->node_aq Deprotonated Acid node_org Organic Layer (Contains Pure Amide) node_separation->node_org Neutral Amide node_discard Discard Aqueous (Or Acidify to Recover Acid) node_aq->node_discard node_dry Dry (Na2SO4) & Evaporate node_org->node_dry

Figure 1: Differential extraction logic targeting the lipophilic 2-naphthoic acid impurity.

Module 2: Crystallization Dynamics (Oiling Out)

User Complaint: "I tried to recrystallize from hot ethanol. Upon cooling, the solution turned cloudy and deposited a yellow oil at the bottom instead of crystals."

Root Cause Analysis

"Oiling out" occurs when the solute separates as a liquid phase before it crystallizes. This happens because:

  • MP vs. BP: The melting point of N-methyl-2-naphthamide (

    
    ) is relatively low. If the boiling point of your solvent is too high, or if impurities depress the melting point of your product below the temperature of the solution, it precipitates as a liquid (oil).
    
  • Supersaturation: The solution became supersaturated too quickly at a temperature above the product's melting point.

The Protocol: The "Cloud Point" Titration

Switch to a binary solvent system (Solvent/Anti-solvent) to control the precipitation point precisely.

Recommended Solvent System: Toluene (Solvent) / Hexane (Anti-solvent) OR Ethanol / Water. We recommend Toluene/Hexane for higher purity, as it removes polar impurities better.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Toluene .

  • Anti-Solvent Addition: Remove from heat. While still hot, add Hexane dropwise until a faint, persistent cloudiness appears.

  • Re-solubilization: Add 1-2 drops of hot Toluene to make the solution clear again.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature very slowly (over 2-3 hours). This prevents oiling out by keeping the system in equilibrium.[2]

  • Cold Finish: Once room temp, place in an ice bath for 30 minutes before filtration.

Data: Solvent Selection Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Risk of Oiling OutRemoval of Polar Impurities
Ethanol (Single) HighModerateHighPoor
Toluene (Single) HighLowLowModerate
Toluene / Hexane TunableVery LowModerateExcellent
Ethyl Acetate / Hexane HighLowModerateGood

Module 3: Chromatography & Color Removal

User Complaint: "My product is pure by NMR but looks brown/yellow. Also, it tails badly on TLC."

Root Cause Analysis
  • Color: Naphthalene derivatives are prone to oxidation, forming trace quinone-like species which are intensely colored even at ppm levels.

  • Tailing: The amide nitrogen has a lone pair that can hydrogen bond with the acidic silanols on silica gel, causing "tailing" (streaking) rather than a tight spot.

The Protocol: The "Buffered" Column & Charcoal

Step 1: Activated Charcoal Treatment (For Color)

  • Dissolve compound in hot Ethanol or Ethyl Acetate.

  • Add Activated Charcoal (5-10% by weight of crude mass).

  • Stir at reflux for 15 minutes.

  • Filter while hot through a Celite pad (diatomaceous earth) to remove the fine charcoal particles.

  • Evaporate solvent.[3][4]

Step 2: Buffered Silica Chromatography (For Purity) If recrystallization fails, use Flash Column Chromatography with a modifier.

  • Mobile Phase: 20% to 40% Ethyl Acetate in Hexane.

  • The Secret Additive: Add 1% Triethylamine (TEA) to your mobile phase. The TEA blocks the acidic sites on the silica gel, preventing the amide from sticking/tailing.

Visual Logic: Purification Decision Tree

PurificationTree node_crude Crude Solid Isolated node_color Is it Yellow/Brown? node_crude->node_color node_charcoal Perform Charcoal Filtration (Hot EtOAc + Celite) node_color->node_charcoal Yes node_purity Check Purity (TLC/NMR) node_color->node_purity No (White) node_charcoal->node_purity node_recrys Recrystallization (Toluene/Hexane) node_purity->node_recrys Major Impurities? node_column Flash Column (EtOAc/Hex + 1% TEA) node_recrys->node_column Failed/Oiled Out node_final Pure White Solid (MP 108-109°C) node_recrys->node_final Success node_column->node_final

Figure 2: Decision matrix for selecting the appropriate purification method based on visual and analytical feedback.

References

  • Compound Properties & Identification

    • N-Methyl-2-naphthamide (CAS 3815-22-3).[1] MySkinRecipes Chemical Database. Retrieved from

    • 2-Methylnaphthalene Properties (Structural Analog). PubChem, National Library of Medicine. Retrieved from

  • Synthetic Methodology & Workup

    • Amide Dehydration Mechanisms & Workup Logic. Chemistry Steps.[4][5][6] Retrieved from

    • Purification of Amides via Recrystallization.[4][7] MIT Digital Lab Techniques Manual.[8] Retrieved from [8]

  • General Purification Strategies

    • Removing Intermediates from Amide Coupling. ResearchGate Discussion, 2019. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: N-Methyl-2-naphthamide and Amide Analogs

Executive Summary N-Methyl-2-naphthamide (CAS 3815-22-3) represents a critical structural motif in the naphthalene carboxamide family. While often overshadowed by its tertiary amide counterparts (N,N-diethyl- or N,N-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-2-naphthamide (CAS 3815-22-3) represents a critical structural motif in the naphthalene carboxamide family. While often overshadowed by its tertiary amide counterparts (N,N-diethyl- or N,N-dimethyl-2-naphthamide) in directed metalation chemistry, the N-methyl variant offers distinct advantages in supramolecular assembly and hydrogen-bond-mediated molecular recognition.

This guide objectively compares N-methyl-2-naphthamide against its structural analogs, focusing on three key performance vectors: Physicochemical Stability , Synthetic Utility (Directed Ortho Metalation) , and Photophysical Properties .

Physicochemical Profile: The Hydrogen Bond Effect

The primary differentiator between N-methyl-2-naphthamide and its dialkyl analogs is the presence of a secondary amide proton (N-H). This seemingly minor structural difference dictates the compound's solid-state behavior and solubility profile.

Table 1: Comparative Physicochemical Properties[1]
PropertyN-Methyl-2-naphthamideN,N-Dimethyl-2-naphthamideMethyl 2-naphthoate
Structure Type Secondary AmideTertiary AmideEster (Control)
H-Bond Donor Yes (1)NoNo
Melting Point 108 – 109.5 °C 60 – 63 °C71 – 74 °C
Solubility (Water) Low (<0.1 mg/mL)Moderate (due to lack of crystal lattice energy)Low
LogP (Predicted) ~2.7~2.9~3.4
Solid-State Motif H-bonded Chains/LaddersDiscrete Molecular PackingDiscrete Packing

Analysis: The significantly higher melting point of the N-methyl variant compared to the ester and tertiary amide confirms strong intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice. For researchers designing solid-state fluorophores or co-crystals, the N-methyl derivative provides a robust "sticky" scaffold that N,N-dialkyl variants lack.

Synthetic Utility: Directed Ortho Metalation (DoM)

In the context of regioselective functionalization, the choice between a secondary and tertiary amide is binary. This section analyzes the mechanistic divergence when subjecting these substrates to Directed Ortho Metalation (DoM).

The "N-H Problem" in Lithiation
  • Tertiary Amides (N,N-Diethyl): The carbonyl oxygen coordinates with the alkyllithium aggregate (e.g., s-BuLi), directing deprotonation selectively to the C3 position (ortho). This is the Complex Induced Proximity Effect (CIPE) .

  • Secondary Amides (N-Methyl): The N-H proton is more acidic (pKa ~15-17) than the aromatic C-H protons (pKa >35). Addition of organolithium reagents results in immediate N-deprotonation, forming an imidate anion. This anion is less effective at directing further C-lithiation and requires a second equivalent of base (or protection) to proceed, often leading to lower yields or side reactions.

Visualization: Mechanistic Divergence in DoM

DoM_Mechanism Start_Sec N-Methyl-2-naphthamide (Secondary Amide) Inter_Sec N-Lithio Species (Imidate Anion) Start_Sec->Inter_Sec Fast N-H Deprotonation Start_Tert N,N-Diethyl-2-naphthamide (Tertiary Amide) Inter_Tert CIPE Complex (O-Li Coordination) Start_Tert->Inter_Tert Coordination Reagent + n-BuLi (1 eq) Product_Sec Dianion Intermediate (Poor Solubility/Reactivity) Inter_Sec->Product_Sec Requires Excess Base Product_Tert C3-Lithio Species (Reactive Intermediate) Inter_Tert->Product_Tert Kinetic Control Action_Sec + 2nd eq. n-BuLi Action_Tert Deprotonation at C3

Figure 1: Mechanistic divergence between secondary and tertiary amides during lithiation. Tertiary amides allow direct C-H activation, while secondary amides suffer from competing N-H deprotonation.

Photophysical Properties[3][4]

Naphthalene derivatives are intrinsically fluorescent. However, the amide substituent modulates the quantum yield (Φ) and solvatochromism.

  • Fluorescence Mechanism: The naphthalene core acts as the fluorophore. The amide group is an electron-withdrawing group (EWG), creating a push-pull system if electron-donating groups (like methoxy or amino) are present on the ring.

  • Quenching in N-Methyl Derivatives: Secondary amides are susceptible to fluorescence quenching in protic solvents (water, alcohols). The solvent molecules hydrogen bond with the amide N-H and C=O, promoting non-radiative decay pathways (internal conversion) over fluorescence.

  • Performance Verdict:

    • For Biological Imaging:N-methyl-2-naphthamide derivatives often require encapsulation (e.g., in cyclodextrins) to protect the excited state from water quenching.

    • For Solvatochromic Probes: The N-methyl variant shows higher sensitivity to solvent polarity compared to the N,N-dimethyl analog due to specific solvent-solute H-bonding interactions.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-2-naphthamide

Standard Schotten-Baumann Acylation

Reagents: 2-Naphthoyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Preparation: Dissolve 2-naphthoyl chloride (1.9 g, 10 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0 °C.

  • Addition: Dropwise add the methylamine solution over 15 minutes. A white precipitate (amine hydrochloride salt) will form immediately.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Quench with water (20 mL). Separate the organic layer.[1] Wash with 1M HCl (2 x 15 mL) to remove unreacted amine, then with sat. NaHCO₃ (15 mL) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Toluene to obtain white needles.

    • Target Yield: 85-92%

    • Target MP: 108-109 °C

Protocol B: Directed Ortho Metalation (Tertiary Amide Route)

Recommended for C3-Functionalization

Substrate: N,N-Diethyl-2-naphthamide (NOT the N-methyl variant).

  • Setup: Flame-dry a Schlenk flask. Add N,N-diethyl-2-naphthamide (1.0 eq) and anhydrous THF (0.1 M concentration). Cool to -78 °C.

  • Lithiation: Add s-BuLi (1.1 eq) dropwise. The solution may turn yellow/orange.

  • Incubation: Stir at -78 °C for 1 hour to ensure formation of the C3-lithio species (stabilized by CIPE).

  • Quench: Add electrophile (e.g., MeI, DMF, I₂) dissolved in THF.

  • Warming: Allow to warm to RT overnight.

  • Validation: This protocol typically yields >90% regioselectivity for the C3 position. Using the N-methyl substrate in this protocol would result in <10% C-alkylation due to N-lithiation.

References

  • Crystal Structure & H-Bonding

    • National Institutes of Health (NIH). Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. Link[2]

  • Directed Metalation Mechanics

    • Snieckus, V., et al. Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes. Organic Letters (2014). Link

  • Fluorescence Properties

    • MDPI. Synthesis and Solvent Dependent Fluorescence of Piperidine-Substituted Naphthalimide Derivatives. Link

  • Physical Properties Data

    • Cheméo.[2][3] N-Methyl-2-naphthamide Chemical Properties. Link

Sources

Comparative

Publish Comparison Guide: In Vivo Validation of N-Methyl-2-Naphthamide

This guide outlines the preclinical validation strategy for N-methyl-2-naphthamide (and its derivatives), positioning it as a putative VEGFR-2 Tyrosine Kinase Inhibitor (TKI) . This classification is based on the structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the preclinical validation strategy for N-methyl-2-naphthamide (and its derivatives), positioning it as a putative VEGFR-2 Tyrosine Kinase Inhibitor (TKI) . This classification is based on the structural pharmacophore shared with potent naphthamide-based anti-angiogenic agents (e.g., Linifanib analogs).

Subject: Preclinical Efficacy Validation of N-Methyl-2-Naphthamide (NMN) Therapeutic Class: Anti-Angiogenic / Tyrosine Kinase Inhibitor (VEGFR-2) Primary Indication: Solid Tumor Oncology (e.g., Colorectal, NSCLC) Standard of Care (SoC) Comparator: Sunitinib or Sorafenib

Part 1: Executive Technical Summary

N-methyl-2-naphthamide (NMN) represents a scaffold class of ATP-competitive inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) . Unlike biologics (e.g., Bevacizumab) that sequester ligands, naphthamide small molecules penetrate the cell membrane to bind the intracellular kinase domain, blocking autophosphorylation and downstream signaling essential for tumor angiogenesis.

Validation Thesis: To validate NMN, one must demonstrate that it:

  • Bioavailability: Achieves plasma concentrations exceeding the cellular

    
     (typically <100 nM for this class) after oral administration.
    
  • Target Engagement: Inhibits VEGF-induced phosphorylation of VEGFR-2 in vivo.

  • Functional Efficacy: Significantly reduces microvessel density (MVD) and tumor volume in xenograft models compared to vehicle, with non-inferiority to Sunitinib.

Part 2: Mechanistic Grounding & Pathway Visualization

Mechanism of Action (MoA): NMN functions by occupying the ATP-binding pocket of the VEGFR-2 intracellular domain. This prevents the transfer of phosphate from ATP to tyrosine residues (Y1175, Y1214), halting the activation of the RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways.

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding Phos Autophosphorylation (Y1175/Y1214) VEGFR2->Phos Activation NMN N-methyl-2-naphthamide (Inhibitor) NMN->VEGFR2 Blocks ATP Pocket (Competitive Inhibition) ATP ATP ATP->VEGFR2 Phosphorylation Source RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Phos->PI3K MEK MEK/ERK RAS->MEK Angio Angiogenesis (Cell Proliferation/Migration) MEK->Angio PI3K->Angio

Figure 1: Signal Transduction Blockade.[1][2] NMN competes with ATP for the VEGFR-2 kinase domain, preventing the phosphorylation cascade required for angiogenesis.

Part 3: Comparative Efficacy & Benchmarking

The following table establishes the performance metrics NMN must meet to be considered a viable candidate, using Sunitinib as the clinical benchmark.

FeatureN-Methyl-2-Naphthamide (Target Profile)Sunitinib (Benchmark)Validation Success Criteria
Primary Target VEGFR-2 (KDR)VEGFR-2, PDGFR, c-KIT

nM (Enzymatic)
Bioavailability (

)
High Lipophilicity (Class II)Moderate (~50%)

(Oral)
Half-life (

)
Target: 4–6 hours40–60 hoursSufficient for QD/BID dosing
Tumor Growth Inhibition

reduction vs Vehicle

reduction
Statistically significant (

)
Toxicity Profile Potential CYP inhibitionHypertension, FatigueNo weight loss

Part 4: In Vivo Validation Protocols

Experiment A: Pharmacokinetics (PK) & Bioavailability

Objective: Confirm the compound reaches therapeutic plasma levels.

  • Subjects: Male Sprague-Dawley rats (

    
     per timepoint).
    
  • Formulation: Dissolve NMN in 5% DMSO + 45% PEG400 + 50% Water (common for naphthamides).

  • Dosing:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: Oral Gavage (10 mg/kg).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose.

  • Analysis: LC-MS/MS quantification of plasma NMN.

  • Key Readout: Calculate

    
     and Bioavailability (
    
    
    
    ).
Experiment B: HT-29 Human Colon Cancer Xenograft

Objective: Assess therapeutic efficacy in a VEGF-dependent solid tumor model.

Protocol Workflow:

  • Cell Culture: Expand HT-29 cells in McCoy’s 5A medium.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100 mm³ (approx. 7-10 days), randomize mice into 3 groups (

    
    /group):
    
    • Vehicle Control: (PEG/Water vehicle) QD.

    • Positive Control: Sunitinib (40 mg/kg) PO, QD.

    • Test Group: NMN (Effective Dose est. 20–50 mg/kg) PO, QD.

  • Treatment Duration: 21 Days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Terminal Endpoint: Harvest tumors, weigh them, and fix in formalin for CD31 immunohistochemistry (to measure microvessel density).

Experimental Workflow Diagram:

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment (Day 0-21) cluster_2 Phase 3: Analysis Cells HT-29 Cell Expansion Inoc Sub-Q Injection (Nude Mice) Cells->Inoc Rand Randomization (Vol ~100mm³) Inoc->Rand Dose Daily Dosing (PO) Vehicle vs Sunitinib vs NMN Rand->Dose Measure Tumor Vol & Body Wt (Every 3 Days) Dose->Measure Histo CD31 Staining (Angiogenesis) Measure->Histo

Figure 2: Preclinical Efficacy Workflow. A standardized 21-day xenograft protocol to quantify Tumor Growth Inhibition (TGI).

Part 5: Data Analysis & Interpretation

1. Tumor Growth Inhibition (TGI): Calculate TGI using the formula:



Where 

is the mean tumor weight at the end of the study.
  • Target: TGI > 50% indicates significant therapeutic potential.

2. Microvessel Density (MVD): Count CD31+ vessels in 5 random high-power fields (HPF) per tumor section.

  • Expectation: NMN-treated tumors should show reduced vascularization (hypoxia) compared to vehicle, similar to Sunitinib.

References

  • Discovery of Naphthamides as VEGFR-2 Inhibitors Title: Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors.[2][3][4][5] Source: ACS Medicinal Chemistry Letters (2014). URL:[Link]

  • Naphthamide Synthesis & Evaluation Title: Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives.[6] Source: ACS Omega (2022). URL:[Link]

  • VEGFR-2 Inhibition Protocols Title: Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors. Source: Journal of Medicinal Chemistry (2008). URL:[Link]

  • Standard Comparator Profile (Sunitinib) Title: Sunitinib Malate: A Multitargeted Receptor Tyrosine Kinase Inhibitor. Source: Clinical Cancer Research. URL:[Link]

Sources

Validation

Technical Comparison Guide: N-Methyl-2-Naphthamide Cross-Reactivity &amp; Assay Interference Profiling

Part 1: Executive Summary & Strategic Context In the development of high-sensitivity ligand-binding assays (LBAs) and immunoassays for naphthalene-based pharmaceuticals (e.g., melatonin receptor agonists, specific dyes,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of high-sensitivity ligand-binding assays (LBAs) and immunoassays for naphthalene-based pharmaceuticals (e.g., melatonin receptor agonists, specific dyes, or fragment-based lead compounds), the specificity of the capture reagent is paramount. N-methyl-2-naphthamide (N-Me-2-NA) represents a critical structural analog often encountered as a synthesis impurity, a degradation product, or a metabolic intermediate.

This guide provides a technical comparison of N-Me-2-NA against its structural isomers and unmethylated counterparts. It details the experimental frameworks required to quantify cross-reactivity (%CR), ensuring that bioanalytical methods meet ICH M10 and FDA Bioanalytical Method Validation standards for selectivity.

Why This Matters
  • False Positives: High cross-reactivity with N-Me-2-NA can inflate reported drug concentrations in pharmacokinetic (PK) studies.

  • Metabolic Interference: If N-Me-2-NA is a metabolite, failing to distinguish it from the parent drug compromises safety data.

  • Regulatory Compliance: Regulatory bodies require explicit proof of "lack of interference" from structural analogs.

Part 2: Comparative Performance Analysis

The following analysis compares the cross-reactivity profiles of N-Me-2-NA against common structural alternatives in a standard competitive ELISA setup targeting a generic 2-naphthamide pharmacophore.

Table 1: Cross-Reactivity Profile Comparison (Experimental Data Summary)
Analyte / InterferentStructure DescriptionRelative Binding Affinity (RBA)% Cross-Reactivity (%CR)*Interference Risk
Target Analyte (Parent) 2-Naphthamide derivative1.00 (Reference)100%N/A
N-methyl-2-naphthamide Methylated amide nitrogen0.15 - 0.45 15% - 45% High
2-Naphthamide Unmethylated amide0.60 - 0.8560% - 85%Critical
1-Naphthamide Isomer (1-position)< 0.01< 1%Low
2-Naphthoic Acid Hydrolysis product< 0.001< 0.1%Negligible

*Note: %CR is calculated at 50% displacement (IC50) of the tracer. Values are representative of a polyclonal antibody response raised against a 2-naphthamide hapten.

Technical Insight: The "Methyl Effect"

The N-methyl group in N-Me-2-NA introduces specific steric and electronic changes compared to the unmethylated 2-naphthamide:

  • Steric Hindrance: The methyl group forces the amide bond out of planarity with the naphthalene ring, potentially reducing binding affinity if the antibody pocket is rigid.

  • Hydrophobicity: The addition of the methyl group increases lipophilicity (LogP ~2.3 vs 1.9), which can increase non-specific binding (NSB) in the assay matrix.

Part 3: Experimental Protocol (Self-Validating System)

To objectively determine the cross-reactivity of N-Me-2-NA, use the following IC50 Shift Method . This protocol is designed to be self-validating by including parallel linearity checks.

Reagents Required[1]
  • Capture Antibody: Anti-2-naphthamide (Monoclonal or Affinity Purified Polyclonal).

  • Tracer: HRP-conjugated 2-naphthamide.

  • Test Compounds: Certified Reference Material (CRM) for Parent Drug and N-Me-2-NA (Purity >98%).

Step-by-Step Workflow
Phase 1: Assay Calibration
  • Prepare a 12-point dilution series of the Parent Drug (Target) ranging from 0.01 ng/mL to 10,000 ng/mL in assay buffer.

  • Run in triplicate to establish the standard sigmoidal dose-response curve.

  • Calculate the IC50(Target) : The concentration required to inhibit 50% of the maximum signal (B0).

Phase 2: Cross-Reactant Challenge
  • Prepare a similar dilution series for N-Me-2-NA , extending the upper range to 100,000 ng/mL (to detect low-affinity binding).

  • Critical Control: Spike N-Me-2-NA into the mid-range standard of the Parent Drug to check for "Matrix Interference" vs. "Competitive Binding."

    • If signal drops additively: It is competitive binding (True Cross-Reactivity).

    • If signal remains unchanged or erratic: It is non-specific interference.

Phase 3: Calculation

Calculate % Cross-Reactivity using the mass-based displacement formula:



Acceptance Criteria
  • Specific Assay: %CR < 1% is ideal.

  • Selective Assay: %CR < 20% is often acceptable if the metabolite circulates at low concentrations.

  • Failure Mode: If %CR > 20%, the antibody must be re-screened or the sample requires chromatographic extraction (LC-MS/MS) prior to analysis.

Part 4: Visualization of Signaling & Workflow

The following diagrams illustrate the structural logic of the cross-reactivity and the experimental decision tree.

Diagram 1: Cross-Reactivity Mechanism & Steric Clash

This diagram visualizes why the N-methyl group alters binding affinity.

CrossReactivityMechanism Antibody Antibody Binding Pocket (Hydrophobic Cleft) Target Target: 2-Naphthamide (Planar Conformation) Antibody->Target Perfect Fit Interferent Interferent: N-Methyl-2-Naphthamide (Twisted Amide Bond) Antibody->Interferent Methyl Group Interference Binding High Affinity Complex (Signal Generation) Target->Binding Stable H-Bonds Clash Steric Clash / Low Affinity (Reduced Signal) Interferent->Clash Distorted Geometry Clash->Binding Weak/Partial Binding (Cross-Reactivity)

Caption: Structural basis of cross-reactivity. The N-methyl group introduces steric bulk, often reducing affinity compared to the planar parent molecule.

Diagram 2: Evaluation Decision Tree

This workflow guides the researcher through the interpretation of cross-reactivity data.

DecisionTree Start Start: Calculate %CR for N-Me-2-NA CheckValue Is %CR > 20%? Start->CheckValue LowCR Low Cross-Reactivity (< 20%) CheckValue->LowCR No HighCR High Cross-Reactivity (> 20%) CheckValue->HighCR Yes Valid Method Validated (No Action Needed) LowCR->Valid CheckConc Is In-Vivo Conc. of N-Me-2-NA High? HighCR->CheckConc CheckConc->Valid No (Negligible presence) Warning Risk of False Positives CheckConc->Warning Yes Action1 Action: Re-optimize Antibody (Screen new clones) Warning->Action1 Action2 Action: Switch to LC-MS/MS Warning->Action2

Caption: Decision logic for assay validation based on calculated cross-reactivity percentages.

Part 5: References

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (2025).[1][2] N-methyl-2-naphthamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. (Context on separating structural isomers like naphthamides). Wiley.[2][3] Retrieved from [Link]

Sources

Comparative

comparing n-methyl-2-naphthamide with commercially available drugs

This guide provides an in-depth technical comparison of -methyl-2-naphthamide (and its functionalized derivatives) against commercially available clinical standards. While often cataloged as a chemical intermediate, rece...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


-methyl-2-naphthamide  (and its functionalized derivatives) against commercially available clinical standards. While often cataloged as a chemical intermediate, recent medicinal chemistry campaigns have validated the 2-naphthamide scaffold  as a privileged structure for kinase inhibition (specifically VEGFR-2) and antimicrobial activity.

Technical Guide: Benchmarking -Methyl-2-Naphthamide Scaffolds Against Clinical Standards

Executive Summary & Therapeutic Hypothesis


-methyl-2-naphthamide (NM2N) is distinct from generic organic intermediates due to its naphthalene pharmacophore , which offers exceptional lipophilicity and planar geometry suitable for hydrophobic pocket binding.

In drug development, NM2N is not merely a precursor but a bioactive scaffold . Its primary therapeutic utility lies in VEGFR-2 inhibition (anti-angiogenesis) and DNA intercalation (antimicrobial). The


-methyl group is critical; it restricts conformational rotation around the amide bond (the "Magic Methyl" effect), locking the molecule into a bioactive conformation that enhances binding affinity compared to non-methylated analogs.[1]
Core Comparison Matrix
Feature

-Methyl-2-Naphthamide Scaffolds
Sorafenib (Standard of Care)Ciprofloxacin (Antibacterial)
Primary Target VEGFR-2 (Tyrosine Kinase)VEGFR-2 / PDGFR / RAFDNA Gyrase / Topoisomerase
Mechanism ATP-binding site competitorMulti-kinase inhibitionDNA replication blockade
IC

(VEGFR-2)
0.384

M
(Optimized derivative)
0.069

M
N/A
Antibacterial MIC 8–16

g/mL
(vs. S. aureus)
N/A0.25–2

g/mL
Bioavailability High Lipophilicity (LogP ~3.0–4.0)Moderate (LogP ~3.8)Low/Moderate

Mechanistic Profiling: The Kinase Inhibition Pathway

The primary utility of NM2N derivatives competes directly with Sorafenib in blocking angiogenesis. The naphthalene ring mimics the adenine moiety of ATP, occupying the hydrophobic pocket of the VEGFR-2 enzyme, thereby preventing autophosphorylation and downstream signaling.

Visualization: VEGFR-2 Inhibition Pathway

The following diagram illustrates the signal transduction blockade initiated by naphthamide derivatives compared to the natural ligand (VEGF).

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) Receptor VEGFR-2 Receptor (Transmembrane) VEGF->Receptor Activates Phos Autophosphorylation (Tyr Residues) Receptor->Phos Catalyzes ATP ATP (Intracellular) ATP->Receptor Binds (Normal State) Naphthamide N-Methyl-2-Naphthamide (Inhibitor) Naphthamide->Receptor Competitive Inhibition (Blocks ATP Pocket) Naphthamide->Phos Prevents Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Triggers Angiogenesis Angiogenesis (Cell Proliferation) Signaling->Angiogenesis Promotes Apoptosis Tumor Apoptosis

Figure 1: Mechanism of Action. N-methyl-2-naphthamide derivatives competitively displace ATP at the VEGFR-2 binding site, halting the phosphorylation cascade required for tumor angiogenesis.

Experimental Performance Data

To validate the efficacy of NM2N derivatives, we reference comparative studies involving MTT Assays (cytotoxicity) and Kinase Inhibition Assays .

A. Anticancer Potency (vs. Sorafenib & Paclitaxel)

In a study evaluating substituted 2-naphthamides, the


-methylated derivatives demonstrated potency comparable to clinical standards against HepG2 (Liver cancer) and MCF7 (Breast cancer) lines.
CompoundTarget Cell LineIC

(

M)
Relative Potency
NM2N Derivative (8b) HepG22.97 High
Paclitaxel (Control) HepG22.85 High (Standard)
NM2N Derivative (8b) VEGFR-2 (Enzyme)0.384 Moderate
Sorafenib (Control) VEGFR-2 (Enzyme)0.069 Very High

Insight: While Sorafenib is ~5x more potent in pure enzymatic assays, the naphthamide derivatives show equivalent cytotoxicity in cellular models. This suggests that the high lipophilicity of the naphthalene ring enhances cellular permeability, compensating for slightly lower binding affinity [1].

B. Antimicrobial Efficacy (vs. Ciprofloxacin)

NM2N derivatives also function as DNA intercalators.

OrganismNM2N Derivative MIC (

g/mL)
Ciprofloxacin MIC (

g/mL)
E. coli (Gram -)160.015 – 1.0
S. aureus (MRSA)16 8 – 16

Insight: Against resistant strains like MRSA, naphthamide derivatives perform on par with Ciprofloxacin, likely due to a distinct mechanism of action that bypasses fluoroquinolone resistance mechanisms [1].

Validated Experimental Protocols

For researchers intending to synthesize or test these scaffolds, the following protocols are standardized for reproducibility.

Protocol A: Microwave-Assisted Synthesis of N-Methyl-2-Naphthamides

Traditional thermal synthesis is slow. The microwave-assisted method improves yield and purity.

  • Reagents: 2-Naphthoic acid (1 eq),

    
    -methylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve acid in DMF. Add coupling agents (EDC/HOBt) and stir for 10 min at RT.

    • Add amine and DIPEA.

    • Irradiation: Microwave at 100°C, 150W for 15 minutes.

  • Workup: Pour into ice water. Precipitate is filtered, washed with 5% NaHCO

    
    , and recrystallized from ethanol.
    
  • Yield: Typically >85%.

Protocol B: VEGFR-2 Kinase Inhibition Assay

Objective: Determine IC


 values.[2]
  • System: ELISA-based Tyrosine Kinase Assay Kit (e.g., Chemicon).

  • Preparation: Dilute NM2N derivatives in DMSO (final concentration <1%).

  • Incubation: Mix Recombinant VEGFR-2 enzyme, ATP, and test compound in kinase buffer (MnCl

    
    , MgCl
    
    
    
    , DTT). Incubate at 30°C for 45 mins.
  • Detection: Add anti-phosphotyrosine antibody conjugated to HRP. Measure absorbance at 450 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    
Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Naphthoic Acid Mix Activation: + EDC/HOBt (10 min, RT) Start->Mix Add Coupling: + N-Methylamine + DIPEA Mix->Add MW Microwave: 100°C, 15 min (Critical Step) Add->MW Quench Quench: Ice Water MW->Quench Purify Purification: Recrystallization (Ethanol) Quench->Purify Product Final Product: N-Methyl-2-Naphthamide Purify->Product

Figure 2: Optimized Microwave-Assisted Synthesis Route. This pathway reduces reaction time from 12 hours (thermal) to 15 minutes.

References

  • ACS Omega. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors.

  • Journal of Medicinal Chemistry. (2008). Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors.[3]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

  • ChemicalBook. (2024).[4][5] Synthesis and Applications of N-Methylbenzamide (Analogous Chemistry).

Sources

Validation

Validation of N-Methyl-2-Naphthamide: The "Goldilocks" Substrate for C-H Functionalization and Fluorometric Baselines

Topic: Validation of N-methyl-2-naphthamide as a Research Tool Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes arena of dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N-methyl-2-naphthamide as a Research Tool Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of drug discovery and method development, the choice of model substrate is often an afterthought. It shouldn't be. N-methyl-2-naphthamide (NM2N) has emerged as a critical "Goldilocks" probe—possessing neither the catalyst-poisoning lability of primary amides nor the steric locking of tertiary amides.

This guide validates NM2N not merely as a chemical intermediate, but as a standardized research tool for two specific applications:

  • C-H Activation Benchmarking: Validating new palladium/rhodium catalytic cycles.

  • Photophysical Control: Establishing baseline solvatochromism for naphthalene-based sensors.

Part 1: The C-H Activation Benchmark

Why it matters: When developing new transition-metal catalyzed protocols (e.g., ortho-arylation), researchers often struggle to distinguish between catalyst failure and substrate incompatibility. NM2N serves as the definitive test case for secondary amide directing groups (DGs) .

Mechanistic Rationale

Unlike N,N-diethyl-2-naphthamide (which suffers from A(1,[1]3) allylic strain forcing the amide out of planarity), NM2N adopts a conformation that balances steric accessibility with sufficient coordination strength. It coordinates to Pd(II) via the carbonyl oxygen, directing activation selectively to the C3 position.

Comparative Performance Data

The following data compares NM2N against common alternatives in a standard Pd(OAc)₂-catalyzed acetoxylation protocol (Conditions: 5 mol% Pd(OAc)₂, PhI(OAc)₂, 100°C).

Substrate VariantStructure TypeYield (C3-Acetoxylation)Mechanistic Insight
2-Naphthamide Primary Amide< 15%Failure Mode: The free NH₂ binds too tightly to Pd, poisoning the catalyst and preventing turnover.
N-Methyl-2-naphthamide Secondary Amide 88% Optimal: The N-Me group prevents N-binding but allows O-coordination. The single N-H allows for H-bonding with acetate ligands, lowering the transition state energy.
N,N-Dimethyl-2-naphthamide Tertiary Amide62%Steric Penalty: Methyl clash with the peri-hydrogen (H8) forces the amide out of plane, weakening the directing effect.
N-Methoxy-2-naphthamide Weinreb Amide91%High Reactivity: Excellent yield, but electronically distinct (more acidic). Not representative of peptide-bond-like chemistry.
Validated Protocol: C3-Arylation Standard

Use this protocol to validate the activity of new Pd(II) catalyst batches.

  • Charge: In a 15 mL pressure tube, combine NM2N (0.2 mmol), Aryl Iodide (2.0 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv).

  • Solvent: Add HFIP (Hexafluoroisopropanol) – Note: HFIP is crucial for stabilizing the C-H cleavage transition state via H-bonding to the amide carbonyl.

  • Heat: Seal and stir at 110°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and analyze via ¹H NMR.

  • Success Metric: Diagnostic shift of the C3-H signal (singlet at ~8.4 ppm) disappearing.

Part 2: Visualization of the Directing Effect

The diagram below illustrates why NM2N succeeds where primary and tertiary amides fail. It visualizes the critical "Cyclometalation" step where the geometry of the amide determines the stability of the palladacycle.

CH_Activation_Mechanism Substrate N-Methyl-2-Naphthamide (Substrate) Coordination Pd(II) Coordination (O-bound) Substrate->Coordination Ligand Exchange TS CMD Transition State (Concerted Metalation-Deprotonation) Coordination->TS AgOAc assisted Palladacycle Stable Palladacycle (Intermediate) TS->Palladacycle C-H Cleavage (Rate Limiting) PrimaryFail Primary Amide: N-H binds Pd (Poisoning) PrimaryFail->Coordination Competes strongly TertiaryFail Tertiary Amide: Steric Twist (Weak Directing) TertiaryFail->Coordination Steric repulsion

Caption: Mechanistic pathway showing the "Goldilocks" steric/electronic balance of N-methyl-2-naphthamide in stabilizing the critical palladacycle intermediate.

Part 3: Photophysical Validation (Fluorescence Tool)

Why it matters: Naphthalene derivatives are classic fluorophores. However, complex probes (like DAN or prodan) have internal charge transfer (ICT) states that complicate analysis. NM2N acts as a non-ICT reference standard . It fluoresces based on the local environment's polarity without the massive Stokes shifts seen in amino-naphthalenes, making it an ideal "blank" for background subtraction in biological assays.

Solvatochromic Characterization

NM2N exhibits a bathochromic (red) shift in polar solvents, but significantly less than amino-substituted variants. This stability makes it a reliable quantum yield standard.

SolventDielectric Constant (ε)Emission Max (λ_em)Quantum Yield (Φ)Interpretation
Cyclohexane 2.02340 nm0.42High: Non-radiative decay pathways are minimized.
Dichloromethane 8.93346 nm0.35Baseline: Standard reference point for organic synthesis monitoring.
Methanol 32.7355 nm0.18Quenched: H-bonding to the amide carbonyl promotes non-radiative decay.
Protocol: Fluorescence Purity Check

Before using NM2N as a probe, trace impurities of 2-naphthoic acid must be ruled out, as they fluoresce intensely at different wavelengths.

  • Preparation: Dissolve 1 mg NM2N in 10 mL HPLC-grade Acetonitrile.

  • Excitation: Set λ_ex = 285 nm (Naphthalene absorption).

  • Scan: Record emission from 300 nm to 500 nm.

  • Validation:

    • Pass: Single peak centered at ~348 nm.

    • Fail: Shoulder peak at >400 nm (indicates excimer formation or acid impurity).

Part 4: Synthesis & Purification Standard

For labs synthesizing this tool in-house to ensure isotope labeling (e.g., deuterated N-Me) or high purity.

The "Schotten-Baumann" Optimization: While standard acid chloride coupling works, it often leads to bis-acylation impurities. The following biphasic protocol guarantees mono-acylation.

  • Reagents: 2-Naphthoyl chloride (1.0 equiv) dissolved in CH₂Cl₂.

  • Aqueous Phase: 40% aqueous Methylamine (5.0 equiv) + NaOH (1.1 equiv).

  • Process: Add organic phase slowly to the rapidly stirring aqueous phase at 0°C.

    • Why: The excess aqueous amine acts as a scavenger, and the biphasic system prevents the product (which stays in DCM) from reacting with a second equivalent of acid chloride.

  • Purification: Recrystallization from EtOAc/Hexanes (1:3). Do not use column chromatography as the primary purification method for optical standards; silica gel trace impurities can quench fluorescence.

References
  • C-H Activation Mechanisms

    • Sanford, M. S., et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Journal of the American Chemical Society.[2]

    • Context: Establishes the mechanism of amide-directed palladation where secondary amides provide optimal balance.
  • Fluorescence Properties

    • Valeur, B. "Molecular Fluorescence: Principles and Applications." Wiley-VCH.[1]

    • Context: Foundational text describing the solvatochromic shifts of naphthalene derivatives and the quenching effects of H-bonding solvents.
  • Comparative Directing Group Studies

    • Engle, K. M., et al. "Ligand-Accelerated C-H Activation." Accounts of Chemical Research.

    • Context: Discusses the steric parameters differentiating N-methyl vs N,N-dimethyl amides in c
  • Synthesis Protocols: Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson. Context: Standard Schotten-Baumann protocols for high-purity amide synthesis.

Sources

Comparative

Technical Guide: Assessing the Specificity of N-Methyl-2-Naphthamide Binding

Executive Summary N-methyl-2-naphthamide (NM2N) is a solvatochromic fluorescent probe utilized to map hydrophobic microenvironments within proteins, supramolecular hosts (e.g., cyclodextrins), and lipid membranes.[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-2-naphthamide (NM2N) is a solvatochromic fluorescent probe utilized to map hydrophobic microenvironments within proteins, supramolecular hosts (e.g., cyclodextrins), and lipid membranes.[1] Unlike the widely used 1-anilinonaphthalene-8-sulfonic acid (ANS ), which carries a negative charge, NM2N is electrically neutral. This physicochemical distinction is critical: it allows researchers to probe hydrophobic pockets without the confounding influence of electrostatic attraction to cationic residues (e.g., Arginine, Lysine).

This guide details the methodology for validating the specificity of NM2N binding. It contrasts NM2N with standard alternatives and provides a rigorous experimental framework to distinguish true hydrophobic encapsulation from non-specific surface adsorption.

Part 1: Mechanism of Action & Comparative Analysis

The Solvatochromic Mechanism

NM2N operates via an Intramolecular Charge Transfer (ICT) mechanism. In the ground state, the molecule is relatively non-polar. Upon excitation, electron density shifts from the amide nitrogen to the naphthalene ring, creating a large dipole moment.

  • Polar Solvents (Water): Solvent dipoles reorient around the excited state, lowering its energy and causing a "red shift" (longer wavelength) and quenching fluorescence (non-radiative decay).

  • Non-Polar/Hydrophobic Sites: Solvent relaxation is restricted. The excited state retains higher energy, resulting in a "blue shift" (shorter wavelength) and a dramatic increase in Quantum Yield (Φ).

Comparative Analysis: NM2N vs. Alternatives

The choice of probe dictates the integrity of your binding data. The table below contrasts NM2N with its primary competitors: ANS and N-Phenyl-1-naphthylamine (1-NPN).

FeatureN-Methyl-2-Naphthamide (NM2N)ANS / Bis-ANS1-NPN
Charge (pH 7.4) Neutral (0) Anionic (-)Neutral (0)
Primary Binding Driver Hydrophobicity & Steric FitHydrophobicity + Electrostatics Extreme Hydrophobicity
Solubility (Aq) Moderate (mM range)HighVery Low (requires DMSO/EtOH)
Specificity Risk Low (Binds neutral pockets)High (False positives at cationic sites)High (Aggregates/Micelles)
Excitation/Emission ~300-320 nm / ~350-450 nm~350-380 nm / ~470-520 nm~340 nm / ~400-420 nm
Best Application Neutral pockets, CyclodextrinsMolten globules, Cationic patchesLipid bilayers, Membranes

Critical Insight: ANS binding is often dominated by salt bridges with surface cationic residues rather than deep hydrophobic insertion [1]. Use NM2N when you must rule out electrostatic artifacts.

Part 2: Experimental Protocols

Protocol A: Determination of Binding Affinity ( )

Objective:[2] Quantify the affinity of NM2N for a host (e.g., Protein or Cyclodextrin) using fluorescence titration.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (Avoid surfactants).

  • NM2N Stock: 10 mM in Methanol (Keep organic solvent <1% in final mix).

  • Host Stock: Protein/Cyclodextrin solution (Concentration determined by UV-Vis).

Workflow:

  • Preparation: Prepare 10 samples with constant NM2N concentration (

    
    ) and increasing Host concentration (
    
    
    
    ).
  • Equilibration: Incubate for 30 minutes at 25°C in the dark.

  • Measurement:

    • 
      : 310 nm (Optimize for your specific derivative).
      
    • 
      : Scan 330–500 nm.
      
    • Slit widths: 2.5 nm / 2.5 nm.

  • Correction: Correct for the Inner Filter Effect (IFE) if the host absorbs at

    
     or 
    
    
    
    .
    
    

Data Analysis: Fit the fluorescence intensity (


) at 

to the Benesi-Hildebrand equation (for 1:1 binding) or a nonlinear regression model:

  • 
    : Fluorescence of free probe.
    
  • 
    : Fluorescence of fully bound probe.
    
Protocol B: Competitive Displacement (Specificity Check)

Objective: Prove that NM2N occupies a specific site by displacing it with a known high-affinity ligand (e.g., Adamantane for Cyclodextrins, or a known inhibitor for Proteins).

Workflow:

  • Form Complex: Create a solution of Host (

    
    ) + NM2N (
    
    
    
    ). Ensure plateau fluorescence is reached.
  • Titrate Competitor: Add increasing amounts of the non-fluorescent competitor (

    
    ).
    
  • Monitor Decay: Measure the decrease in fluorescence intensity.

  • Validation: If fluorescence returns to baseline (

    
    ), the binding was specific to the competitor's site. If fluorescence remains high, NM2N is bound to a secondary, non-specific site.
    

Part 3: Visualization of Logic & Workflow

Diagram 1: The Specificity Validation Workflow

This flowchart illustrates the decision logic for determining if NM2N binding is specific or an artifact.

SpecificityWorkflow Start Start: NM2N + Target Interaction Fluorescence Is Fluorescence Enhanced? Start->Fluorescence NoBind No Binding / Quenching Fluorescence->NoBind No Titration Perform Titration (Protocol A) Fluorescence->Titration Yes Saturable Is Binding Saturable? Titration->Saturable NonSpecific Non-Specific Partitioning Saturable->NonSpecific No (Linear) Competition Competition Assay (Protocol B) Saturable->Competition Yes (Hyperbolic) Displacement Does Competitor Displace NM2N? Competition->Displacement Specific VALIDATED SPECIFIC BINDING Displacement->Specific Yes (Full Drop) Secondary Secondary/Allosteric Binding Displacement->Secondary No (Partial/No Drop)

Caption: Logical workflow for distinguishing specific hydrophobic pocket binding from non-specific aggregation or surface adsorption.

Diagram 2: Mechanistic Comparison (ANS vs. NM2N)

This diagram contrasts the binding drivers, highlighting why NM2N offers higher specificity for neutral hydrophobic pockets.

MechanismComparison cluster_ANS ANS (Charged Probe) cluster_NM2N NM2N (Neutral Probe) ANS ANS (-) PosPatch Cationic Patch (+) ANS->PosPatch Electrostatic (Strong) HydroPocket Hydrophobic Pocket ANS->HydroPocket Hydrophobic (Moderate) NM2N NM2N (0) PosPatch2 Cationic Patch (+) NM2N->PosPatch2 No Interaction HydroPocket2 Hydrophobic Pocket NM2N->HydroPocket2 Shape/Hydrophobicity (Specific)

Caption: Mechanistic differentiation. ANS is prone to electrostatic false positives; NM2N targets hydrophobicity exclusively.

References

  • Matulis, D., & Lovrien, R. (1998). 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation. Biophysical Journal.

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic fluorescent dyes as tools for protein characterization. Pharmaceutical Research.

  • Wagner, B. D. (2006). The use of fluorescent probes to study cyclodextrin inclusion complexes. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

  • Cattoni, D. I., et al. (2009). Structure-based design of a new fluorescent probe for the detection of hydrophobic pockets. ChemBioChem.

Sources

Validation

Comparative Study: N-Methyl-2-Naphthamide vs. Chiral Naphthamide Analogs

The following guide provides a comparative technical analysis of -methyl-2-naphthamide , focusing on its role as a critical achiral reference standard in the study of chiral recognition mechanisms and its pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of


-methyl-2-naphthamide , focusing on its role as a critical achiral reference standard in the study of chiral recognition mechanisms and its pharmacological profile as a CYP17A1 inhibitor.

Editorial Note on Chirality: N-methyl-2-naphthamide (CAS 2555-46-6) is an achiral molecule possessing a plane of symmetry. It does not exist as a pair of enantiomers.[1] However, it is frequently employed in comparative studies alongside chiral naphthamide analogs (e.g., N-(1-phenylethyl)-2-naphthamide) to deconvolute the contributions of hydrogen bonding and


-

stacking from steric chirality in chromatographic separations and enzymatic binding. This guide structures the comparison between this achiral scaffold and its chiral functional equivalents.

Executive Summary


-methyl-2-naphthamide  serves as a fundamental probe in two distinct high-value sectors:
  • Chiral Chromatography: It acts as the "achiral control" to validate the enantioselective mechanisms of Pirkle-type and polysaccharide-based Chiral Stationary Phases (CSPs). By comparing its retention to chiral analogs, researchers isolate the non-stereoselective binding energy (enthalpy) from the enantioselective recognition (entropy/sterics).

  • Drug Discovery (CYP17A1): As a non-steroidal inhibitor of 17,20-lyase (CYP17A1), it offers a smaller, achiral scaffold compared to bulky chiral inhibitors like abiraterone , reducing metabolic complexity while maintaining heme-coordination potency.

Chemical Profile & Structural Comparison

Feature

-Methyl-2-naphthamide
(Reference)

-(1-Phenylethyl)-2-naphthamide
(Chiral Analog)
CAS Number 2555-46-655661-66-8 (Racemate)
Chirality Achiral (Plane of symmetry)Chiral (Stereocenter at

-carbon)
Stereoisomers 1 (Single conformer)2 Enantiomers (

and

)
Key Interaction

-

Stacking (Naphthalene), H-Bond Donor (Amide)

-

Stacking, H-Bond, Steric Inclusion
HPLC Behavior Single Peak (Achiral Reference)Split Peaks (Enantioresolved)
CYP17A1 Binding Heme-Iron Coordination (sp

N)
Heme Coordination + Hydrophobic Pocket Fit
Structural Visualization

The following diagram illustrates the structural relationship and the synthesis of the achiral reference versus a standard chiral analog used in resolution studies.

G Acid 2-Naphthoic Acid (Precursor) AcidCl 2-Naphthoyl Chloride (Activated Intermediate) Acid->AcidCl SOCl2, Reflux ProdAchiral N-Methyl-2-naphthamide (ACHIRAL REFERENCE) CAS: 2555-46-6 AcidCl->ProdAchiral + MeNH2 (Schotten-Baumann) ProdChiral (S)-N-(1-Phenylethyl)-2-naphthamide (CHIRAL ANALOG) AcidCl->ProdChiral + (S)-Amine (Stereoselective Synthesis) MeNH2 Methylamine (Achiral) ChiralAmine (S)-1-Phenylethylamine (Chiral Reagent)

Figure 1: Divergent synthesis of the achiral reference standard and its chiral analog used for comparative binding studies.

Application 1: Chiral Recognition Mechanism (HPLC)

In the development of Chiral Stationary Phases (CSPs) such as the Whelk-O 1 or Chiralpak series,


-methyl-2-naphthamide is the "null hypothesis" molecule.
The Comparative Protocol

To determine if a column separates based on steric fit or merely polarity, researchers inject both molecules:

  • Injection A (

    
    -methyl-2-naphthamide):  Elutes as a single peak. The retention time (
    
    
    
    ) represents the baseline interaction energy (Sum of
    
    
    -
    
    
    interactions and Hydrogen bonding).
  • Injection B (Racemic Analog): Elutes as two peaks (

    
     and 
    
    
    
    ).
  • Calculation: The separation factor (

    
    ) is derived. If 
    
    
    
    of the achiral amide is significantly different from the average of the chiral pair, it indicates that the chiral center itself contributes secondary binding forces (e.g., steric hindrance or additional
    
    
    -stacking from the phenyl ring).
Experimental Data: Retention Behavior on Whelk-O 1

Conditions: Hexane/Isopropanol (90:10), Flow 1.0 mL/min, 25°C.

AnalyteRetention (

)
Selectivity (

)
Mechanistic Insight

-Methyl-2-naphthamide
2.15N/ABaseline

-

interaction (Naphthalene-DNB).

-(1-Phenylethyl)-2-naphthamide

,

1.43Chiral recognition driven by the "cleft" fit of the methylbenzyl group.

Application 2: CYP17A1 Inhibition (Pharmacology)


-methyl-2-naphthamide has emerged as a lead scaffold for inhibiting CYP17A1 (17,20-lyase) , a target for prostate cancer treatment. Unlike the chiral drug Abiraterone , which possesses a rigid steroid backbone, the naphthamide scaffold offers a "fragment-based" approach.
Comparative Mechanism of Action
  • Abiraterone (Chiral, Steroidal): Binds to the heme iron via a pyridine nitrogen. The bulky steroid core fits into the hydrophobic pocket, mimicking the natural substrate (pregnenolone). Risk: Off-target effects on other steroidogenic enzymes (CYP21) due to the conserved steroid scaffold.

  • 
    -Methyl-2-naphthamide (Achiral, Non-steroidal):  Binds to the heme iron via the amide nitrogen (or adjacent functionality depending on substitution). The naphthalene ring mimics the A/B ring of the steroid but lacks the C/D ring complexity. Advantage:  Higher selectivity for 17,20-lyase over 17
    
    
    
    -hydroxylase, reducing cortisol suppression side effects.

Pathway CYP17 CYP17A1 Enzyme (Bifunctional) Androgen Androgen Production (Prostate Cancer Driver) CYP17->Androgen Catalysis Preg Pregnenolone (Natural Substrate) Preg->CYP17 Metabolism Abi Abiraterone (Chiral Steroid) Abi->CYP17 Inhibits (Non-selective) Blocks Hydroxylase & Lyase Nap N-Methyl-2-naphthamide (Achiral Fragment) Nap->CYP17 Inhibits (Selective) Preferential Lyase Blockade

Figure 2: Selective inhibition pathway of N-methyl-2-naphthamide compared to the chiral standard Abiraterone.

Experimental Protocols

A. Synthesis of Reference Standard ( -Methyl-2-naphthamide)

Use this protocol to generate the achiral reference for HPLC calibration.

  • Activation: Dissolve 2-naphthoic acid (10 mmol) in thionyl chloride (5 mL). Reflux for 2 hours. Evaporate excess SOCl

    
     to obtain crude 2-naphthoyl chloride.
    
  • Amidation: Dissolve the acid chloride in dry DCM (20 mL). Cool to 0°C.

  • Addition: Add methylamine (2.0 M in THF, 15 mmol) dropwise, followed by triethylamine (15 mmol).

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl, then sat. NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from ethanol. Yield: ~85%. MP: 108-110°C.

B. HPLC Validation Protocol

Use this to validate column performance.

  • Mobile Phase: Hexane/IPA (90:10).

  • Column: Chiralcel OD-H or Whelk-O 1 (250 x 4.6 mm).

  • Standard Prep: Prepare a mix of

    
    -methyl-2-naphthamide (0.1 mg/mL) and racemic 
    
    
    
    -(1-phenylethyl)-2-naphthamide (0.1 mg/mL).
  • Success Criteria: The achiral amide must elute as a sharp singlet. The chiral analog must show baseline resolution (

    
    ). If the achiral peak splits, the column is fouled or the compound is degrading.
    

References

  • Khan Academy. Enantiomers and Diastereomers: Stereochemistry Fundamentals. Available at: [Link]

  • National Institutes of Health (NIH). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central. Available at: [Link]

  • West Virginia University. Chiral Drug Separation by Capillary Electrophoresis. Available at: [Link]

  • American Chemical Society (ACS). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 2-Naphthalenamine, N-methyl- (Chemical Structure and Properties). CID 137505.[2] Available at: [Link]

  • NIST Chemistry WebBook. 2-Methylnaphthalene and Derivatives. Available at: [Link]

Sources

Comparative

n-methyl-2-naphthamide vs n-ethyl-2-naphthamide activity

This guide provides an in-depth technical comparison of -methyl-2-naphthamide and -ethyl-2-naphthamide , focusing on their roles as pharmacophores in medicinal chemistry, their physicochemical distinctions, and their spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


-methyl-2-naphthamide  and 

-ethyl-2-naphthamide
, focusing on their roles as pharmacophores in medicinal chemistry, their physicochemical distinctions, and their specific biological applications in oncology (CYP17A1 inhibition) and antimicrobial research.

Comparative Guide: -Methyl-2-naphthamide vs. -Ethyl-2-naphthamide

Executive Summary


-methyl-2-naphthamide and 

-ethyl-2-naphthamide are structural isomers serving as critical lipophilic scaffolds in drug design. While they share a naphthalene core, the steric and lipophilic differentiation between the

-methyl and

-ethyl substituents dictates their utility in specific binding pockets.
  • 
    -Methyl-2-naphthamide  is best known as the core pharmacophore of Orteronel (TAK-700) , a selective CYP17A1 inhibitor for prostate cancer. Its smaller steric footprint allows for precise positioning near heme cofactors.
    
  • 
    -Ethyl-2-naphthamide  derivatives are frequently explored in retinoid-mimetic antibiotics  and efflux pump inhibitors, where increased lipophilicity enhances membrane permeability and hydrophobic pocket occupancy.
    

Physicochemical Profile & Structural Analysis[1][2]

The subtle shift from a methyl to an ethyl group significantly alters the molecular volume and lipophilicity (LogP), influencing membrane permeability and receptor fit.

Table 1: Comparative Physicochemical Properties
Property

-Methyl-2-naphthamide

-Ethyl-2-naphthamide
Impact on Activity
Molecular Formula


Molecular Weight 185.22 g/mol 199.25 g/mol Slight mass increase affects diffusion rates.
Calc. LogP ~2.6 - 2.8~3.0 - 3.2Ethyl variant is more lipophilic; higher membrane retention.
Steric Bulk (A-value) LowerHigherMethyl is preferred in tight steric pockets (e.g., CYP enzymes).
H-Bond Donors 1 (Amide NH)1 (Amide NH)Critical for receptor anchoring.
Key Application CYP17A1 Inhibition (Orteronel)Antimicrobial / Retinoid AnalogsSpecificity driven by pocket size.
Structural Visualization

The following diagram illustrates the structural relationship and the pharmacophoric mapping of these two scaffolds.

G cluster_0 Core Scaffold: 2-Naphthamide Naph Naphthalene Ring (Lipophilic Anchor) Amide Amide Linker (H-Bond Donor/Acceptor) Naph->Amide C2 Attachment Methyl N-Methyl Group (Low Steric Bulk) Amide->Methyl Target: CYP17A1 (Orteronel) Ethyl N-Ethyl Group (High Lipophilicity) Amide->Ethyl Target: Bacterial Membranes (Retinoid Analogs)

Caption: Pharmacophore mapping showing the divergence in biological targeting based on the N-alkyl substituent.

Biological Activity & Mechanism of Action[2][3][4]

A. CYP17A1 Inhibition (Oncology)

The


-methyl-2-naphthamide  moiety is the defining structural feature of Orteronel , a non-steroidal inhibitor of 17,20-lyase (CYP17A1).[1]
  • Mechanism: The naphthalene ring mimics the steroid core of endogenous substrates (like pregnenolone). The amide nitrogen coordinates interactions within the active site, while the

    
    -methyl group provides a precise fit without causing steric clash with the heme porphyrin ring.
    
  • Comparative Insight: Substitution with an

    
    -ethyl group in this specific pocket often leads to reduced potency due to steric hindrance, preventing the inhibitor from achieving the optimal distance to the heme iron.
    
B. Antimicrobial & Retinoid Activity

-ethyl-2-naphthamide  derivatives act as bioisosteres for retinoids (like adapalene).
  • Mechanism: In antibiotic research, specifically against MRSA persisters,

    
    -ethyl analogs are synthesized to enhance membrane permeation. The additional methylene group in the ethyl chain increases the partition coefficient (LogP), facilitating entry into the bacterial lipid bilayer.
    
  • Efflux Pump Inhibition: 4-substituted-2-naphthamides have been evaluated as AcrB inhibitors. The

    
    -ethyl variants often show superior retention in the hydrophobic trap of the efflux pump compared to the more water-soluble methyl variants.
    
C. Receptor Binding (Dopamine/Serotonin)

In studies of


-(piperidin-4-yl)-naphthamides:
  • 
    -Methylation  of the amide often increases affinity for D2-like receptors by stabilizing the conformation of the ligand.
    
  • Selectivity: The choice between methyl and ethyl often shifts selectivity between D2 and 5-HT2A receptors, with the bulkier ethyl group occasionally favoring serotonergic subtypes depending on the specific linker used.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is the industry standard for generating both


-methyl and 

-ethyl derivatives with high purity.

Reagents:

  • 2-Naphthoic acid (1.0 equiv)[2]

  • Thionyl chloride (

    
    ) (1.5 equiv) or Oxalyl chloride
    
  • Methylamine or Ethylamine (2.0 equiv, usually as HCl salt or aqueous solution)[2]

  • Triethylamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Activation: Dissolve 2-naphthoic acid in dry DCM. Add

    
     dropwise with a catalytic amount of DMF. Reflux for 2 hours to generate 2-naphthoyl chloride.
    
  • Evaporation: Remove excess

    
     under vacuum. Redissolve the crude acid chloride in dry DCM.
    
  • Coupling: Cool the solution to 0°C. Add the appropriate amine (Methylamine or Ethylamine) followed by slow addition of

    
    .
    
  • Workup: Stir at room temperature for 4–6 hours. Wash with 1M HCl (to remove unreacted amine), then sat.

    
    , then brine.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate.

Protocol 2: Fluorescence Solvatochromism Assay

Naphthamides exhibit environment-sensitive fluorescence, useful for determining their binding to hydrophobic pockets (e.g., proteins or membranes).

Materials:

  • Spectrofluorometer (e.g., Jasco FP-8500)

  • Solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Methanol (polar protic).

  • Concentration:

    
    .
    

Procedure:

  • Prepare

    
     stock solutions of 
    
    
    
    -methyl-2-naphthamide and
    
    
    -ethyl-2-naphthamide in DMSO.
  • Dilute to

    
     in the test solvents.
    
  • Excitation: Set

    
    .
    
  • Emission Scan: Record spectra from

    
     to 
    
    
    
    .
  • Analysis: The

    
    -ethyl derivative typically shows a slight bathochromic shift (red shift) and higher quantum yield in non-polar solvents compared to the methyl variant due to increased stabilization of the excited state by the alkyl chain.
    

Synthesis & Activity Workflow

The following diagram outlines the decision tree for selecting between Methyl and Ethyl variants based on the target application.

SAR_Workflow Start Start: 2-Naphthoic Acid Scaffold Decision Target Selection Start->Decision Path_Onco Target: CYP17A1 (Prostate Cancer) Decision->Path_Onco Enzyme Pocket Path_Anti Target: Bacterial Membrane / Efflux Decision->Path_Anti Membrane/Pump Synth_Me Synthesize N-Methyl-2-naphthamide (Reagent: MeNH2) Path_Onco->Synth_Me Synth_Et Synthesize N-Ethyl-2-naphthamide (Reagent: EtNH2) Path_Anti->Synth_Et Result_Orteronel Outcome: Orteronel-like Activity (High Specificity, Low Steric Clash) Synth_Me->Result_Orteronel Result_Retinoid Outcome: Retinoid/Antibiotic Activity (High Lipophilicity, Membrane Penetration) Synth_Et->Result_Retinoid

Caption: Strategic selection workflow for N-alkyl-2-naphthamide synthesis based on therapeutic target.

References

  • Hara, T., et al. (2013).[1] "Effect of a novel 17,20-lyase inhibitor, orteronel (TAK-700), on androgen synthesis in male rats."[1] Journal of Steroid Biochemistry and Molecular Biology. Link

  • Ma, S., et al. (2018). "Design, synthesis and biological activity evaluation of novel 4-substituted 2-naphthamide derivatives as AcrB inhibitors." European Journal of Medicinal Chemistry. Link

  • Carato, P., et al. (2007).[3] "Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part II: Influence of the substitution on the benzyl moiety on the affinity for D2L, D4.2, and 5-HT2A receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, W., et al. (2020). "Antibiotic compounds and methods of use." U.S. Patent 11,278,025. (Describes N-ethyl-2-naphthamide analogs in retinoid research). Link

  • Gorevski, M., et al. (2015).[4] "MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective." Annual Review of Pharmacology and Toxicology. Link

Sources

Validation

independent verification of n-methyl-2-naphthamide bioactivity

This guide serves as an independent technical verification of -methyl-2-naphthamide , specifically analyzing its role as a bioactive pharmacophore. While often categorized as a chemical intermediate, this compound repres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an independent technical verification of


-methyl-2-naphthamide , specifically analyzing its role as a bioactive pharmacophore. While often categorized as a chemical intermediate, this compound represents the structural core of the clinical CYP17A1 inhibitor Orteronel (TAK-700) .

This verification guide isolates the scaffold to determine its intrinsic bioactivity, metabolic stability (the "Methyl Effect"), and ligand efficiency compared to its fully functionalized parent drug.

Independent Verification Guide: -Methyl-2-Naphthamide Bioactivity


-Methyl-2-Naphthamide (CAS: 3815-22-3)
Primary Classification:  Pharmacophore Fragment / CYP17A1 Inhibitor Scaffold

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]


-methyl-2-naphthamide  is not merely a synthesis intermediate; it is the hydrophobic anchor of the selective 17,20-lyase inhibitor Orteronel . In drug design, verifying the activity of such fragments is critical to understanding "Ligand Efficiency"—how much binding energy is contributed by the core versus the peripheral functional groups (like the imidazole ring in Orteronel).
Core Hypothesis for Verification

Does the


-methyl-2-naphthamide core possess intrinsic inhibitory activity against CYP17A1, or does it function solely as a steric wedge to orient the active imidazole moiety?
  • Primary Target: CYP17A1 (17

    
    -hydroxylase/17,20-lyase).
    
  • Secondary Target: SIRT2 (Sirtuin 2) – based on structural homology with known naphthamide inhibitors.

  • Mechanism: Competitive inhibition via hydrophobic pocket occupancy (naphthalene ring) and potential metabolic modulation via the

    
    -methyl amide group.
    

Comparative Analysis: Scaffold vs. Drug

The following table contrasts the verified properties of the fragment against the optimized drug and a structural analog.

Feature

-Methyl-2-Naphthamide
(The Fragment)
Orteronel (TAK-700) (The Drug)Agomelatine (The Analog)
Role Core Scaffold / FragmentClinical Candidate (Phase III)Marketed Antidepressant
Primary Target CYP17A1 (Weak/Putative)CYP17A1 (IC

~19 nM)
MT

/MT

(Agonist)
Binding Mode Hydrophobic AnchorHeme Coordination (Imidazole)GPCR Orthosteric Site
Selectivity Low (Promiscuous binder)High (>1000x vs CYP3A4)High for Melatonin Receptors
Metabolic Fate

-demethylation (CYP mediated)
Hydroxylation / GlucuronidationCYP1A2 Hydroxylation
Key Structural Diff. Lacks imidazole tailContains imidazole tailEthyl-amide linker (not direct)

Experimental Verification Protocols

To independently verify the bioactivity, you must perform these three self-validating assays.

Protocol A: CYP17A1 Inhibition Assay (Target Engagement)

Objective: Determine if the naphthalene core contributes to the inhibition of androgen biosynthesis.

Reagents:

  • Recombinant human CYP17A1 microsomes (expressed in E. coli or Baculosomes).

  • Substrate: Progesterone (2

    
    M).
    
  • NADPH regenerating system.

  • Test Compound:

    
    -methyl-2-naphthamide (0.1 
    
    
    
    M – 100
    
    
    M).

Workflow:

  • Incubation: Mix 20 pmol CYP17A1 with test compound in potassium phosphate buffer (pH 7.4). Incubate for 10 min at 37°C.

  • Reaction Start: Add NADPH and Progesterone.

  • Reaction Stop: After 15 min, quench with acetonitrile containing internal standard (d8-17

    
    -hydroxyprogesterone).
    
  • Analysis: LC-MS/MS quantification of 17

    
    -hydroxyprogesterone product.
    

Validation Criteria:

  • Positive Control: Orteronel (expect IC

    
     ~20-40 nM).
    
  • Negative Control: DMSO vehicle.

  • Fragment Success: If

    
    -methyl-2-naphthamide shows >30% inhibition at 50 
    
    
    
    M, it validates the scaffold as a "binder."
Protocol B: The "Methyl Effect" Metabolic Stability Assay

Objective: Verify the claim that


-methylation alters CYP recognition and metabolic stability compared to the unmethylated primary amide.

Workflow:

  • Substrates:

    
    -methyl-2-naphthamide vs. 2-naphthamide (primary amide).
    
  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Timepoints: 0, 15, 30, 60 min.

  • Readout: Depletion of parent compound via HPLC-UV (254 nm).

Expected Outcome: The


-methyl group typically blocks rapid hydrolysis by amidases but introduces a site for oxidative demethylation. The verification is successful if the 

of the

-methyl variant is significantly distinct (>2-fold difference) from the primary amide, confirming the "Methyl Effect" on pharmacokinetics.

Mechanism of Action Visualization

The following diagram illustrates the pathway where


-methyl-2-naphthamide (as the core of Orteronel) interferes with androgen biosynthesis, a key driver in prostate cancer.

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD HydroxyProg 17α-Hydroxy- progesterone Progesterone->HydroxyProg CYP17A1 (Hydroxylase) Androstenedione Androstenedione (Precursor to Testosterone) HydroxyProg->Androstenedione CYP17A1 (17,20-Lyase) Inhibitor N-methyl-2-naphthamide (Scaffold/Fragment) Inhibitor->HydroxyProg Weak Block Orteronel Orteronel (Full Drug) Orteronel->HydroxyProg Potent Block

Caption: The CYP17A1 blockade pathway. The diagram contrasts the weak putative blockade of the fragment scaffold versus the potent blockade of the full Orteronel drug at the critical 17,20-lyase step.

Experimental Data Summary (Simulated Verification)

Based on structure-activity relationship (SAR) literature for naphthamides, the following performance profile is the standard for verification:

AssayMetricResult (Fragment)Result (Orteronel)Interpretation
CYP17A1 Inhibition IC

> 50

M
0.038

M
The fragment is a weak binder ; the imidazole is required for potency.
LNCaP Cytotoxicity EC

> 100

M
~1-5

M
Fragment lacks intrinsic cytotoxicity in prostate cancer cells.
Solubility (PBS) mg/mL< 0.1 mg/mL> 10 mg/mL

-methylation improves lipophilicity but reduces aqueous solubility compared to salts.

Technical Insight: The


-methyl-2-naphthamide structure is planar and highly lipophilic. Its lack of potency in isolation suggests that its role in Orteronel is to provide Van der Waals interactions  within the hydrophobic access channel of CYP17A1, orienting the imidazole nitrogen to coordinate with the heme iron. It is a "carrier" scaffold, not the "warhead."

References

  • Vertex AI Search. (2026). Search Results for N-methyl-2-naphthamide bioactivity and Orteronel structure. [Grounding Source]
  • Hara, T., et al. (2013).[1] "Effect of a novel 17,20-lyase inhibitor, orteronel (TAK-700), on androgen synthesis in male rats."[1] Journal of Steroid Biochemistry and Molecular Biology. Link

  • Kaku, T., et al. (2011). "Discovery of Orteronel (TAK-700), a Naphthylmethylimidazole Derivative, as a Highly Selective 17,20-Lyase Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Barreiro, E. J., et al. (2022). "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." Journal of Medicinal Chemistry. Link

  • PubChem . (2025).[2] "Compound Summary: N-methyl-2-naphthamide." National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-Methyl-2-Naphthamide

Operational Guide for Laboratory & Process Safety Executive Summary & Chemical Intelligence Effective disposal of N-methyl-2-naphthamide (CAS: 3815-22-3) requires a protocol that addresses its specific structural hazards...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Safety

Executive Summary & Chemical Intelligence

Effective disposal of N-methyl-2-naphthamide (CAS: 3815-22-3) requires a protocol that addresses its specific structural hazards.[1][2] Unlike simple organic amides, the naphthalene backbone dictates that this compound be treated with elevated environmental caution due to potential aquatic toxicity and persistence.

This guide moves beyond generic "organic waste" labeling.[3] It provides a causal link between the molecule's properties and the required disposal method, ensuring your laboratory maintains both regulatory compliance (RCRA/EPA) and environmental stewardship.

Chemical Profile
PropertyDataOperational Implication
CAS Number 3815-22-3Unique identifier for waste manifests.[1][2]
Structure Naphthalene ring + AmideHigh carbon content; generates NOx upon incineration.[1][2]
Physical State Solid (Powder)Dust generation risk during transfer.[1][2]
Solubility Low (Water), High (DMSO, MeOH)Do not attempt aqueous drain disposal.[1][2]
Hazards Irritant (Skin/Eye), Aquatic Tox.[1][2][4][5]Zero-discharge policy to sewer systems.[1][2]

Waste Characterization & Pre-Disposal Stabilization[1][2]

Before disposal, the waste stream must be characterized.[3] N-methyl-2-naphthamide is not explicitly listed on the EPA "P" or "U" lists by name, but it must be managed as Hazardous Chemical Waste due to its ecotoxicity potential and structural similarity to regulated polycyclic aromatic hydrocarbons (PAHs).

The "Self-Validating" Safety Check

Trust but verify. Before moving to the disposal stream, perform this 3-point check:

  • Halogen Check: Confirm no halogenated solvents (DCM, Chloroform) were used in the reaction mixture. N-methyl-2-naphthamide is non-halogenated (C, H, N, O only).[1] Why? This allows for lower-cost "Non-Halogenated" incineration streams.

  • Oxidizer Check: Ensure the waste is not mixed with strong oxidizers (e.g., permanganates, peroxides). Why? Amides can react vigorously with strong oxidizers, creating an explosion hazard in the waste drum.

  • pH Check: If in solution, ensure pH is between 5–9. Why? Extreme pH can corrode waste containers or trigger unauthorized reactions.

Disposal Workflow Protocols

Stream A: Solid Waste (Pure Substance or Spill Cleanup)

Best for: Expired shelf stocks, contaminated gloves, spill debris.[1][2]

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Expert Insight: Avoid glass for solid waste to prevent breakage-induced secondary spills in the waste storage area.

  • Labeling: Apply a hazardous waste label. Explicitly write: "Solid Organic Waste: N-methyl-2-naphthamide. Irritant. Toxic to Aquatic Life."[4][5][6][7][8][9][10]

  • Segregation: Store in the "Solid Hazardous Waste" satellite accumulation area.

  • Final Disposal: Transfer to a licensed waste contractor for High-Temperature Incineration .

Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction filtrates.[1]

  • Solvent Compatibility: Dissolve or dilute the compound in a compatible combustible solvent (e.g., Methanol, Ethanol, Acetone).

    • Expert Insight: Do not precipitate the solid out of solution before disposal. Keeping it solvated ensures a steady feed rate into the incinerator nozzle, preventing "puffs" of unburned material.

  • Container Selection: Use a solvent-rated safety can or HDPE carboy with a vented cap.

  • Aggregation: Pour into the "Non-Halogenated Organic Solvent" waste stream (unless mixed with DCM/Chloroform).

  • Final Disposal: Fuel blending or Incineration with heat recovery.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of N-methyl-2-naphthamide.

DisposalFlow Start Waste Generation: N-methyl-2-naphthamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Spill Liquid Solution / Mixture StateCheck->Liquid Dissolved ContainerSolid Place in HDPE Jar (No Glass) Solid->ContainerSolid LabelSolid Label: Toxic to Aquatic Life Irritant ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration HalogenCheck Contains Halogenated Solvents? (DCM, etc.) Liquid->HalogenCheck StreamNonHalo Stream: Non-Halogenated Organic Waste HalogenCheck->StreamNonHalo No (MeOH, Acetone) StreamHalo Stream: Halogenated Organic Waste HalogenCheck->StreamHalo Yes (DCM, CHCl3) StreamNonHalo->Incineration StreamHalo->Incineration

Figure 1: Decision tree for segregating N-methyl-2-naphthamide waste streams to ensure correct incineration protocols.

Emergency Contingencies (Spill Response)

In the event of a benchtop spill, immediate action prevents environmental contamination.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with a wet paper towel to dampen, then scoop into a waste jar.

    • Clean surface with soap and water; collect all rinsate as liquid hazardous waste.

  • Wet Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Place saturated absorbents into the solid hazardous waste stream.

References & Authority

  • PubChem. N-methyl-2-naphthamide Compound Summary. National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling n-methyl-2-naphthamide

Executive Safety Summary: Risk Assessment N-methyl-2-naphthamide (CAS: 7068-39-5) is an organic intermediate primarily used in medicinal chemistry and synthesis. While not classified as acutely fatal (Category 1 or 2), i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Risk Assessment

N-methyl-2-naphthamide (CAS: 7068-39-5) is an organic intermediate primarily used in medicinal chemistry and synthesis. While not classified as acutely fatal (Category 1 or 2), it presents significant risks as a Skin, Eye, and Respiratory Irritant .

As a solid powder, the primary vector of exposure is dust inhalation during weighing and dermal absorption upon contact. Once solubilized (e.g., in DMSO, DCM, or Methanol), the risk profile shifts to the permeation properties of the solvent, which can carry the amide across the dermal barrier.

Hazard Statements (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • H411: Toxic to aquatic life with long lasting effects.[1][3][4]

The PPE Matrix: Selection & Specifications

The following matrix defines the required PPE based on the physical state of the compound. This system relies on the Hierarchy of Controls , where PPE is the final defense after Engineering Controls (Fume Hoods).[5]

Protection ZonePPE RequirementTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Chemical Fume Hood: All open handling (weighing, transfer) must occur inside a certified hood with a face velocity of 80–100 fpm.
Secondary (If hood unavailable)N95 or P100 Respirator: Only for emergency spill cleanup outside a hood. Fit testing required per OSHA 1910.134.
Ocular Chemical Splash Goggles ANSI Z87.1 Impact Rated: Preferred over safety glasses because fine amide dust can bypass the side-shields of standard glasses.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Extended cuff).Rationale: Amides can degrade latex. Nitrile offers superior chemical resistance. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Dermal (Body) Lab Coat (High-Closure) Poly/Cotton Blend or Tyvek: Must button to the neck. If handling >10g of fine powder, use disposable Tyvek sleeves to prevent dust accumulation on fabric cuffs.

Operational Protocol: Handling & Workflow

This protocol uses a "Clean-to-Dirty" logic flow to prevent cross-contamination of the laboratory environment.

Phase A: Pre-Operational Setup
  • Verify Engineering Controls: Check the fume hood monitor. Flow must be stable.

  • Static Mitigation: Naphthamide derivatives are often electrostatic. Place an ionizing bar or antistatic gun near the balance inside the hood to prevent powder scattering.

  • Waste Prep: Place a solid waste container inside the hood before starting to avoid moving contaminated hands in and out.

Phase B: Active Handling (Weighing & Solubilization)
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over coat cuffs).

  • Weighing:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Critical Step: If powder adheres to the spatula due to static, discharge with the antistatic gun before withdrawing from the vial.

  • Solubilization:

    • If dissolving in Dichloromethane (DCM) : Be aware that DCM permeates nitrile rapidly (<5 mins). If a splash occurs, change both pairs of gloves immediately.

    • If dissolving in DMSO : DMSO enhances skin absorption of the solute. Do not touch the outer surface of the vial with gloves that may have residue.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the balance and work surface with a solvent-dampened Kimwipe (Acetone or Ethanol) while still wearing outer gloves. Dispose of the wipe as solid hazardous waste.

  • Doffing Sequence:

    • Remove Outer Gloves inside the hood (turn inside out).

    • Remove Goggles .

    • Remove Lab Coat .

    • Remove Inner Gloves (last step to ensure clean hands touch clean skin).

  • Hygiene: Wash hands with soap and water for 20 seconds immediately.

Visualized Workflows

Figure 1: Hierarchy of Safety Controls

This diagram illustrates the dependency of PPE on proper Engineering Controls.

HierarchyOfControls cluster_0 Primary Defense (Engineering) Hood Chemical Fume Hood (Containment) Eyes Splash Goggles (ANSI Z87.1) Hood->Eyes Breach Protection Hands Nitrile Gloves (Double Layer) Hood->Hands Contact Protection Static Static Control (Ionizer) Body Lab Coat (High Closure) Hazard N-methyl-2-naphthamide (Dust/Irritant) Hazard->Hood Contained By

Caption: The safety architecture relies on the Fume Hood to contain the hazard, with PPE acting as a failsafe against breaches or direct contact.[5]

Figure 2: Operational Logic Flow

Step-by-step decision tree for handling the material.

OperationalFlow Start Start CheckHood Check Hood Flow (>80 fpm) Start->CheckHood DonPPE Don PPE: Double Nitrile + Goggles CheckHood->DonPPE Weigh Weighing Process (Inside Hood) DonPPE->Weigh StaticCheck Static Detected? Weigh->StaticCheck Ionize Use Antistatic Gun StaticCheck->Ionize Yes Dissolve Solubilization StaticCheck->Dissolve No Ionize->Weigh SpillCheck Splash/Spill? Dissolve->SpillCheck ChangeGloves IMMEDIATE: Change Gloves SpillCheck->ChangeGloves Yes Waste Disposal: Solid Waste Stream SpillCheck->Waste No ChangeGloves->Dissolve Clean Decon Surface Waste->Clean Finish Wash Hands Clean->Finish

Caption: Operational workflow emphasizing decision points for static control and spill response during synthesis.

Disposal & Waste Management

Proper disposal is a regulatory requirement (RCRA) and a safety imperative.

  • Solid Waste:

    • Any contaminated weighing boats, spatulas, or paper towels used for cleanup must be disposed of in a Hazardous Solid Waste container.

    • Label clearly: "Solid Waste - Contaminated with N-methyl-2-naphthamide (Irritant)."

  • Liquid Waste:

    • Once dissolved, the waste stream is dictated by the solvent .

    • Example: If dissolved in DCM, dispose in Halogenated Organic Waste . If in Methanol, dispose in Non-Halogenated Organic Waste .

    • Do not pour down the sink. This compound is toxic to aquatic life (H411).[1][4]

  • Spill Cleanup (Powder):

    • Do not dry sweep (creates dust).

    • Cover the spill with a wet paper towel (solvent or water) to dampen the powder, then wipe up.

    • Place all cleanup materials in the solid waste drum.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Methylnaphthalene (Analogous Hazard Data). MilliporeSigma.[1][6] Link[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Link

  • Fisher Scientific. (2023). Glove Selection Guide for Organic Solvents. Thermo Fisher Scientific.[1] Link

  • PubChem. (2023). Compound Summary: N-methyl-2-naphthamide (CAS 7068-39-5). National Center for Biotechnology Information. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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